Product packaging for Murrayafoline A(Cat. No.:CAS No. 4532-33-6)

Murrayafoline A

カタログ番号: B1210992
CAS番号: 4532-33-6
分子量: 211.26 g/mol
InChIキー: HDETUOZJFUNSKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Murrayafoline A is a member of carbazoles.
1-Methoxy-3-methyl-9H-carbazole has been reported in Murraya euchrestifolia, Murraya kwangsiensis, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO B1210992 Murrayafoline A CAS No. 4532-33-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-methoxy-3-methyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-9-7-11-10-5-3-4-6-12(10)15-14(11)13(8-9)16-2/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDETUOZJFUNSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327415
Record name 1-Methoxy-3-methyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4532-33-6
Record name 1-Methoxy-3-methyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Isolation of Murrayafoline A from Murraya Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayafoline A is a carbazole alkaloid first identified from the plant genus Murraya, a member of the Rutaceae family. Species such as Murraya koenigii (curry leaf tree) and Murraya tetramera are notable sources of this compound. Carbazole alkaloids, a class of heterocyclic aromatic organic compounds, are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Murraya species. It details the experimental protocols for extraction and purification, presents a consolidated summary of its quantitative data, and illustrates the key signaling pathways modulated by this compound. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Experimental Protocols

The isolation of this compound from Murraya species typically involves solvent extraction followed by chromatographic purification. The following protocols are a synthesis of methodologies reported in the literature.

Protocol 1: Extraction of Crude Alkaloids from Murraya koenigii Roots
  • Plant Material Preparation: Air-dried and coarsely powdered roots of Murraya koenigii are used as the starting material.

  • Soxhlet Extraction: The powdered root material is subjected to sequential extraction with solvents of increasing polarity. A common sequence begins with a non-polar solvent to remove fats and waxes, followed by a more polar solvent to extract the alkaloids.

    • Step 1 (Defatting): The powdered roots are extracted with petroleum ether (60-80°C) in a Soxhlet apparatus for 24-48 hours. This step removes non-polar compounds. The petroleum ether extract is retained as it contains the carbazole alkaloids.

    • Step 2 (Optional further extraction): The marc (plant material after initial extraction) can be subsequently extracted with more polar solvents like chloroform, ethyl acetate, or ethanol to isolate other classes of compounds.

  • Concentration: The petroleum ether extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract. The extractive value from petroleum ether has been reported to be around 4.03%.

Protocol 2: Isolation of this compound by Column Chromatography
  • Adsorbent and Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase. The silica gel is typically prepared as a slurry in the initial eluting solvent (e.g., petroleum ether) and carefully poured into the column to ensure a uniform packing.

  • Sample Loading: The crude petroleum ether extract is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the dried, adsorbed sample is carefully loaded onto the top of the prepared column.

  • Gradient Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient involves starting with 100% petroleum ether and gradually introducing a more polar solvent like chloroform.

    • Initial Elution: The column is first eluted with 100% petroleum ether.

    • Gradient: The polarity is gradually increased by adding chloroform to the petroleum ether in a stepwise manner (e.g., 95:5, 90:10, 80:20, and so on, petroleum ether:chloroform).

    • Fractions of the eluate are collected sequentially.

  • Fraction Analysis: Each collected fraction is analyzed by Thin Layer Chromatography (TLC) on silica gel plates. The plates are typically visualized under UV light (254 nm and 366 nm) and/or by spraying with a suitable reagent (e.g., Dragendorff's reagent for alkaloids).

  • Isolation of this compound: Fractions showing a prominent spot corresponding to this compound are pooled together. This compound is typically eluted in fractions containing a mixture of petroleum ether and chloroform. The pooled fractions are concentrated under reduced pressure to yield purified this compound, which has been described as a brown viscous oil.

Data Presentation

The following tables summarize the quantitative data for this compound based on available literature.

Table 1: Physicochemical and Spectroscopic Data of this compound
ParameterValueReference(s)
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Appearance Brown viscous oil
ESI-MS (m/z) 212.1 [M+H]⁺
UV-Vis (λmax in nm) 227, 252, 293, 332
IR (KBr, cm⁻¹) 3407 (N-H), 2915 (C-H), 1607, 1495, 1475, 1461 (aromatic C=C)
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, Multiplicity, J in Hz)
1145.3-
1a129.4-
2107.66.72 (s)
3127.9-
4112.57.47 (s)
4a123.5-
5119.18.01 (d, 7.9)
5a124.3-
6120.47.19 (t, 7.9)
7110.97.20 (t, 7.9)
8125.57.37 (d, 7.9)
8a139.4-
OCH₃55.43.97 (s)
CH₃21.92.52 (s)
NH-7.84 (br s)

Visualization of Methodologies and Signaling Pathways

Workflow for the Isolation of this compound

The following diagram illustrates the general workflow for the isolation of this compound from Murraya koenigii roots.

G cluster_start Plant Material Preparation cluster_extraction Extraction cluster_purification Purification Start Dried, powdered roots of Murraya koenigii Soxhlet Soxhlet Extraction with Petroleum Ether Start->Soxhlet Concentration Concentration (Rotary Evaporator) Soxhlet->Concentration Column Silica Gel Column Chromatography Concentration->Column Gradient Gradient Elution (Petroleum Ether -> Chloroform) Column->Gradient TLC TLC Analysis of Fractions Gradient->TLC Pooling Pooling of this compound containing fractions TLC->Pooling Final Purified this compound Pooling->Final

Isolation workflow for this compound.
Signaling Pathway of this compound's Anti-Inflammatory Action

This compound has been shown to exert its anti-inflammatory effects by directly targeting the transcription factor Sp1, which subsequently inhibits the NF-κB and MAPK signaling pathways. The diagram below illustrates this proposed mechanism.

G cluster_MA This compound Action cluster_target Direct Target cluster_pathways Downstream Signaling Pathways cluster_response Cellular Response MA This compound Sp1 Sp1 MA->Sp1 Directly binds and inhibits IKK IKKβ Phosphorylation Sp1->IKK Inhibition p38 p38 Phosphorylation Sp1->p38 Inhibition JNK JNK Phosphorylation Sp1->JNK Inhibition IkappaB IκBα Phosphorylation IKK->IkappaB NFkB NF-κB Activation IkappaB->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines p38->Cytokines JNK->Cytokines

Anti-inflammatory signaling of this compound.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Murrayafoline A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data of Murrayafoline A, a carbazole alkaloid of significant interest in medicinal chemistry and drug development.

Chemical Structure

This compound is a carbazole alkaloid with the systematic IUPAC name 1-methoxy-3-methyl-9H-carbazole.[1] Its molecular formula is C₁₄H₁₃NO.[2] The core of the molecule is a tricyclic carbazole system, which consists of two fused benzene rings and a central nitrogen-containing pyrrole ring. A methoxy group is attached at the C1 position and a methyl group at the C3 position of the carbazole nucleus.

Figure 1: Chemical Structure of this compound

Stereochemistry

This compound is an achiral molecule. It lacks stereocenters and, due to its planar carbazole ring system, does not exhibit any form of stereoisomerism such as enantiomerism or diastereomerism. However, it is noteworthy that this compound can serve as a monomeric unit for the formation of dimeric carbazole alkaloids, such as Murrastifoline-F. These dimers can exhibit axial chirality (atropisomerism) due to restricted rotation around the single bond connecting the two monomer units.

Quantitative Data

The structural elucidation of this compound has been established through various spectroscopic techniques. The following tables summarize the key quantitative data.

NMR Spectroscopic Data

The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data are crucial for the structural confirmation of this compound.

Position ¹H NMR (δ, ppm, J in Hz) ¹³C NMR (δ, ppm)
1-147.9
26.86 (s)93.5
3-129.9
47.53 (s)120.5
4a-123.9
58.05 (d, J=8.0)119.2
67.16 (m)120.1
77.39 (d, J=8.0)125.8
87.68 (d, J=8.0)110.8
8a-123.1
9--
9a-140.4
1-OCH₃3.95 (s)55.6
3-CH₃2.52 (s)21.8

Data obtained in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz).[3][4]

Mass Spectrometry and Infrared Spectroscopy Data
Technique Data
High-Resolution Mass Spectrometry (HRMS) m/z [M+H]⁺ calculated for C₁₄H₁₄NO: 212.1075; found: 212.1073.
Infrared (IR) Spectroscopy (KBr, cm⁻¹) 3410 (N-H stretching), 1630, 1590, 1470 (aromatic C=C stretching), 1210 (C-O stretching).

Experimental Protocols

Isolation of this compound from Glycosmis stenocarpa

A common method for the isolation of this compound is from the roots of Glycosmis stenocarpa.

Isolation_Workflow start Dried and powdered roots of Glycosmis stenocarpa extraction Maceration with methanol at room temperature start->extraction filtration Filtration and concentration under reduced pressure extraction->filtration partition Solvent-solvent partitioning (e.g., n-hexane, ethyl acetate, water) filtration->partition chromatography1 Column chromatography on silica gel partition->chromatography1 chromatography2 Preparative Thin-Layer Chromatography (TLC) chromatography1->chromatography2 crystallization Crystallization chromatography2->crystallization final_product Pure this compound crystallization->final_product

Figure 2: General workflow for the isolation of this compound.
  • Extraction : The air-dried and powdered roots of the plant material are macerated with methanol at room temperature for an extended period (e.g., 3 x 24 hours).

  • Concentration : The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation : The crude extract is then subjected to solvent-solvent partitioning using solvents of increasing polarity, such as n-hexane, ethyl acetate, and water, to separate compounds based on their polarity.

  • Chromatographic Separation : The ethyl acetate fraction, which is typically rich in carbazole alkaloids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Purification : Fractions containing this compound are further purified by preparative thin-layer chromatography (TLC) and/or recrystallization to yield the pure compound.

Total Synthesis of this compound

One reported synthetic route involves the following key steps:

  • Copper-Catalyzed Reaction : A copper-catalyzed reaction of 6-diazo-3-methyl-2-cyclohexen-1-one with aniline to produce 2-anilino-5-methylphenol.

  • Methylation : The resulting phenolic compound is then methylated.

  • Palladium-Catalyzed C-C Bond Coupling : The final step involves a palladium-catalyzed intramolecular C-C bond coupling to form the carbazole ring system of this compound.[5]

Biological Activity and Signaling Pathway

This compound has been identified as a potent anti-neuroinflammatory agent.[1][6] Its mechanism of action involves the direct targeting of the Specificity protein 1 (Sp1). By binding to Sp1, this compound inhibits the downstream activation of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.[1][2][6]

Signaling_Pathway MA This compound Sp1 Specificity protein 1 (Sp1) MA->Sp1 Inhibits NFkB_pathway NF-κB Pathway Sp1->NFkB_pathway Activates MAPK_pathway MAPK Pathway Sp1->MAPK_pathway Activates Inflammation Neuroinflammation (Production of NO, TNF-α, IL-6, IL-1β) NFkB_pathway->Inflammation MAPK_pathway->Inflammation

Figure 3: Signaling pathway of this compound's anti-neuroinflammatory action.
Experimental Protocol for Investigating Anti-Neuroinflammatory Effects

The anti-neuroinflammatory effects of this compound are typically investigated in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2 cells).[1]

  • Cell Culture and Treatment : BV-2 microglial cells are cultured and then pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour). Subsequently, the cells are stimulated with LPS to induce an inflammatory response.

  • Nitric Oxide (NO) Production Assay : The production of NO, a key inflammatory mediator, in the cell culture supernatant is measured using the Griess reagent.

  • ELISA for Pro-inflammatory Cytokines : The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis : To investigate the effect on signaling pathways, cell lysates are subjected to Western blotting to determine the expression and phosphorylation levels of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, JNK, ERK) pathways.

  • Target Identification : Techniques such as thermal proteome profiling (TPP), surface plasmon resonance (SPR), and cellular thermal shift assay (CETSA) can be employed to confirm the direct binding of this compound to its target protein, Sp1.[1][6]

References

Spectroscopic Profile of Murrayafoline A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Murrayafoline A, a carbazole alkaloid with significant biological activities. The information presented herein is intended to support researchers and scientists in the fields of natural product chemistry, medicinal chemistry, and drug development in their efforts to identify, characterize, and utilize this compound.

Chemical Structure

This compound is chemically known as 1-methoxy-3-methyl-9H-carbazole, with the molecular formula C₁₄H₁₃NO.

Caption: Figure 1. Chemical Structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-26.86s-
H-47.53s-
H-58.05d8.0
H-67.16m-
H-77.39t8.0
H-87.68d8.0
1-OCH₃3.94s-
3-CH₃2.45s-
NH10.9 (approx.)br s-

s: singlet, d: doublet, t: triplet, m: multiplet, br s: broad singlet

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)[1]
CarbonChemical Shift (δ, ppm)
C-1146.1
C-2109.4
C-3129.6
C-4112.5
C-4a127.2
C-4b122.5
C-5109.8
C-6118.9
C-7125.6
C-8120.1
C-8a124.2
C-9a140.4
1-OCH₃55.6
3-CH₃21.2
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Interpretation
~3419N-H stretching
~3051Aromatic C-H stretching
~1450C-N stretching
~1327C-H deformation and N-C aromatic stretching
~727Out-of-plane N-H bending
Table 4: Mass Spectrometry (MS) Data
m/zInterpretation
211[M]⁺ (Molecular Ion)

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed for the characterization of carbazole alkaloids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Data Acquisition: Standard pulse sequences are used for acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are referenced to the residual solvent peak. For ¹H NMR, parameters such as spectral width, acquisition time, and relaxation delay are optimized to ensure good resolution and accurate integration. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass spectrometer is operated in full scan mode to obtain the mass spectrum, showing the molecular ion and various fragment ions. The high-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_workflow Workflow for Spectroscopic Analysis of this compound Isolation Isolation & Purification MS Mass Spectrometry (MS) Isolation->MS Molecular Formula NMR NMR Spectroscopy (1D & 2D) Isolation->NMR Structural Fragments IR Infrared (IR) Spectroscopy Isolation->IR Functional Groups Data_Analysis Data Analysis & Interpretation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: A logical workflow for the spectroscopic analysis of a natural product.

Murrayafoline A: A Comprehensive Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrayafoline A, a carbazole alkaloid isolated from plants of the Murraya genus, has emerged as a promising natural compound with significant anti-cancer potential. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its cytotoxic, anti-proliferative, and anti-metastatic effects on cancer cells. By directly targeting the Sp1 transcription factor, this compound orchestrates a multi-pronged attack on key oncogenic signaling pathways, including NF-κB, MAPK, and Wnt/β-catenin. This leads to the induction of cell cycle arrest and apoptosis, and the inhibition of cellular processes critical for metastasis. This document consolidates quantitative data, details key experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug discovery.

Introduction

The quest for novel, effective, and less toxic cancer therapeutics has led to the exploration of natural products as a rich source of bioactive compounds. Carbazole alkaloids, a class of heterocyclic aromatic compounds, have demonstrated a wide range of pharmacological activities, including potent anti-cancer effects. This compound, a prominent member of this class, has been the subject of increasing research interest due to its ability to modulate critical cellular processes involved in tumorigenesis and cancer progression. This guide aims to elucidate the intricate mechanisms of action of this compound in cancer cells, providing a foundational resource for further research and development.

Cytotoxicity and Anti-Proliferative Activity

This compound exhibits significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function.

Data Presentation: IC50 Values of this compound and its Derivatives

The following table summarizes the reported IC50 values for this compound and its derivatives in various cancer cell lines. This data highlights the compound's broad-spectrum anti-cancer activity.

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference
This compoundHep-G2 (Liver)6.24[1]
This compound-loaded liposomesHep-G2 (Liver)21.97[1]
2'-hydroxychalcone containing this compound (6a)LU-1 (Lung)23.97
2'-hydroxychalcone containing this compound (6a)Hep-G2 (Liver)35.19
2'-hydroxychalcone containing this compound (6a)MCF-7 (Breast)80.19
2'-hydroxychalcone containing this compound (6a)P338 (Leukemia)25.01
2'-hydroxychalcone containing this compound (6a)SW480 (Colon)45.33

Core Mechanism of Action: Targeting Key Signaling Pathways

This compound's anti-cancer activity stems from its ability to modulate multiple, interconnected signaling pathways that are often dysregulated in cancer. The primary molecular target identified for this compound is the Specificity protein 1 (Sp1) , a transcription factor that plays a crucial role in the expression of a multitude of genes involved in cell growth, differentiation, and apoptosis.[2][3][4][5][6]

Inhibition of NF-κB and MAPK Signaling Pathways

By directly binding to Sp1, this compound effectively inhibits the downstream activation of two critical pro-inflammatory and pro-survival signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4][5][6]

  • NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. This compound's inhibition of Sp1 leads to the inactivation of IKKβ, a key kinase in the NF-κB pathway, thereby preventing the nuclear translocation of NF-κB and the transcription of its target genes.[3][4]

  • MAPK Pathway: The MAPK pathway, including the p38 and JNK cascades, is involved in cellular stress responses, proliferation, and apoptosis. In many cancers, this pathway is aberrantly activated, contributing to uncontrolled cell growth. This compound's interaction with Sp1 leads to the suppression of p38 and JNK phosphorylation, thus attenuating MAPK signaling.[3][4]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Oncogenic Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates MAPKKK MAPKKK Receptor->MAPKKK Activates Sp1 Sp1 Sp1->IKK Inhibits Sp1->MAPKKK Inhibits MurrayafolineA This compound MurrayafolineA->Sp1 Directly Targets & Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocates MAPKK MAPKK MAPKKK->MAPKK MAPK_p38_JNK MAPK (p38/JNK) MAPKK->MAPK_p38_JNK MAPK_p38_JNK_nucleus MAPK (p38/JNK) MAPK_p38_JNK->MAPK_p38_JNK_nucleus GeneTranscription Gene Transcription (Proliferation, Survival, Inflammation) NFkB_p65_p50_nucleus->GeneTranscription MAPK_p38_JNK_nucleus->GeneTranscription

Diagram 1: Inhibition of NF-κB and MAPK Pathways by this compound.
Attenuation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a key driver in many cancers, particularly colorectal cancer. This compound has been shown to attenuate this pathway by promoting the degradation of intracellular β-catenin.[2] This prevents the nuclear accumulation of β-catenin and subsequent transcription of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) target genes, such as cyclin D1 and c-myc, which are critical for cell proliferation.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome Degraded BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Accumulates & Translocates MurrayafolineA This compound MurrayafolineA->BetaCatenin Promotes Degradation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Genes (c-myc, cyclin D1) TCF_LEF->TargetGenes Activates Transcription

Diagram 2: Attenuation of Wnt/β-catenin Pathway by this compound.

Induction of Cell Cycle Arrest

By inhibiting the expression of key cell cycle regulators, this compound effectively halts the proliferation of cancer cells. It primarily induces a G0/G1 phase arrest .[7] This is achieved through the downregulation of:

  • Cyclins: Cyclin D1 and Cyclin E

  • Cyclin-Dependent Kinases (CDKs): CDK2 and CDK4

This reduction in cyclin/CDK activity prevents the phosphorylation of the retinoblastoma protein (pRb), a key step for cells to progress from the G1 to the S phase of the cell cycle.

Data Presentation: Effect of Murrayanine on Cell Cycle Distribution in A549 Cells

While specific quantitative data for this compound is limited, studies on the closely related compound Murrayanine in A549 lung adenocarcinoma cells demonstrate a clear G2/M phase arrest.

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Control58.327.414.3
Murrayanine (9 µM)45.220.134.7
Murrayanine (18 µM)33.815.650.6
Murrayanine (36 µM)21.510.268.3
Data adapted from a study on Murrayanine, a closely related carbazole alkaloid.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. This compound and related carbazole alkaloids have been shown to induce apoptosis in various cancer cell lines. The induction of apoptosis is mediated through the intrinsic (mitochondrial) pathway, characterized by:

  • Alteration of Bcl-2 family proteins: An increase in the pro-apoptotic/anti-apoptotic (Bax/Bcl-2) ratio.

  • Activation of Caspases: Increased cleavage and activation of initiator caspase-9 and effector caspase-3.

Data Presentation: Apoptosis Induction by Murrayanine in A549 Cells
Treatment% Apoptotic Cells
Control2.5
Murrayanine (9 µM)12.8
Murrayanine (18 µM)28.4
Murrayanine (36 µM)45.7
Data adapted from a study on Murrayanine, a closely related carbazole alkaloid, using Annexin V/PI staining.

Inhibition of Metastasis

The metastatic cascade, involving cell migration and invasion, is a major cause of cancer-related mortality. The signaling pathways inhibited by this compound, namely NF-κB and MAPK, are critically involved in regulating the expression of genes that promote metastasis, such as matrix metalloproteinases (MMPs). While direct quantitative data on the anti-metastatic effects of this compound is still emerging, its inhibitory action on these key pathways strongly suggests its potential to suppress cancer cell migration and invasion.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

MTT_Workflow A Seed cells in 96-well plate B Treat cells with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours (Formazan crystal formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and IC50 G->H

Diagram 3: MTT Assay Workflow.

Protocol:

  • Seed cells at a density of 5x10³ to 1x10⁴ cells/well in a 96-well plate and incubate overnight.

  • Treat cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (e.g., BCA assay) A->B C SDS-PAGE Gel Electrophoresis B->C D Protein Transfer to Membrane (e.g., PVDF) C->D E Blocking with non-fat milk or BSA D->E F Incubation with Primary Antibody E->F G Incubation with HRP-conjugated Secondary Antibody F->G H Chemiluminescent Detection G->H I Image Acquisition & Densitometry Analysis H->I

Diagram 4: Western Blot Workflow.

Protocol:

  • Treat cells with this compound, lyse the cells, and extract total protein.

  • Quantify protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Quantify band intensities using software like ImageJ.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells.

For Cell Cycle Analysis:

  • Treat cells with this compound, harvest, and fix in cold 70% ethanol.

  • Wash the cells and resuspend in PBS containing RNase A and propidium iodide (PI).

  • Analyze the DNA content by flow cytometry.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.

For Apoptosis Analysis (Annexin V/PI Staining):

  • Treat cells with this compound and harvest.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Flow Cytometry Analysis A Cell Treatment with this compound B Cell Harvesting A->B C Staining (e.g., PI for Cell Cycle, Annexin V/PI for Apoptosis) B->C D Data Acquisition C->D E Gating & Quadrant Analysis D->E F Quantification of Cell Populations E->F

Diagram 5: Flow Cytometry Workflow.
Wound Healing (Scratch) Assay for Cell Migration

The wound healing assay is a straightforward method to study collective cell migration in vitro.

Wound_Healing_Workflow A Grow cells to a confluent monolayer B Create a 'scratch' with a pipette tip A->B C Wash to remove detached cells B->C D Add media with this compound C->D E Image the scratch at 0h D->E F Incubate and image at different time points (e.g., 24h, 48h) E->F G Measure wound area and calculate % closure F->G

Diagram 6: Wound Healing Assay Workflow.

Protocol:

  • Grow cells to a confluent monolayer in a multi-well plate.

  • Create a linear scratch in the monolayer using a sterile pipette tip.

  • Gently wash the cells to remove debris.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Measure the width or area of the scratch at each time point and calculate the percentage of wound closure.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent through its multifaceted mechanism of action. By targeting Sp1 and subsequently inhibiting the NF-κB, MAPK, and Wnt/β-catenin signaling pathways, it effectively induces cell cycle arrest and apoptosis in cancer cells. Its implied role in inhibiting metastasis further enhances its therapeutic promise.

Future research should focus on:

  • Conducting comprehensive in vivo studies to validate the in vitro findings and assess the safety and efficacy of this compound in animal models.

  • Exploring the potential for synergistic effects when combined with existing chemotherapeutic agents.

  • Investigating the detailed molecular interactions between this compound and Sp1 to facilitate the design of more potent and selective analogs.

  • Expanding the evaluation of this compound against a wider panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.

This technical guide provides a solid foundation for understanding the anti-cancer properties of this compound, paving the way for its further development as a novel therapeutic agent.

References

The Multifaceted Biological Activities of Murrayafoline A and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayafoline A, a carbazole alkaloid primarily isolated from plants of the Murraya and Glycosmis genera, has emerged as a significant natural product scaffold in medicinal chemistry. Its unique chemical structure has prompted the synthesis of a diverse array of derivatives, leading to the discovery of potent biological activities. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their anti-inflammatory, cytotoxic, and antifungal properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development efforts in this promising area.

Anti-inflammatory and Anti-neuroinflammatory Activity

This compound and its derivatives have demonstrated significant anti-inflammatory and particularly potent anti-neuroinflammatory effects. The primary mechanism underlying this activity involves the direct targeting of the Specificity protein 1 (Sp1), which in turn inhibits the downstream NF-κB and MAPK signaling pathways.

Quantitative Anti-inflammatory Activity Data
CompoundAssayCell LineTarget/MediatorActivity (IC₅₀/Inhibition)Reference
This compoundLPS-induced NO productionBV-2 microgliaNitric OxidePotent inhibition at 5-20 µM[1][2]
This compoundLPS-induced cytokine productionBV-2 microgliaTNF-α, IL-6, IL-1βPotent inhibition at 5-20 µM[1][2]
N-substituted-1,2,3-triazole derivativesLPS-stimulated cytokine productionBone marrow-derived dendritic cellsIL-6, IL-12 p40, TNF-αInhibition of production[3][4]
This compoundLPS and poly (I:C)-stimulated cytokine productionRAW264.7 macrophagesIL-6, TNF-α, IL-10IC₅₀: 2.7 µM (IL-6), 3.4 µM (TNF-α), 3.7 µM (IL-10)[4]
Signaling Pathway of Anti-neuroinflammatory Action

The anti-neuroinflammatory activity of this compound is primarily mediated through its interaction with the transcription factor Sp1. This interaction disrupts the activation of key inflammatory signaling cascades.

G Anti-neuroinflammatory Signaling Pathway of this compound cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKKβ TLR4->IKK MAPK MAPKs (p38/JNK) TLR4->MAPK MA This compound Sp1 Sp1 MA->Sp1 Directly binds and inhibits Sp1->IKK Activates Sp1->MAPK Activates NFkB NF-κB (p65) IKK->NFkB Phosphorylates and activates Nucleus Nucleus NFkB->Nucleus Translocates to MAPK->Nucleus Translocates to Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Mediators Induces transcription of

Caption: this compound inhibits LPS-induced neuroinflammation by targeting Sp1.

Experimental Protocol: In Vitro Anti-neuroinflammatory Assay

This protocol describes the assessment of the anti-neuroinflammatory effects of this compound derivatives in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

1. Cell Culture:

  • Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Treatment:

  • Seed BV-2 cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[2]

3. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify NO concentration using a sodium nitrite standard curve.[2]

4. Cytokine Production Assay (ELISA):

  • Collect the cell culture supernatant after treatment.

  • Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[2]

Cytotoxic Activity

Numerous derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against a range of human cancer cell lines.

Quantitative Cytotoxicity Data
Derivative TypeCompoundCell LineActivity (IC₅₀ in µg/mL)Reference
β-Amino Alcohols Compound 6cHep-G2 (Liver)3.99[1][5]
LU-1 (Lung)4.06[1][5]
P388 (Leukemia)7.85[1][5]
SW480 (Colon)10.21[1][5]
2'-Hydroxychalcones Compound 6aLU-1 (Lung)23.97[6][7][8]
Hep-G2 (Liver)35.18[6][7][8]
MCF-7 (Breast)80.19[6][7][8]
P388 (Leukemia)45.62[6][7][8]
SW480 (Colon)50.11[6][7][8]
Parent Compound This compoundSK-MEL-5 (Melanoma)5.31[1][9]
Colo-205 (Colon)6.88[1][9]
HCT-8 (Colon)7.52[1][9]
KB (Nasopharynx)7.15[1][9]
A-549 (Lung)6.99[1][9]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound derivative in culture medium.

  • Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

3. MTT Addition and Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium.

  • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

G Workflow for MTT Cytotoxicity Assay A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with this compound derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A streamlined workflow of the MTT assay for cytotoxicity testing.

Antifungal Activity

This compound and some of its derivatives have also shown promising antifungal properties.

Quantitative Antifungal Activity Data
CompoundFungal StrainActivityReference
This compoundCladosporium cucumerinumStrong fungicidal activity at 12.5 µ g/dose [1][9]
1-hydroxy-3-methyl-9H-carbazoleCladosporium cucumerinumStrong fungicidal activity at 12.5 µ g/dose [1][9]
1-(3-methylbut-2-enyloxy)-3-methyl-9H-carbazoleCladosporium cucumerinumInactive[1][9]
1-(2,3,4,6-tetra-O-acetyl-α-D-O-glucopyranosyl)-3-methyl-9H-carbazoleCladosporium cucumerinumInactive[1][9]
Experimental Protocol: Antifungal Bioautography Assay

This protocol is a general method for assessing the antifungal activity of compounds against filamentous fungi like Cladosporium cucumerinum.

1. Fungal Culture:

  • Culture Cladosporium cucumerinum on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C until sufficient sporulation is observed.

2. Preparation of Spore Suspension:

  • Harvest the fungal spores by flooding the agar plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).

  • Gently scrape the surface with a sterile loop to dislodge the spores.

  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

  • Adjust the spore concentration to approximately 10⁶ spores/mL using a hemocytometer.

3. Thin-Layer Chromatography (TLC):

  • Spot different concentrations of the this compound derivatives onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate the compounds.

  • Allow the solvent to evaporate completely from the TLC plate.

4. Bioautography:

  • Spray the developed TLC plate with the prepared fungal spore suspension until it is evenly moistened.

  • Place the sprayed TLC plate in a humidified chamber.

  • Incubate at 25-28°C for 2-3 days, or until fungal growth is visible on the plate.

5. Observation and Analysis:

  • Zones of growth inhibition will appear as clear areas against a background of fungal growth.

  • The size of the inhibition zone is indicative of the antifungal activity. The minimum amount of compound required to produce a clear inhibition zone is determined.

Synthesis of this compound Derivatives

A variety of synthetic strategies have been employed to generate derivatives of this compound, often involving modifications at the nitrogen or oxygen atoms of the carbazole core.

Experimental Protocol: Synthesis of 1-O-Substituted Derivatives

This protocol describes a general method for the synthesis of 1-O-substituted derivatives of this compound, starting from the demethylation of this compound.

1. Demethylation of this compound:

  • Dissolve this compound in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78°C.

  • Add a demethylating agent, such as boron tribromide (BBr₃), dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of methanol or water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1-hydroxy-3-methyl-9H-carbazole by column chromatography.[9]

2. O-Alkylation:

  • To a solution of 1-hydroxy-3-methyl-9H-carbazole in a suitable solvent (e.g., acetone or DMF), add a base (e.g., potassium carbonate or sodium hydride).

  • Add the desired alkylating agent (e.g., an alkyl halide or tosylate).

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction, filter off any solids, and concentrate the filtrate.

  • Purify the product by column chromatography to obtain the desired 1-O-substituted derivative.

G General Synthesis of 1-O-Substituted this compound Derivatives MA This compound Demethylation Demethylation (e.g., BBr3) MA->Demethylation Hydroxy 1-hydroxy-3-methyl- 9H-carbazole Demethylation->Hydroxy Alkylation O-Alkylation (Alkyl halide, Base) Hydroxy->Alkylation Derivative 1-O-Substituted Derivative Alkylation->Derivative

Caption: A two-step process for synthesizing 1-O-substituted derivatives.

Conclusion

This compound and its synthetic derivatives represent a rich source of biologically active compounds with significant therapeutic potential. The potent anti-inflammatory, cytotoxic, and antifungal activities highlighted in this guide underscore the importance of this carbazole scaffold in drug discovery. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a solid foundation for researchers to build upon, accelerating the exploration and development of novel therapeutic agents derived from this compound. Further investigations into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds are warranted to fully realize their clinical potential.

References

A Technical Guide to the Antifungal Properties of 1-O-Substituted Murrayafoline A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and antifungal properties of 1-O-substituted derivatives of Murrayafoline A, a carbazole alkaloid. Carbazole alkaloids, isolated from various natural sources, have demonstrated a wide range of biological activities, including antitumor, antiplatelet aggregation, and antimicrobial effects.[1][2] This guide focuses on specific synthetic derivatives of this compound, detailing their efficacy against fungal pathogens, the experimental methodologies used for their synthesis and evaluation, and the logical relationships between their structural modifications and biological activity.

Synthesis of 1-O-Substituted this compound Derivatives

The synthesis of three key 1-O-substituted derivatives from the parent compound, this compound (1), has been reported.[3][4][5] These derivatives are 1-hydroxy-3-methyl-9H-carbazole (2), 1-(3-methylbut-2-enyloxy)-3-methyl-9H-carbazole (3), and 1-(2,3,4,6,-tetra-O-acetyl-α-D-O-glucopyranosyl)-3-methyl-9H-carbazole (4).[3][4][5] The synthetic pathway involves demethylation, followed by prenylation or glycosylation.

G cluster_synthesis Synthetic Pathway M This compound (1) C2 1-hydroxy-3-methyl-9H-carbazole (2) M->C2 Demethylation (BBr3) C3 1-(3-methylbut-2-enyloxy)-3-methyl-9H-carbazole (3) C2->C3 Prenylation (Mitsunobu Reaction) C4 1-(2,3,4,6,-tetra-O-acetyl-α-D-O-glucopyranosyl)-3-methyl-9H-carbazole (4) C2->C4 Glycosylation

Caption: Synthetic route to 1-O-substituted this compound derivatives.

a) Synthesis of 1-hydroxy-3-methyl-9H-carbazole (2) via O-Demethylation: The O-demethylation of this compound (1) is achieved using boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂).[1][6] The reaction is typically performed at a low temperature, such as -78°C, to yield compound 2 in high yield (approximately 85%).[6]

b) Synthesis of 1-(3-methylbut-2-enyloxy)-3-methyl-9H-carbazole (3) via Prenylation: The 1-O-prenyl ether derivative (3) is prepared from compound 2 using the Mitsunobu reaction.[6] This involves condensing 1-hydroxy-3-methyl-9H-carbazole (2) with 3-methyl-2-buten-1-ol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in dry tetrahydrofuran (THF).[6] The reaction starts at -10°C and proceeds for about 15 hours at room temperature, yielding the desired ether (3) in a 45% yield.[6]

c) Synthesis of 1-(2,3,4,6,-tetra-O-acetyl-α-D-O-glucopyranosyl)-3-methyl-9H-carbazole (4) via Glycosylation: The glycosylated derivative (4) is synthesized by reacting compound 2 with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide.[6] The reaction is carried out at 50°C in a biphasic system of chloroform (CHCl₃) and aqueous potassium carbonate (K₂CO₃), using tetraethylammonium bromide (TEAB) as a phase-transfer catalyst, resulting in a 60% yield.[6]

Antifungal Activity Data

The antifungal activity of this compound and its derivatives was evaluated against the phytopathogenic fungus Cladosporium cucumerinum. The results are presented in a semiquantitative manner, indicating the dose at which fungicidal activity is observed.

Compound No.Compound NameSubstitution at 1-O PositionAntifungal Activity vs. C. cucumerinum
1 This compoundMethoxy (-OCH₃)Strong activity at 12.5 µg
2 1-hydroxy-3-methyl-9H-carbazoleHydroxy (-OH)Strong activity at 12.5 µg
3 1-(3-methylbut-2-enyloxy)-3-methyl-9H-carbazolePrenyloxyModerate activity
4 1-(2,3,4,6,-tetra-O-acetyl-α-D-O-glucopyranosyl)-3-methyl-9H-carbazoleAcetylated GlucosylNo activity

Source:[1][3][5][6]

G cluster_activity Structure-Activity Relationship parent This compound (Methoxy Group) demethylation Demethylation (-OH group) parent->demethylation results in prenylation Prenylation (Bulky Lipophilic Group) parent->prenylation results in glycosylation Glycosylation (Bulky Polar Group) parent->glycosylation results in activity_strong Strong Activity demethylation->activity_strong activity_moderate Moderate Activity prenylation->activity_moderate activity_none No Activity glycosylation->activity_none

Caption: Relationship between 1-O substitution and antifungal activity.

The data clearly indicates that the presence of a small, polar group (methoxy or hydroxyl) at the 1-position is crucial for the strong antifungal activity of the carbazole scaffold.[1] Introducing a bulkier, lipophilic prenyl group diminishes this activity, while adding a large, polar glycosyl moiety completely abolishes it.[1][6]

Experimental Protocol: Antifungal Susceptibility Testing

The evaluation of fungicidal activity for these compounds was performed using a semiquantitative test developed by Gottstein.[1][6] This method is a type of bioautography or agar diffusion assay suitable for estimating the relative activity of compounds with similar diffusion characteristics.[1]

G cluster_workflow Antifungal Assay Workflow (Gottstein Method) A Prepare fungal spore suspension (*Cladosporium cucumerinum*) B Inoculate agar plates with the spore suspension A->B C Apply test compounds (dissolved in solvent) to specific spots on the agar surface B->C D Incubate plates under suitable conditions for fungal growth C->D E Observe and measure the zones of growth inhibition around the spots D->E F Determine the minimum dose required for complete inhibition (fungicidal activity) E->F

Caption: Workflow for the Gottstein semiquantitative antifungal assay.

Potential Antifungal Mechanism of Action

While the specific molecular target for this compound derivatives was not detailed in the analyzed literature, the primary mechanism of action for many antifungal agents, including azoles and polyenes, involves the disruption of the fungal cell membrane.[7][8] A common target is the biosynthesis of ergosterol, a sterol unique and essential to fungal cell membranes.[7][8] It is plausible that carbazole alkaloids like this compound interfere with this pathway or directly interact with the membrane, leading to increased permeability and cell death.

G cluster_cell Fungal Cell cluster_membrane Cell Membrane ergosterol Ergosterol death Cell Death ergosterol->death Depletion leads to membrane disruption pathway Ergosterol Biosynthesis Pathway pathway->ergosterol produces MA This compound Derivative MA->pathway Inhibition

Caption: Proposed mechanism targeting the ergosterol pathway.

In this proposed pathway, the antifungal agent inhibits a key enzyme in the ergosterol biosynthesis pathway. This leads to a depletion of ergosterol in the cell membrane, compromising its integrity and ultimately causing fungal cell death.[7][8] The structural changes in the 1-O-substituted derivatives likely affect their ability to interact with this putative target, explaining the observed differences in their antifungal potency.

References

Murrayafoline A: A Deep Dive into its Potential as a Specificity Protein 1 (Sp1) Transcription Factor Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The transcription factor Specificity protein 1 (Sp1) has long been identified as a critical player in the landscape of cancer and inflammatory diseases. Its overexpression is correlated with poor prognosis in a variety of cancers, making it a compelling target for therapeutic intervention. Murrayafoline A, a carbazole alkaloid isolated from plants of the Murraya species, has emerged as a promising natural compound that directly targets Sp1, thereby modulating its downstream signaling pathways. This technical guide provides an in-depth overview of the current understanding of this compound as a potential Sp1 inhibitor, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflows used to characterize it.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the interaction and effects of this compound.

ParameterValueCell Line/SystemDescription
Binding Affinity (Kd) 11.34 pMBV-2 cellsDissociation constant for the direct binding of this compound to Sp1, determined by Surface Plasmon Resonance (SPR).[1]
IC50 (Cell Viability) 9 µMA549 (Lung Cancer)Concentration of Murrayanine (a related carbazole alkaloid) that inhibits cell growth by 50%.
>100 µMMRC-5 (Normal Lung Fibroblasts)Demonstrates selectivity for cancer cells over normal cells.
IC50 (Inhibition of NO Production) Concentration-dependentBV-2 cellsThis compound at 5, 10, and 20 μM significantly inhibited LPS-induced nitric oxide production.
IC50 (Inhibition of TNF-α Production) Concentration-dependentBV-2 cellsThis compound at 5, 10, and 20 μM significantly inhibited LPS-induced TNF-α production.
IC50 (Inhibition of IL-6 Production) Concentration-dependentBV-2 cellsThis compound at 5, 10, and 20 μM significantly inhibited LPS-induced IL-6 production.
Effect on Gene Expression DecreasedSW480 and HCT-116 (Colon Cancer)This compound (10-80 μM) reduced the levels of cyclin D1 and c-myc.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway inhibited by this compound and the general experimental workflow for its characterization.

Murrayafoline_A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK p38 p38 TAK1->p38 JNK JNK TAK1->JNK IκBα IκBα IKK->IκBα phosphorylates, leading to degradation NF-κB NF-κB IκBα->NF-κB inhibits NF-κB_n NF-κB NF-κB->NF-κB_n translocates MAPK_Pathway MAPK Pathway p38->MAPK_Pathway JNK->MAPK_Pathway Sp1 Sp1 MAPK_Pathway->Sp1 activates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Sp1->Inflammatory_Genes activates transcription NF-κB_n->Inflammatory_Genes activates transcription This compound This compound This compound->Sp1 inhibits

Figure 1: this compound inhibits Sp1-mediated inflammatory signaling.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cell_assays Start Hypothesis: This compound inhibits Sp1 Binding_Assays Direct Binding Assays (SPR, CETSA, DARTS) Start->Binding_Assays Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Conclusion Conclusion: This compound is a potential Sp1 inhibitor Binding_Assays->Conclusion Viability Cell Viability/Proliferation (MTT Assay) Cell_Based_Assays->Viability Inflammation Inflammatory Mediator Production (Griess Assay for NO, ELISA for TNF-α/IL-6) Cell_Based_Assays->Inflammation Gene_Expression Target Gene Expression (Western Blot for Sp1, Cyclin D1, c-Myc) Cell_Based_Assays->Gene_Expression Viability->Conclusion Inflammation->Conclusion Gene_Expression->Conclusion

Figure 2: Workflow for evaluating this compound as a Sp1 inhibitor.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound as an Sp1 inhibitor.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and normal cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized and quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells (e.g., A549, MRC-5) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the inhibitory effect of this compound on nitric oxide production in stimulated macrophages.

Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured at 540 nm.

Protocol:

  • Cell Culture and Treatment: Plate BV-2 microglial cells in a 96-well plate and treat with various concentrations of this compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reagent Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between a capture antibody and a detection antibody. The detection antibody is linked to an enzyme, and in the final step, a substrate is added that is converted by the enzyme into a detectable signal.

Protocol (General for TNF-α and IL-6):

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants (collected as in the Griess assay) and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentration from the standard curve.

Direct Binding Assays

Objective: To quantitatively measure the direct binding affinity between this compound and Sp1.

Principle: SPR is a label-free technique that measures the real-time interaction between two molecules. One molecule (the ligand, e.g., Sp1) is immobilized on a sensor chip, and the other (the analyte, e.g., this compound) flows over the surface. Binding causes a change in the refractive index at the surface, which is detected as a response.

Protocol:

  • Ligand Immobilization: Immobilize recombinant human Sp1 protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Inject various concentrations of this compound in a running buffer (e.g., HBS-EP+) over the sensor surface at a constant flow rate.

  • Data Acquisition: Monitor the association and dissociation phases in real-time.

  • Regeneration: Regenerate the sensor surface between injections using a suitable regeneration solution.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Objective: To confirm the engagement of this compound with Sp1 in a cellular context.

Principle: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation upon ligand binding.

Protocol:

  • Cell Treatment: Treat intact cells (e.g., BV-2) with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at various temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of soluble Sp1 in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble Sp1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Objective: To identify the protein target of this compound from a complex protein lysate.

Principle: DARTS is based on the observation that a protein, when bound to a small molecule ligand, becomes more resistant to proteolysis.

Protocol:

  • Lysate Preparation: Prepare a total protein lysate from the cells of interest.

  • Compound Incubation: Incubate aliquots of the lysate with this compound or a vehicle control.

  • Protease Digestion: Treat the lysates with a protease (e.g., pronase) for a limited time.

  • Reaction Quenching: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

  • Analysis: Analyze the protein digestion patterns by SDS-PAGE and Coomassie staining or Western blotting for a specific protein of interest (Sp1). A protected band in the presence of this compound suggests a direct interaction.

Western Blotting

Objective: To determine the effect of this compound on the protein levels of Sp1 and its downstream targets like cyclin D1 and c-Myc.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Sp1, cyclin D1, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.

Conclusion

This compound has demonstrated significant potential as a direct inhibitor of the Sp1 transcription factor. The compelling quantitative data, including its high binding affinity and its ability to modulate Sp1-driven cellular processes, underscore its promise as a lead compound for the development of novel therapeutics for cancer and inflammatory disorders. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to further investigate the intricate mechanisms of this compound and to explore its full therapeutic potential. Future studies should focus on expanding the evaluation of this compound in a broader range of cancer models and on optimizing its pharmacological properties for potential clinical translation.

References

A Technical Guide to the Anti-inflammatory Effects of Murrayafoline A on Microglial Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Neuroinflammation, primarily mediated by the activation of microglial cells, is a critical factor in the pathogenesis of various neurodegenerative diseases. This document provides a comprehensive technical overview of the anti-inflammatory properties of Murrayafoline A, a carbazole alkaloid, with a specific focus on its effects on microglial cells. This compound has been shown to potently inhibit the production of key neuroinflammatory mediators by directly targeting the transcription factor Specificity protein 1 (Sp1), thereby suppressing the downstream NF-κB and MAPK signaling pathways. This guide details the molecular mechanisms, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and workflows.

Introduction

This compound is a natural carbazole alkaloid isolated from plants of the Murraya species.[1] Recent studies have highlighted its significant anti-neuroinflammatory potential.[1][2] In the central nervous system (CNS), microglia are the resident immune cells that become activated in response to pathogens or injury.[3] While this activation is a crucial protective mechanism, chronic or excessive activation leads to the sustained release of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), contributing to neuronal damage.[1][4]

This compound exerts its anti-inflammatory effects by directly binding to and inhibiting the transcription factor Sp1.[1][5] This action prevents the activation of two critical pro-inflammatory signaling cascades: the NF-κB pathway and the p38/JNK Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately reducing the expression and release of inflammatory molecules.[1][6]

Quantitative Data Summary

The efficacy of this compound in suppressing neuroinflammation has been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Effects of this compound on Pro-inflammatory Mediator Production in LPS-Stimulated BV-2 Microglial Cells

MediatorThis compound ConcentrationDuration of TreatmentObservationReference
Nitric Oxide (NO)5-20 µM24 hoursPotent inhibition of NO production.[1][6]
TNF-α5-20 µM24 hoursPotent inhibition of TNF-α production.[1][6]
IL-65-20 µM24 hoursPotent inhibition of IL-6 production.[1][6]
IL-1β5-20 µM24 hoursPotent inhibition of IL-1β production.[1][6]

Table 2: Binding Affinity and In Vivo Efficacy of this compound

ParameterMethodValue / ObservationReference
Binding to Specificity protein 1 (Sp1)
Dissociation Constant (KD)Surface Plasmon Resonance (SPR)11.34 pM[6]
In Vivo Effects (LPS-induced mice)
DosageIntraperitoneal Injection10-50 mg/kg (1-hour pretreatment)[6]
Microglial Activation (Iba-1)Immunohistochemistry (IHC)Significant suppression of Iba-1 expression in the brain.[1][5]
Pro-inflammatory Cytokines (TNF-α, IL-6)Immunohistochemistry (IHC)Significant reduction in the expression of TNF-α and IL-6 in the brain.[1][5]
Neuronal Integrity (Nissl bodies)Nissl StainingIncreased number of Nissl bodies, indicating protection against neuronal injury.[1][5]

Molecular Mechanism of Action

The primary mechanism through which this compound exerts its anti-inflammatory effects is the direct inhibition of the transcription factor Sp1. This interaction has been confirmed through multiple assays, including thermal proteome profiling (TPP), surface plasmon resonance (SPR), cellular thermal shift assay (CETSA), and drug affinity responsive target stability (DRATS).[1][2]

By targeting Sp1, this compound prevents the activation of downstream inflammatory signaling pathways crucial for the production of inflammatory mediators in microglia.

MurrayafolineA_Pathway cluster_extracellular Extracellular cluster_cellular Microglial Cell cluster_membrane cluster_cytoplasm cluster_nucleus cluster_output Output LPS LPS TLR4 TLR4 LPS->TLR4 Binds Sp1_inactive Sp1 TLR4->Sp1_inactive Activates Sp1_active Sp1 Sp1_inactive->Sp1_active Translocates IKK IKKβ NFkB_complex IκBα-NF-κB IKK->NFkB_complex Phosphorylates IκBα NFkB_active NF-κB NFkB_complex->NFkB_active Releases MAPK_inactive p38/JNK MAPK MAPK_active p-p38/p-JNK MAPK_inactive->MAPK_active Phosphorylates Sp1_active->IKK Activates Sp1_active->MAPK_inactive Activates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6, IL-1β) NFkB_active->Genes Upregulates MAPK_active->Genes Upregulates Mediators Inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) Genes->Mediators Expression & Release MA This compound MA->Sp1_inactive Directly Binds & Inhibits

Caption: Mechanism of this compound in microglial cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to evaluate the effects of this compound.

General Experimental Workflow

The investigation of this compound's effects follows a logical progression from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a1 BV-2 Microglial Cell Culture a2 Pre-treatment with This compound (5-20 µM) a1->a2 a3 Stimulation with LPS (e.g., 1 µg/mL for 24h) a2->a3 a4 Measurement of Inflammatory Mediators a3->a4 a5 Western Blot for Signaling Proteins a3->a5 b1 Griess Assay (NO) b2 ELISA (TNF-α, IL-6, IL-1β) b3 qRT-PCR (Gene Expression) b4 (p-IKKβ, p-p38, p-JNK) c1 LPS-Induced Neuroinflammation Mouse Model (Balb/c) c2 Pre-treatment with This compound (10-50 mg/kg) c1->c2 c3 LPS Injection c2->c3 c4 Brain Tissue Collection c3->c4 c5 Analysis of Brain Sections c4->c5 d1 IHC (Iba-1, TNF-α, IL-6) d2 Nissl Staining (Neurons)

Caption: General workflow for evaluating this compound.

BV-2 Microglial Cell Culture and Treatment
  • Cell Line: Murine microglial cell line BV-2.[5]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[5]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[7]

  • Treatment Protocol:

    • Cells are seeded into appropriate plates (e.g., 96-well for viability, 24-well for NO/ELISA, 6-well for Western blot).

    • Cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours.[5][6]

    • Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for the desired time (e.g., 24 hours).[5]

Nitric Oxide (NO) Production Assay
  • Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reaction.

  • Procedure:

    • Collect 50 µL of cell culture supernatant from each well of a 24-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[5]

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement by ELISA
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits according to the manufacturer's instructions.

    • Briefly, supernatants are added to microplate wells pre-coated with capture antibodies specific to the target cytokine.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate solution is then added, which develops a color in proportion to the amount of bound cytokine.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).

    • Concentrations are determined by comparison to a standard curve.[4]

Western Blot Analysis
  • Principle: Detects specific proteins in a cell lysate to assess the activation state of signaling pathways (e.g., phosphorylation of IKKβ, p38, JNK).

  • Procedure:

    • After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-IKKβ, anti-p-p38, anti-p-JNK, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

    • Quantify band density using software like ImageJ.[5]

Conclusion and Future Directions

This compound presents a compelling profile as an anti-neuroinflammatory agent. Its well-defined mechanism of action, involving the direct targeting of Sp1 to inhibit both NF-κB and MAPK signaling, provides a strong rationale for its therapeutic potential in neurodegenerative diseases where microglial activation is a key pathological feature.[1][4] The quantitative data robustly support its efficacy in reducing the production of a range of pro-inflammatory mediators in vitro and mitigating neuroinflammation in vivo.

Future research should focus on:

  • Pharmacokinetic and Safety Profiles: Detailed studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound are necessary for clinical translation.

  • Chronic Disease Models: Evaluating the efficacy of this compound in chronic, progressive models of neurodegeneration (e.g., Alzheimer's or Parkinson's disease models) will be crucial.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound could lead to the development of novel compounds with improved potency, selectivity, and drug-like properties.[8]

This technical guide provides a foundational understanding for researchers and drug developers interested in leveraging the therapeutic potential of this compound for combating neuroinflammatory disorders.

References

Structure-Activity Relationship of Murrayafoline A Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrayafoline A, a carbazole alkaloid isolated from plants of the Murraya and Glycosmis genera, has emerged as a promising scaffold in drug discovery due to its diverse biological activities, including cytotoxic, anti-neuroinflammatory, and antifungal properties. Significant research has been directed toward synthesizing and evaluating analogs of this compound to understand its structure-activity relationships (SAR) and develop derivatives with enhanced potency and selectivity. This technical guide synthesizes the current understanding of the SAR of this compound analogs, presenting quantitative data, detailed experimental protocols, and visual summaries of signaling pathways and logical relationships to aid in the rational design of novel therapeutic agents.

Structure-Activity Relationship for Cytotoxic Activity

The anticancer potential of this compound has been a primary focus of analog development. Studies have revealed that specific structural modifications significantly impact its cytotoxic efficacy against various human cancer cell lines.

The Critical Role of the N-H Group

A recurring finding in SAR studies is the crucial role of the indole N-H group of the carbazole nucleus. Substitution at this position consistently leads to a marked decrease in cytotoxic activity. This suggests that the N-H proton may be involved in critical hydrogen bonding interactions with the biological target.

N-Alkylation and Conjugation

To explore the impact of substitutions, various analogs have been synthesized, including conjugates with 2'-hydroxychalcones and β-amino alcohols.

  • 2'-Hydroxychalcone Conjugates : A series of 2'-hydroxychalcones containing the this compound moiety were synthesized and evaluated. While some compounds (6a-6d in the study) showed activity, their potency was generally lower than the parent compound, reinforcing the observation that substitution on the carbazole nitrogen is detrimental to cytotoxicity.

  • β-Amino Alcohol Derivatives : Synthesis of β-amino alcohols from this compound yielded analogs with moderate cytotoxic effects. Although none of the synthesized compounds surpassed the potency of this compound or the positive control, ellipticine, some derivatives exhibited promising activity. For instance, compound 6c from one study was identified as the most active against Hep-G2 and LU-1 cell lines, with IC50 values of 3.99 and 4.06 μg/mL, respectively. This indicates that while N-substitution is generally unfavorable, specific side chains may confer some level of activity, warranting further exploration.

  • Other Conjugates : Conjugation of this compound with zerumbone and artemisinin via N-alkylation resulted in compounds that were inactive against the tested cell lines (Hep-G2, LU, RD, and Fl), further highlighting the sensitivity of the N-H position.

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic activities of this compound and its key analogs against various cancer cell lines.

Compound/AnalogModificationCancer Cell LineIC50 (µg/mL)Reference
This compound Parent CompoundSK-MEL-5, Colo-205, HCT-8, KB, A-5495.31 - 7.52
Analog 6a 2'-hydroxychalcone conjugateLU-123.97
Hep-G280.19
MCF-745.11
P33833.58
SW48038.90
Analog 6c β-amino alcohol derivativeHep-G23.99
LU-14.06
Ellipticine Positive ControlLU-1, Hep-G2, P338, SW4800.21 - 0.41
SAR Summary for Cytotoxicity

The logical relationship for the cytotoxicity of this compound analogs can be visualized as follows.

SAR_Cytotoxicity cluster_0 This compound Core cluster_1 Modifications cluster_2 Resulting Activity Core Carbazole Nucleus NH N-H Group (Unsubstituted) NR N-R Group (Substituted) HighActivity Higher Cytotoxicity NH->HighActivity LowActivity Lower/No Cytotoxicity NR->LowActivity

Figure 1: Key SAR finding for this compound cytotoxicity.

Anti-Neuroinflammatory Activity and Mechanism

Recent studies have unveiled a potent anti-neuroinflammatory role for this compound, offering a new therapeutic avenue.

Mechanism of Action: Targeting Sp1

This compound exerts its anti-neuroinflammatory effects by directly targeting the Specificity protein 1 (Sp1), a zinc finger transcription factor. In lipopolysaccharide (LPS)-induced microglial cells, this compound was found to inhibit the production of key neuroinflammatory mediators, including nitric oxide (NO), TNF-α, IL-6, and IL-1β.

The binding of this compound to Sp1 leads to the downstream inactivation of the IKKβ/NF-κB and p38/JNK MAPKs signaling pathways. This mechanism prevents the translocation of NF-κB and the activation of MAPKs, which are critical for the transcription of pro-inflammatory genes.

Signaling Pathway Diagram

The signaling cascade inhibited by this compound is illustrated below.

Anti_Inflammatory_Pathway LPS LPS BV2 BV-2 Microglial Cell LPS->BV2 activates Sp1 Sp1 Transcription Factor BV2->Sp1 activates IKK IKKβ / NF-κB Pathway Sp1->IKK MAPK p38 / JNK MAPK Pathway Sp1->MAPK MA This compound MA->Sp1 directly binds & inhibits Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) IKK->Mediators promotes transcription MAPK->Mediators promotes transcription

Figure 2: Anti-neuroinflammatory signaling pathway of this compound.

Other Biological Activities

Antifungal Activity

This compound and its 1-O-substituted derivatives have been evaluated for antifungal properties. The parent compound and its 1-hydroxy derivative exhibited strong fungicidal activity against the plant pathogenic fungus Cladosporium cucumerinum.

Compound/AnalogModificationOrganismMIC (µg)Reference
This compound Parent CompoundCladosporium cucumerinum12.5
Analog 2 1-hydroxy-3-methyl-9H-carbazoleCladosporium cucumerinum12.5

Experimental Protocols

Detailed and reproducible experimental design is fundamental to SAR studies. The following sections provide methodologies for key assays cited in the literature.

Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard method for assessing the in vitro cytotoxic activity of compounds on cancer cell lines.

  • Cell Culture : Human cancer cell lines (e.g., Hep-G2, LU-1, SW480) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding : Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment : Test compounds (this compound analogs) are dissolved in DMSO to create stock solutions and then diluted with culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the compound-containing medium. A vehicle control (DMSO) and a positive control (e.g., Ellipticine) are included.

  • Incubation : Plates are incubated for an additional 48-72 hours.

  • MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT is reduced by viable cells to a purple formazan precipitate.

  • Formazan Solubilization : The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Anti-Neuroinflammatory Activity (Nitric Oxide Assay)

This assay quantifies the inhibition of nitric oxide (NO) production in LPS-stimulated microglial cells.

  • Cell Culture : BV-2 microglial cells are cultured as described in section 4.1.

  • Cell Seeding : Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment : Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.

  • LPS Stimulation : Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS alone.

  • Supernatant Collection : After incubation, 50 µL of the cell culture supernatant is collected from each well.

  • Griess Reaction : The collected supernatant is mixed with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light.

  • Color Development : 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 10 minutes. The presence of nitrite (a stable product of NO) leads to a colorimetric reaction.

  • Absorbance Measurement : The absorbance is measured at 540 nm.

  • Data Analysis : A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from the standard curve, and the percentage inhibition of NO production by the test compound is determined relative to the LPS-only control.

General SAR Experimental Workflow

The process of discovering and optimizing lead compounds from a natural product scaffold follows a structured workflow.

SAR_Workflow A Isolation & Identification (this compound from natural source) B Chemical Synthesis (Design & create analogs) A->B C Structural Elucidation (NMR, MS) B->C D In Vitro Biological Screening (Cytotoxicity, Anti-inflammatory, etc.) B->D E Data Analysis (Determine IC50/MIC, Identify Hits) D->E F SAR Analysis (Relate structure to activity) E->F G Lead Optimization (Iterative redesign & synthesis) F->G H In Vivo Studies (Animal models) F->H G->B  Iterate

Figure 3: General experimental workflow for SAR studies.

Conclusion and Future Directions

The structure-activity relationship studies of this compound have provided critical insights for the development of new therapeutic agents. For cytotoxic activity, the unsubstituted N-H group on the carbazole ring is paramount, and N-alkylation is generally detrimental. However, specific substitutions, such as certain β-amino alcohols, may still yield moderately active compounds. The discovery of this compound's potent anti-neuroinflammatory activity, mediated through the direct inhibition of the Sp1 transcription factor, opens a new and exciting avenue for its application in treating neurodegenerative diseases.

Future research should focus on:

  • Exploring substitutions at other positions of the carbazole ring to enhance potency while retaining the crucial N-H group.

  • Synthesizing analogs specifically designed to optimize binding to the Sp1 transcription factor to develop more potent anti-neuroinflammatory agents.

  • Expanding the scope of biological evaluation to include a wider range of cancer cell lines, microbial strains, and in vivo models to fully characterize the therapeutic potential of promising analogs.

By leveraging the SAR data presented, researchers can more effectively design the next generation of this compound-based drugs with improved efficacy and clinical potential.

Pharmacological Profile of Murrayafoline A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayafoline A is a carbazole alkaloid first isolated from the medicinal plant Murraya euchrestifolia. Exhibiting a range of biological activities, this natural compound has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative data from key experimental assays, and the intricate signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Pharmacological Activities

This compound demonstrates a multifaceted pharmacological profile, with primary activities in anti-neuroinflammation, cancer cell cytotoxicity, and modulation of cardiovascular function. These effects are underpinned by its ability to interact with specific molecular targets and influence key cellular signaling cascades.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data associated with the pharmacological effects of this compound.

Table 1: Binding Affinity and In Vitro Efficacy

ParameterTarget/AssayCell Line/SystemValueReference
Dissociation Constant (KD)Specificity protein 1 (Sp1)Surface Plasmon Resonance11.34 µM[1]
Anti-neuroinflammatory Activity
Inhibition of Nitric Oxide (NO) ProductionLPS-stimulated BV-2 microgliaBV-2Concentration-dependent[1][2]
Inhibition of TNF-α ProductionLPS-stimulated BV-2 microgliaBV-2Concentration-dependent[1][2]
Inhibition of IL-6 ProductionLPS-stimulated BV-2 microgliaBV-2Concentration-dependent[1][2]
Cardiovascular Effects
EC50 for increased cell shorteningRat ventricular myocytesPrimary Rat Cardiomyocytes~20 µM[3][4]
Maximal increase in cell shorteningRat ventricular myocytesPrimary Rat Cardiomyocytes~175% of control (at ≥100 µM)[3][4]
Anti-proliferative Activity
Inhibition of PDGF-BB-stimulated VSMC proliferationVascular Smooth Muscle CellsPrimary Rat Aortic Smooth Muscle CellsConcentration-dependent[5]

Table 2: Cytotoxicity (IC50 Values)

Cell LineCancer TypeIC50 (µg/mL)Reference
SW480Colon CancerData not explicitly quantified in search results[6]
DLD-1Colon CancerData not explicitly quantified in search results[6]
HCT-116Colon CancerData not explicitly quantified in search results[6]
LS174TColon CancerData not explicitly quantified in search results[6]
Hep-G2Liver Cancer>50 µM (Parent compound)[5]
LU-1Lung Cancer>50 µM (Parent compound)[5]
P388Leukemia>50 µM (Parent compound)[5]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound's anti-neuroinflammatory effects is the direct binding to and inhibition of the transcription factor Specificity protein 1 (Sp1).[1][2][7] This interaction has been validated through multiple advanced biochemical and biophysical assays. The inhibition of Sp1 by this compound leads to the downstream suppression of two major pro-inflammatory signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2][7]

Anti-Neuroinflammatory Signaling Pathway

The following diagram illustrates the proposed signaling cascade for the anti-neuroinflammatory action of this compound.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation p38 p38 TLR4->p38 Activation JNK JNK TLR4->JNK Activation MA This compound Sp1 Sp1 MA->Sp1 Direct Binding (Inhibition) Sp1->IKK Sp1->p38 Sp1->JNK IkappaB IκBα IKK->IkappaB Phosphorylation (Leads to Degradation) NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Nuclear Translocation p38_n p38 p38->p38_n Nuclear Translocation JNK_n JNK JNK->JNK_n Nuclear Translocation DNA DNA NFkB_n->DNA p38_n->DNA JNK_n->DNA ProInflammatory_Genes Pro-inflammatory Gene Transcription (NO, TNF-α, IL-6) DNA->ProInflammatory_Genes

Caption: Anti-neuroinflammatory signaling pathway of this compound.
Wnt/β-catenin Signaling Pathway

This compound has also been shown to attenuate the Wnt/β-catenin signaling pathway by promoting the degradation of intracellular β-catenin.[6] This action is significant as the Wnt pathway is frequently dysregulated in various cancers.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled->Destruction_Complex Inhibition MA This compound beta_catenin β-catenin MA->beta_catenin Promotes Degradation Destruction_Complex->beta_catenin Phosphorylation for Degradation Degradation Proteasomal Degradation beta_catenin->Degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n Nuclear Translocation TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes

Caption: Inhibition of Wnt/β-catenin signaling by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Target Identification and Validation Assays

1. Thermal Proteome Profiling (TPP)

  • Objective: To identify the direct cellular targets of this compound.

  • Methodology:

    • BV-2 microglial cells were treated with either this compound (20 µM) or vehicle (DMSO) for 2 hours.

    • Cells were harvested, washed with PBS, and resuspended in lysis buffer.

    • The cell lysates were subjected to a temperature gradient.

    • The soluble protein fractions at each temperature were collected after centrifugation.

    • Proteins were digested with trypsin, and the resulting peptides were labeled with tandem mass tags (TMT).

    • Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The thermal stability of proteins in the presence and absence of this compound was compared to identify proteins with altered melting curves, indicating direct binding.

2. Surface Plasmon Resonance (SPR)

  • Objective: To quantify the binding affinity between this compound and Sp1.

  • Methodology:

    • Recombinant human Sp1 protein was immobilized on a CM5 sensor chip.

    • A series of concentrations of this compound were injected over the chip surface.

    • The binding events were monitored in real-time by detecting changes in the refractive index.

    • The association (ka) and dissociation (kd) rate constants were determined, and the dissociation constant (KD) was calculated (KD = kd/ka).

3. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the engagement of this compound with Sp1 in a cellular context.

  • Methodology:

    • BV-2 cells were treated with this compound (20 µM) or vehicle for 2 hours.

    • The cells were heated to various temperatures.

    • After heating, cells were lysed, and the soluble protein fraction was separated from the precipitated proteins by centrifugation.

    • The amount of soluble Sp1 in each sample was determined by Western blotting using an anti-Sp1 antibody.

    • Increased thermal stability of Sp1 in the presence of this compound was indicative of target engagement.

4. Drug Affinity Responsive Target Stability (DARTS)

  • Objective: To further validate the interaction between this compound and Sp1.

  • Methodology:

    • BV-2 cell lysates were incubated with varying concentrations of this compound.

    • The lysates were then subjected to limited proteolysis with a non-specific protease.

    • The digestion was stopped, and the protein samples were analyzed by Western blotting for Sp1.

    • A decrease in the degradation of Sp1 in the presence of this compound indicated that the binding of the compound protected the protein from proteolysis.

In Vitro Pharmacology Assays

1. Anti-neuroinflammatory Activity Assay

  • Cell Culture: BV-2 murine microglial cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells were pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatants was measured using the Griess reagent.

  • Cytokine Measurement (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.

2. Cell Viability and Proliferation Assays

  • Cell Lines: Human colon cancer cell lines (SW480, DLD-1, HCT-116, LS174T) and PDGF-stimulated vascular smooth muscle cells (VSMCs).

  • WST-1 Assay (for VSMCs):

    • VSMCs were seeded in 96-well plates and starved for 24 hours.

    • Cells were pre-treated with this compound for 1 hour and then stimulated with PDGF-BB (50 ng/mL) for 48 hours.

    • WST-1 reagent was added to each well, and the plate was incubated for 2 hours.

    • The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

  • [3H]-Thymidine Incorporation Assay (for VSMCs):

    • VSMCs were treated as described for the WST-1 assay.

    • [3H]-thymidine was added to the culture medium for the last 4 hours of incubation.

    • Cells were harvested, and the amount of incorporated radioactivity was measured using a scintillation counter to assess DNA synthesis.

3. Cell Cycle Analysis

  • Methodology:

    • PDGF-stimulated VSMCs were treated with this compound for 24 hours.

    • Cells were harvested, washed with PBS, and fixed in 70% ethanol.

    • Fixed cells were treated with RNase A and stained with propidium iodide.

    • The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

4. Western Blot Analysis

  • Objective: To determine the effect of this compound on the expression of proteins involved in cell cycle regulation and inflammatory signaling.

  • Methodology:

    • Cells were treated as required for the specific experiment and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration was determined using the BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., cyclin D1, CDK4, p-p65, p-p38).

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

5. Rat Ventricular Myocyte Contraction and L-type Ca2+ Current Measurement

  • Cell Isolation: Single ventricular myocytes were isolated from adult rat hearts by enzymatic digestion.

  • Cell Shortening Measurement:

    • Myocytes were placed on the stage of an inverted microscope equipped with a video edge detection system.

    • Cells were superfused with a physiological salt solution and field-stimulated to contract.

    • Cell shortening was recorded before and after the application of this compound.

  • L-type Ca2+ Current (ICa,L) Measurement:

    • Whole-cell patch-clamp technique was used to record ICa,L.

    • Myocytes were voltage-clamped, and currents were elicited by depolarizing voltage steps.

    • The effect of this compound on the peak amplitude and kinetics of ICa,L was measured.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for key experimental procedures.

cluster_tpp Thermal Proteome Profiling (TPP) Workflow A Treat BV-2 cells with This compound or Vehicle B Cell Lysis A->B C Apply Temperature Gradient B->C D Separate Soluble Proteins C->D E Protein Digestion & TMT Labeling D->E F LC-MS/MS Analysis E->F G Identify Proteins with Altered Thermal Stability F->G cluster_cell_cycle Cell Cycle Analysis Workflow H Treat PDGF-stimulated VSMCs with this compound I Cell Fixation H->I J RNase A Treatment & PI Staining I->J K Flow Cytometry Analysis J->K L Determine Cell Cycle Distribution K->L

References

The Therapeutic Potential of Murrayafoline A: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Murrayafoline A, a carbazole alkaloid primarily isolated from plants of the Murraya genus, has emerged as a promising natural compound with a diverse range of pharmacological activities. Its therapeutic potential spans across several key areas, including inflammation, cancer, and neurodegenerative diseases. This technical guide provides a comprehensive review of the current state of research on this compound, focusing on its mechanisms of action, quantitative biological data, and detailed experimental protocols to facilitate further investigation and drug development efforts.

Data Presentation: Quantitative Biological Activities of this compound

The following tables summarize the reported quantitative data on the biological effects of this compound, providing a clear comparison of its potency across various therapeutic targets.

Table 1: Anti-inflammatory and Neuroprotective Activity of this compound

Biological ActivityCell Line/ModelAssayIC50 / EC50 / KDReference
Inhibition of Nitric Oxide (NO) ProductionLPS-induced BV-2 microglial cellsGriess AssayConcentration-dependent inhibition (5-20 µM)[1]
Inhibition of TNF-α ProductionLPS-induced BV-2 microglial cellsELISAConcentration-dependent inhibition (5-20 µM)[1]
Inhibition of IL-6 ProductionLPS-induced BV-2 microglial cellsELISAConcentration-dependent inhibition (5-20 µM)[1]
Inhibition of IL-1β mRNA ExpressionLPS-induced BV-2 microglial cellsqRT-PCRConcentration-dependent inhibition (5-20 µM)[1]
Binding Affinity to Specificity protein 1 (Sp1)BV-2 cellsSurface Plasmon Resonance (SPR)KD = 11.34 pM
Acetylcholinesterase (AChE) InhibitionElectrophorus electricus AChEEllman's methodIC50 = 14.3 ± 4.69 µg/mL[2]
Aβ Fibrillization Inhibition---Thioflavin T (ThT) assay33.60 ± 0.55% inhibition at 500 µg/mL[2]
Anti-ferroptotic ActivityErastin-induced PC12 cells---EC50 values from 0.04 to 17.09 μM for related carbazole alkaloids[1]

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

Cancer TypeCell LineAssayIC50Reference
Colon CancerSW480Proliferation AssayInhibited proliferation
Colon CancerDLD-1Proliferation AssayInhibited proliferation
Colon CancerHCT-116Proliferation AssayInhibited proliferation
Colon CancerLS174TProliferation AssayInhibited proliferation
Colon CancerHT-29WST-1 Assay> 100 µM (for a related compound)[3]
Colon CancerCaco-2WST-1 Assay> 100 µM (for a related compound)[3]
Colon CancerSW620WST-1 Assay> 100 µM (for a related compound)[3]
Breast CancerMDA-MB-231CCK-8 AssayNot specified
MelanomaB16CCK-8 AssayNot specified

Core Mechanisms of Action and Signaling Pathways

This compound exerts its therapeutic effects by modulating key cellular signaling pathways implicated in the pathogenesis of various diseases.

Anti-inflammatory Effects via Sp1/NF-κB/MAPK Pathway Inhibition

A primary mechanism underlying the anti-neuroinflammatory properties of this compound is its direct interaction with the transcription factor Specificity protein 1 (Sp1). This interaction has been validated through multiple experimental approaches, including thermal proteome profiling (TPP), surface plasmon resonance (SPR), cellular thermal shift assay (CETSA), and drug affinity responsive target stability (DRATS) assays.[1]

By binding to Sp1, this compound inhibits its activity, leading to the downstream suppression of two major pro-inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] This dual inhibition results in a significant reduction in the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK_p38_JNK p38/JNK MAPK TLR4->MAPK_p38_JNK Activates Murrayafoline_A This compound Sp1 Sp1 Murrayafoline_A->Sp1 Inhibits Sp1->IKK Regulates Sp1->MAPK_p38_JNK Regulates IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates AP1 AP-1 MAPK_p38_JNK->AP1 Activates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) NFkB_nucleus->Inflammatory_Genes Transcription AP1->Inflammatory_Genes Transcription cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Murrayafoline_A This compound Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Murrayafoline_A->Destruction_Complex Promotes activity? beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nucleus β-catenin beta_catenin->beta_catenin_nucleus Translocation (when stabilized) TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Binds to Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Wnt_inactive Wnt Pathway (Inactive) Plant_Material Dried & Powdered Murraya Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Prep_TLC Preparative TLC Column_Chromatography->Prep_TLC HPLC HPLC Purification Prep_TLC->HPLC Structure_Elucidation Structure Elucidation (NMR, MS) HPLC->Structure_Elucidation

References

Methodological & Application

High-Yield Synthesis of Murrayafoline A Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of Murrayafoline A and its derivatives. This compound, a carbazole alkaloid, and its analogues have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2] The protocols outlined below are compiled from various cited synthetic methodologies, offering a comprehensive guide for researchers in medicinal chemistry and drug discovery.

I. Overview of Synthetic Strategies

Several synthetic routes to this compound and its derivatives have been developed, primarily focusing on the construction of the carbazole core and subsequent functionalization. Key strategies include:

  • Iron-Mediated Synthesis: This approach utilizes an iron-mediated C-C and C-N bond formation to construct the carbazole framework.[3]

  • Palladium-Catalyzed Cross-Coupling: Palladium catalysts are employed for intramolecular C-C bond formation to yield the carbazole skeleton.[3][4]

  • Ring Expansion Reactions: Functionalized 4-hydroxy carbazoles can be synthesized from indole cyclopentanones under mild conditions.[1]

  • Derivatization of this compound: Various derivatives can be synthesized by modifying the functional groups on the this compound scaffold, such as through N-alkylation, O-substitution, and click chemistry.[5][6][7]

II. Data Presentation: Synthesis Yields and Biological Activities

The following tables summarize the reported yields for the synthesis of this compound and its derivatives, along with their biological activities where available.

Table 1: Summary of Synthetic Yields for this compound and Key Intermediates

Compound/IntermediateSynthetic MethodStarting MaterialYield (%)Reference
This compound (2)Iron-mediated quinone imine cyclizationTricarbonyliron-complexed 4b,8a-dihydrocarbazol-3-one 67Not specified[3]
Carbazole-1-carboxylic acid 35Palladium(II) acetate-catalyzed cyclization2-Iododiphenylamine-2'-carboxylic acid 3473%[3]
5'-(1-methoxy-3-methylcarbazolyl)methylacetophenone (4)N-alkylation under microwave irradiation5'-Chloromethyl-2'-hydroxyacetophenone (2) and this compound46%[8]
2-anilino-5-methylphenolCopper-catalyzed reaction6-diazo-3-methyl-2-cyclohexen-1-one and aniline80%[4]
Prenyl substituted carbazole 6Stille couplingTriflate ester 5 and tributyl(3-methylbut-2-en-1-yl)stannane85%[9]
Dithiane 8Protection of aldehyde3-Formyl-4-hydroxy carbazole 790%[9]

Table 2: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (µg/mL)Reference
6aLU-123.97[5][10]
6aHep-G2Not specified[5][10]
6aMCF-7Not specified[5][10]
6aP338Not specified[5][10]
6aSW48080.19[5][10]
β-amino alcohol 6cHep-G23.99[11]
β-amino alcohol 6cLU-14.06[11]
MurrayazolineDLD-15.7 µM[12]
O-methylmurrayamine ADLD-117.9 µM[12]
Murrayaquinone ASK-MEL-52.58[13]
Murrayaquinone AColo-2053.85[13]

III. Experimental Protocols

A. Protocol 1: Iron-Mediated Synthesis of Koenoline (3) (A this compound precursor)[3]

This protocol describes a four-step synthesis of the cytotoxic carbazole alkaloid koenoline, which can be a precursor for this compound.

  • Step 1: C-C Bond Formation: An electrophilic aromatic substitution of an arylamine with a tricarbonyliron-complexed cyclohexadienyl cation is performed to form the initial C-C bond.

  • Step 2: Oxidative Cyclization: A C-N bond formation and aromatization are achieved through an oxidative cyclization to yield the carbazole framework.

  • Step 3: Functional Group Manipulation: Specific reaction conditions for this step are dependent on the desired final product. For koenoline, this involves the reduction of a carbonyl group.

  • Step 4: Purification: The final product is purified using standard chromatographic techniques. The overall yield for koenoline is reported as 14% based on the starting nitroaryl derivative.[3]

B. Protocol 2: Synthesis of 2'-Hydroxychalcones containing this compound[5][8]

This protocol details the synthesis of chalcone derivatives of this compound, which have shown cytotoxic activity.

  • Chloromethylation of 2'-hydroxyacetophenone (1): 2'-Hydroxyacetophenone is chloromethylated using paraformaldehyde and HCl at 35°C to yield 5'-chloromethyl-2'-hydroxyacetophenone (2) in 79% yield.[8]

  • N-alkylation of this compound: Compound 2 is then N-alkylated with this compound under microwave irradiation to produce 5'-(1-methoxy-3-methylcarbazolyl)methylacetophenone (4) in 46% yield.[8] The reaction is carried out in DMF with K₂CO₃.

  • Claisen-Schmidt Condensation: A mixture of compound 4 (1.0 mmol) and a substituted benzaldehyde (1.1 mmol) is stirred in absolute ethanol (15 mL). Potassium hydroxide (2.0 mmol) is added, and the reaction is stirred at room temperature for 24 hours.[5]

  • Workup and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and EtOAc. The organic layer is dried, concentrated, and purified by column chromatography to yield the final 2'-hydroxychalcone derivatives (6a-f).[5]

C. Protocol 3: Synthesis of N-substituted-1,2,3-triazole this compound Derivatives[6]

This protocol utilizes a "click" reaction to synthesize triazole derivatives of this compound with anti-inflammatory properties.

  • Azide Synthesis: 1-methoxy-3-methyl-9H-carbazole is reacted to introduce a 3-azidopropyl group at the N9 position, yielding 1-methoxy-3-methyl-9-(3-azido)-propyl-9H-carbazole.

  • Huisgen Cycloaddition: The azide intermediate is then reacted with various substituted alkynes via a click azide-alkyne Huisgen cycloaddition reaction.

  • Purification and Characterization: The resulting N-substituted-1,2,3-triazole this compound derivatives are purified and their structures are confirmed by ¹H NMR, ¹³C NMR, and HR-ESI-MS spectral data.[6] These derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6, IL-12 p40, and TNF-α.[6]

IV. Visualizations

A. Synthetic Pathways and Experimental Workflows

Synthesis_Workflow cluster_chalcone Synthesis of Chalcone Derivatives cluster_triazole Synthesis of Triazole Derivatives acetophenone 2'-Hydroxy- acetophenone chloro 5'-Chloromethyl-2'- hydroxyacetophenone acetophenone->chloro Paraformaldehyde, HCl, 35°C intermediate4 Intermediate 4 chloro->intermediate4 This compound, K2CO3, DMF, MW murrayafoline_a This compound murrayafoline_a->intermediate4 chalcone 2'-Hydroxychalcone Derivative intermediate4->chalcone Aldehyde, KOH, EtOH aldehyde Substituted Aldehyde aldehyde->chalcone murrayafoline_a2 This compound azide_intermediate 9-(3-azido)-propyl Derivative murrayafoline_a2->azide_intermediate N-alkylation triazole 1,2,3-Triazole Derivative azide_intermediate->triazole Huisgen Cycloaddition alkyne Substituted Alkyne alkyne->triazole

Caption: Synthetic workflows for this compound derivatives.

B. Signaling Pathways Modulated by this compound Derivatives

Signaling_Pathways cluster_mTOR mTOR/AKT Pathway cluster_NFkB NF-κB Pathway cluster_Apoptosis Apoptosis Pathway MA_deriv This compound Derivatives AKT AKT MA_deriv->AKT inhibition IKKb IKKβ MA_deriv->IKKb inhibition Bax Bax MA_deriv->Bax upregulation Bcl2 Bcl-2 MA_deriv->Bcl2 downregulation mTOR mTOR AKT->mTOR NFkB NF-κB IKKb->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->ProInflammatory_Cytokines Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways modulated by this compound derivatives.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Isolation and Purification of Murrayafoline A

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the isolation and purification of Murrayafoline A, a carbazole alkaloid with significant biological activities, from its natural sources. The protocol outlines the extraction from plant material, followed by a multi-step purification process culminating in a final high-purity isolation using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring carbazole alkaloid found in various plants of the Rutaceae family, notably in Glycosmis stenocarpa and Murraya koenigii (curry leaf)[1]. This compound has garnered significant interest within the scientific community due to its potent biological activities, including anti-cancer properties. The isolation of this compound in high purity is essential for detailed pharmacological studies and for its potential development as a therapeutic agent. This note describes a robust and reproducible workflow for the extraction and purification of this compound, with a focus on the final purification step using preparative HPLC.

Data Presentation

The following table summarizes the quantitative data regarding the content of this compound in Glycosmis stenocarpa.

Source MaterialExtraction MethodThis compound Content (% w/w)Reference
Roots of Glycosmis stenocarpaNot Specified0.38%[1][2]
Methanol Extract of G. stenocarpa RootsMethanol Extraction16.69%[1][2]

Experimental Protocols

Plant Material and Extraction

The primary source for this compound is typically the roots or leaves of Murraya koenigii or Glycosmis stenocarpa.

  • 1.1. Plant Material Preparation: The plant material (e.g., roots) is washed, dried, and ground into a fine powder to maximize the surface area for extraction.

  • 1.2. Solvent Extraction:

    • The powdered plant material is subjected to exhaustive extraction with a suitable solvent such as methanol or ethanol. This can be achieved through maceration, Soxhlet extraction, or ultrasonication.

    • For maceration, the powdered material is soaked in the solvent for a prolonged period (24-72 hours) with occasional agitation.

    • The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

Preliminary Purification: Solvent Partitioning and Column Chromatography

The crude extract is a complex mixture of various phytochemicals. A preliminary purification is necessary to enrich the this compound content before the final HPLC step.

  • 2.1. Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fractions are monitored for the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.

  • 2.2. Column Chromatography:

    • The this compound-rich fraction is subjected to column chromatography over silica gel.

    • The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethyl acetate).

    • Fractions are collected and analyzed by TLC. Those containing this compound are pooled and concentrated.

Final Purification: Preparative HPLC

The final purification of this compound is achieved using preparative High-Performance Liquid Chromatography.

  • 3.1. HPLC System: A preparative HPLC system equipped with a UV-Vis detector and a fraction collector is used.

  • 3.2. Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically used.

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program: A linear gradient from 30% B to 70% B over 40 minutes is a good starting point.

    • Flow Rate: 10-20 mL/min, depending on the column dimensions.

    • Detection: UV detection at approximately 230 nm and 280 nm.

    • Injection Volume: The injection volume will depend on the concentration of the sample and the column capacity.

  • 3.3. Fraction Collection: The eluent corresponding to the peak of this compound is collected using an automated fraction collector.

  • 3.4. Purity Analysis: The purity of the collected fraction is confirmed by analytical HPLC.

  • 3.5. Post-Purification: The solvent from the pure fraction is evaporated under reduced pressure to obtain pure this compound.

Visualizations

Experimental Workflow

G A Plant Material (e.g., Glycosmis stenocarpa roots) B Grinding and Powdering A->B C Solvent Extraction (Methanol/Ethanol) B->C D Crude Extract C->D E Solvent Partitioning D->E F This compound-rich Fraction E->F G Silica Gel Column Chromatography F->G H Semi-purified this compound G->H I Preparative HPLC H->I J Pure this compound I->J K Purity Analysis (Analytical HPLC) J->K L Evaporation and Drying J->L M Final Purified Product L->M

Caption: Experimental workflow for the isolation of this compound.

Logical Steps in Purification

G node_process node_process Start Start: Crude Extract Is_Complex Complex Mixture? Start->Is_Complex Solvent_Part Solvent Partitioning Is_Complex->Solvent_Part Yes Is_Enriched Sufficiently Enriched? Solvent_Part->Is_Enriched Column_Chrom Column Chromatography Is_Enriched->Column_Chrom No Is_High_Purity High Purity Required? Is_Enriched->Is_High_Purity Yes Column_Chrom->Is_High_Purity Prep_HPLC Preparative HPLC Is_High_Purity->Prep_HPLC Yes End End: Pure this compound Is_High_Purity->End No (Sufficiently Pure) Prep_HPLC->End

Caption: Logical decision-making process in the purification of this compound.

References

Application Notes and Protocols for the Development of a Stable Murrayafoline A Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayafoline A, a carbazole alkaloid, has demonstrated significant biological activities, including anti-cancer and anti-inflammatory properties. As with many carbazole alkaloids, this compound is susceptible to degradation, particularly photodegradation, which presents a significant hurdle in the development of a stable and effective pharmaceutical formulation. These application notes provide a comprehensive guide to systematically evaluate the stability of this compound and to develop a stable formulation suitable for preclinical and clinical studies.

The following protocols outline a series of studies to determine the solubility and degradation profile of this compound. The data generated from these studies will enable the rational selection of excipients and storage conditions to ensure the stability and therapeutic efficacy of the final drug product.

Pre-formulation Studies: Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation. The following studies are designed to elucidate its solubility and intrinsic stability.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is essential for developing liquid formulations.

Protocol 2.1.1: Determination of Solubility in Pharmaceutical Solvents

This protocol details the determination of this compound solubility in commonly used pharmaceutical co-solvents.

Methodology:

  • Prepare saturated solutions of this compound in various solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol 400).

  • Equilibrate the solutions at a controlled temperature (e.g., 25°C and 37°C) for 24 hours with continuous agitation.

  • Centrifuge the samples to separate undissolved solid.

  • Quantify the concentration of this compound in the supernatant using a validated stability-indicating HPLC method (see Section 4).

  • Express solubility in mg/mL.

Data Presentation:

The results should be summarized in a table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)
Purified Water25[Insert Data]
37[Insert Data]
Ethanol25[Insert Data]
37[Insert Data]
Propylene Glycol25[Insert Data]
37[Insert Data]
Polyethylene Glycol 40025[Insert Data]
37[Insert Data]

Protocol 2.1.2: pH-Solubility Profile

This protocol is designed to determine the solubility of this compound across a physiologically relevant pH range.

Methodology:

  • Prepare a series of buffer solutions ranging from pH 1.2 to 7.4.

  • Prepare saturated solutions of this compound in each buffer.

  • Follow steps 2-5 from Protocol 2.1.1.

Data Presentation:

The pH-solubility profile should be presented in a table.

pHTemperature (°C)Solubility (mg/mL)
1.225[Insert Data]
37[Insert Data]
4.525[Insert Data]
37[Insert Data]
6.825[Insert Data]
37[Insert Data]
7.425[Insert Data]
37[Insert Data]
Forced Degradation Studies

Forced degradation studies are essential to identify the degradation pathways and the intrinsic stability of this compound. These studies expose the drug to stress conditions more severe than accelerated stability testing.[1][2][3][4][5]

Protocol 2.2.1: Forced Degradation in Solution

This protocol outlines the conditions for assessing the degradation of this compound in solution under various stress conditions.

Methodology:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the following solutions:

    • 0.1 N HCl (Acid hydrolysis)

    • 0.1 N NaOH (Base hydrolysis)

    • 3% H₂O₂ (Oxidative degradation)

    • Purified Water (Neutral hydrolysis)

  • Store samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

  • Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days).

  • Neutralize acidic and basic samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of degradation products.

Protocol 2.2.2: Solid-State Forced Degradation

This protocol details the stress conditions for evaluating the stability of this compound in the solid state.

Methodology:

  • Expose solid this compound to the following conditions:

    • Thermal Degradation: Store at elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Photostability: Expose to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6] A control sample should be protected from light.

  • At specified time points, dissolve the samples in a suitable solvent and analyze using the stability-indicating HPLC method.

Data Presentation:

The results from the forced degradation studies should be presented in a summary table.

Stress ConditionDurationTemperature (°C)% DegradationNumber of Degradants
0.1 N HCl7 days60[Insert Data][Insert Data]
0.1 N NaOH7 days60[Insert Data][Insert Data]
3% H₂O₂7 daysRoom Temp[Insert Data][Insert Data]
Purified Water7 days60[Insert Data][Insert Data]
Solid - Thermal14 days80[Insert Data][Insert Data]
Solid - Photostability--[Insert Data][Insert Data]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_solution Solution State cluster_solid Solid State API_sol This compound Solution Acid 0.1 N HCl API_sol->Acid Base 0.1 N NaOH API_sol->Base Oxidation 3% H2O2 API_sol->Oxidation Neutral Water API_sol->Neutral Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Neutral->Analysis API_solid Solid this compound Thermal Thermal Stress API_solid->Thermal Photo Photostability API_solid->Photo Thermal->Analysis Photo->Analysis Data Degradation Profile & Pathway Identification Analysis->Data

Caption: Workflow for conducting forced degradation studies.

Formulation Development

Based on the pre-formulation data, a suitable formulation strategy can be developed. Given the likely light sensitivity of this compound, strategies to mitigate photodegradation are critical.

Excipient Compatibility Studies

Excipients are essential components of a dosage form, but they can also interact with the API, affecting its stability.

Protocol 3.1.1: Excipient Compatibility Screening

This protocol describes a method for screening the compatibility of this compound with common pharmaceutical excipients.

Methodology:

  • Prepare binary mixtures of this compound with various excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium) in a 1:1 ratio.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

  • Include control samples of this compound and each excipient stored under the same conditions.

  • At specified time points, analyze the samples using the stability-indicating HPLC method to assess for any degradation of this compound or the appearance of new peaks.

  • Visual observation for any physical changes (e.g., color change, clumping) should also be recorded.

Data Presentation:

The results of the excipient compatibility study should be tabulated.

ExcipientStorage ConditionObservation (Physical)% Degradation of this compoundNew Peaks Observed
Lactose40°C/75% RH[Insert Data][Insert Data][Yes/No]
Microcrystalline Cellulose40°C/75% RH[Insert Data][Insert Data][Yes/No]
Magnesium Stearate40°C/75% RH[Insert Data][Insert Data][Yes/No]
Croscarmellose Sodium40°C/75% RH[Insert Data][Insert Data][Yes/No]

Logical Flow for Excipient Selection

Excipient_Selection Start Define Formulation Requirements Preformulation Pre-formulation Data (Solubility, Stability) Start->Preformulation Excipient_List Create List of Potential Excipients Preformulation->Excipient_List Compatibility Conduct Excipient Compatibility Studies Excipient_List->Compatibility Analysis Analyze for Degradation and Physical Changes Compatibility->Analysis Decision Select Compatible Excipients Analysis->Decision Decision->Excipient_List Incompatible Formulation Proceed to Formulation Optimization Decision->Formulation Compatible

Caption: Decision-making process for excipient selection.

Photostability Enhancement Strategies

Given that carbazole alkaloids are prone to photodegradation, the following strategies should be considered to enhance the photostability of the this compound formulation.[6][7]

  • Light-Protective Packaging: Utilize amber-colored vials or blisters to protect the formulation from light.

  • Film Coating: For solid dosage forms, a colored film coating can act as a light barrier.

  • Inclusion of Light-Absorbing Excipients: Certain excipients, such as titanium dioxide, can be included in the formulation to absorb UV light.

  • Encapsulation: Encapsulating this compound in systems like cyclodextrins or liposomes can provide a protective barrier against light.

Analytical Method Development

A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound. An HPLC method is generally suitable for this purpose.[8][9][10]

Protocol 4.1.1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating RP-HPLC method for this compound.

Methodology:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to separate this compound from its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve this compound from its degradation products generated during forced degradation studies.

Signaling Pathway of Stability Testing

Stability_Testing_Pathway Start Develop and Validate Stability-Indicating Method Forced_Deg Forced Degradation Studies Start->Forced_Deg Formulation_Dev Formulation Development Forced_Deg->Formulation_Dev Stability_Study ICH Stability Studies (Long-term & Accelerated) Formulation_Dev->Stability_Study Analysis Sample Analysis at Time Points Stability_Study->Analysis Data_Eval Data Evaluation (Assay, Impurities, Dissolution) Analysis->Data_Eval Shelf_Life Establish Shelf-Life and Storage Conditions Data_Eval->Shelf_Life

Caption: Overall pathway for stability testing and shelf-life determination.

Conclusion

The development of a stable formulation for this compound requires a systematic and data-driven approach. By following the protocols outlined in these application notes, researchers can thoroughly characterize the physicochemical properties of this compound, identify potential degradation pathways, and select appropriate excipients and formulation strategies to ensure the stability and quality of the final drug product. The successful completion of these studies will be a critical step in advancing this compound through the drug development pipeline.

References

Murrayafoline A: Application Notes and Protocols for In Vitro Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayafoline A, a carbazole alkaloid isolated from plants of the Murraya species, has demonstrated significant anti-inflammatory properties.[1][2][3][4] This document provides detailed application notes and protocols for evaluating the anti-inflammatory effects of this compound in vitro. The primary mechanism of action for this compound involves the direct targeting of the Specificity protein 1 (Sp1) transcription factor, which subsequently inhibits the pro-inflammatory NF-κB and MAPK signaling pathways.[1][2][3][4][5] These pathways are crucial in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines.[6][7][8][9][10] The following protocols are designed for use in a research setting to quantify the anti-inflammatory efficacy of this compound.

Mechanism of Action: Targeting the Sp1/NF-κB and MAPK Signaling Pathways

This compound exerts its anti-inflammatory effects by directly binding to Sp1.[2][3][4][5] This interaction inhibits the downstream activation of two key pro-inflammatory signaling cascades: the NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][3][4][5]

The NF-κB signaling pathway is a central regulator of inflammation.[6][9][11][12] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[9] This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[6][9]

The MAPK signaling pathway also plays a critical role in the inflammatory response.[7][8][13] Inflammatory stimuli activate a cascade of kinases, including p38 and JNK, which in turn phosphorylate various transcription factors that regulate the expression of inflammatory mediators.[7][13]

By targeting Sp1, this compound effectively dampens the activation of both the NF-κB and MAPK pathways, leading to a reduction in the production of a wide range of inflammatory molecules.[1][2][3][4][5]

Murrayafoline_A_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Sp1 Sp1 TLR4->Sp1 IKK IKK Complex Sp1->IKK Activates p38_JNK p38/JNK (MAPK) Sp1->p38_JNK Activates Murrayafoline_A This compound Murrayafoline_A->Sp1 Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_nucleus NF-κB NFκB->NFκB_nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFκB_nucleus->Proinflammatory_Genes Induces Experimental_Workflow Start Start Cell_Culture Seed RAW 264.7 cells Start->Cell_Culture Pre-treatment Pre-treat with This compound Cell_Culture->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate (24h) Stimulation->Incubation Analysis Analysis Incubation->Analysis NO_Assay Nitric Oxide Assay Analysis->NO_Assay Cytokine_ELISA Cytokine ELISA Analysis->Cytokine_ELISA PGE2_EIA PGE2 EIA Analysis->PGE2_EIA Cell_Viability Cell Viability (MTT Assay) Analysis->Cell_Viability End End NO_Assay->End Cytokine_ELISA->End PGE2_EIA->End Cell_Viability->End

References

Application Notes and Protocols for Cell-Based Assays Measuring Murrayafoline A Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common cell-based assays for the evaluation of Murrayafoline A's cytotoxic effects on various cancer cell lines. Detailed protocols for key assays are provided to ensure reproducible and accurate results.

This compound, a carbazole alkaloid isolated from plants of the Murraya genus, has demonstrated notable anti-proliferative and cytotoxic activities.[1][2] Its mechanisms of action involve the induction of apoptosis and the modulation of key signaling pathways, including NF-κB, MAPK, and Wnt/β-catenin.[3][4] Accurate and reliable measurement of its cytotoxic potential is crucial for its development as a potential therapeutic agent.

Data Presentation: Summary of this compound Cytotoxicity

The following table summarizes the reported cytotoxic activities of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 Value (µg/mL)Reference
LU-1Lung Cancer-[5]
Hep-G2Liver Cancer6.24[6]
MCF-7Breast Cancer-[5]
P388Murine Leukemia-[5]
SW480Colon Cancer-[5]
HCT-116Colon Cancer-[3]
DLD-1Colon Cancer-[3]
LS174TColon Cancer-[3]
SK-MEL-5Melanoma5.31 - 7.52[1]
Colo-205Colon Cancer5.31 - 7.52[1]
HCT-8Colon Cancer5.31 - 7.52[1]
KBNasopharyngeal Cancer5.31 - 7.52[1]
A-549Lung Cancer5.31 - 7.52[2]

Note: Some IC50 values were reported as a range or were not explicitly quantified in the cited literature but the compound showed activity.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[10]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently with a pipette.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[11][12]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line

  • Complete culture medium

  • 96-well plates

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (for maximum LDH release control)

  • Stop solution

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Vehicle Control: Cells treated with vehicle only.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[13]

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Stop Reaction: Add 50 µL of stop solution to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Caspase-3/7 Apoptosis Assay

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[15][16] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.[15][17]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line

  • White-walled 96-well plates (for luminescence) or black-walled, clear-bottom plates (for fluorescence)

  • Caspase-Glo® 3/7 Assay System or similar kit

  • Luminometer or fluorescence plate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using the appropriate specialized plates.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[16]

  • Reagent Addition: After the treatment incubation, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[16]

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[16]

  • Signal Measurement: Measure the luminescence or fluorescence using the appropriate plate reader.

  • Data Analysis: The signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound This compound Dilution treat_cells Treat Cells with this compound prep_compound->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate assay_mtt MTT Assay incubate->assay_mtt assay_ldh LDH Assay incubate->assay_ldh assay_caspase Caspase-3/7 Assay incubate->assay_caspase read_plate Measure Absorbance/ Luminescence assay_mtt->read_plate assay_ldh->read_plate assay_caspase->read_plate calc_ic50 Calculate % Viability/ Cytotoxicity & IC50 read_plate->calc_ic50

Caption: General experimental workflow for assessing this compound cytotoxicity.

Signaling Pathways

This compound has been shown to interact with several key signaling pathways involved in cell proliferation and apoptosis.

NF-κB Signaling Pathway

This compound can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival.[3]

G cluster_n Cytoplasm MA This compound Sp1 Sp1 MA->Sp1 IKK IKKβ Sp1->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus Transcription Pro-survival Gene Transcription

Caption: Inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and survival that can be modulated by this compound.[3]

G MA This compound Sp1 Sp1 MA->Sp1 p38 p38 Sp1->p38 activates JNK JNK Sp1->JNK activates Proliferation Cell Proliferation & Survival p38->Proliferation JNK->Proliferation

Caption: Modulation of the MAPK pathway by this compound.

Wnt/β-catenin Signaling Pathway

This compound has been found to attenuate the Wnt/β-catenin pathway, which is implicated in the development of various cancers, particularly colorectal cancer.[3]

G cluster_n Cytoplasm cluster_nuc Nucleus MA This compound beta_catenin β-catenin MA->beta_catenin promotes degradation Degradation Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (e.g., c-myc, cyclin D1) TCF_LEF->Gene_Expression

Caption: Attenuation of the Wnt/β-catenin pathway by this compound.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Murrayafoline A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayafoline A, a carbazole alkaloid isolated from plants of the Murraya genus, has demonstrated significant therapeutic potential in preclinical studies.[1] Its biological activities, including anti-neuroinflammatory, anti-cancer, and anti-proliferative effects on vascular smooth muscle cells, make it a compelling candidate for further in vivo investigation.[1][2] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in animal models of neuroinflammation, colon cancer, and vascular injury. The methodologies are designed to provide robust and reproducible data for assessing the therapeutic potential of this promising natural compound.

Key Biological Activities of this compound

This compound exerts its effects through multiple signaling pathways. A primary mechanism is the direct targeting of Specificity protein 1 (Sp1), which subsequently inhibits the NF-κB and MAPK signaling pathways.[1] This mechanism underlies its potent anti-neuroinflammatory properties.[1] Additionally, this compound has been shown to induce G0/G1-phase arrest in platelet-derived growth factor (PDGF)-stimulated vascular smooth muscle cells and inhibit the proliferation of various colon cancer cell lines, including SW480, DLD-1, HCT-116, and LS174T.[1][2]

Animal Models for In Vivo Efficacy Testing

The following sections detail protocols for three distinct animal models to test the in vivo efficacy of this compound.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model

This model is used to evaluate the anti-neuroinflammatory effects of this compound.

Experimental Protocol:

  • Animal Selection: Male C57BL/6 mice (6-8 weeks old) are recommended.

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Grouping:

    • Vehicle Control Group: (e.g., saline or appropriate vehicle)

    • LPS Control Group: LPS (1.5 mg/kg)

    • This compound Treatment Groups: LPS (1.5 mg/kg) + this compound (10 mg/kg and 50 mg/kg)

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound or vehicle via oral gavage one hour prior to LPS administration.

  • Induction of Neuroinflammation:

    • Administer a single intraperitoneal (i.p.) injection of LPS (1.5 mg/kg).

  • Endpoint Analysis (24 hours post-LPS injection):

    • Behavioral Tests: (Optional) Assess for sickness behavior (e.g., reduced locomotion, social interaction).

    • Tissue Collection: Anesthetize mice and perfuse with cold PBS. Collect brain tissue.

    • Immunohistochemistry: Analyze brain sections for markers of microglial activation (Iba-1) and pro-inflammatory cytokines (TNF-α, IL-6).

    • Nissl Staining: Evaluate neuronal damage in the hippocampus and cerebral cortex.

    • Western Blot/ELISA: Quantify levels of Iba-1, TNF-α, and IL-6 in brain homogenates.

Data Presentation:

GroupDose of this compound (mg/kg)Iba-1 Expression (relative to LPS control)TNF-α Levels (pg/mL)IL-6 Levels (pg/mL)
Vehicle Control0-BaselineBaseline
LPS Control0100%IncreasedIncreased
Treatment 110ReducedReducedReduced
Treatment 250Significantly ReducedSignificantly ReducedSignificantly Reduced

Note: The table presents expected trends based on published data.[1] Actual values should be determined experimentally.

Signaling Pathway Diagram:

murrayafoline_a_neuroinflammation_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Sp1 Sp1 TLR4->Sp1 activates Murrayafoline_A This compound Murrayafoline_A->Sp1 inhibits IKK IKKβ Sp1->IKK p38_JNK p38/JNK MAPK Sp1->p38_JNK NF_kB NF-κB IKK->NF_kB activates Nucleus Nucleus NF_kB->Nucleus translocates to p38_JNK->Nucleus activates transcription factors in Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Proinflammatory_Cytokines induces expression of

This compound inhibits LPS-induced neuroinflammation.
Colon Cancer Xenograft Mouse Model

This model assesses the anti-tumor efficacy of this compound on human colon cancer cells.

Experimental Protocol:

  • Cell Culture: Culture human colon cancer cells (e.g., HCT116 or SW480) under standard conditions.

  • Animal Selection: Immunodeficient mice (e.g., NOD/SCID or nude mice, 6-8 weeks old).

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

  • Grouping (when tumors reach ~100-150 mm³):

    • Vehicle Control Group

    • This compound Treatment Groups (e.g., 25 mg/kg and 50 mg/kg)

    • Positive Control Group (e.g., 5-Fluorouracil)

  • Drug Administration:

    • Administer this compound, vehicle, or positive control via a suitable route (e.g., oral gavage or i.p. injection) daily or on a specified schedule for a defined period (e.g., 2-3 weeks).

  • Endpoint Analysis:

    • Tumor Volume: Measure tumor dimensions every 2-3 days and calculate volume (Volume = 0.5 x length x width²).

    • Body Weight: Monitor for signs of toxicity.

    • Tumor Weight: At the end of the study, excise and weigh the tumors.

    • Immunohistochemistry/Western Blot: Analyze tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Data Presentation:

GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-X ± SD0Y ± SD
This compound25A ± SDCalculatedB ± SD
This compound50C ± SDCalculatedD ± SD
Positive ControlZE ± SDCalculatedF ± SD

Note: X, Y, A, B, C, D, E, F, and Z are placeholders for experimentally determined values.

Experimental Workflow Diagram:

colon_cancer_xenograft_workflow Cell_Culture Culture HCT116/SW480 cells Tumor_Implantation Subcutaneous injection of cells into mice Cell_Culture->Tumor_Implantation Tumor_Growth Monitor tumor growth Tumor_Implantation->Tumor_Growth Grouping Randomize into treatment groups Tumor_Growth->Grouping Treatment Administer this compound, vehicle, or positive control Grouping->Treatment Monitoring Measure tumor volume and body weight regularly Treatment->Monitoring Endpoint Excise and weigh tumors, perform IHC/Western blot Monitoring->Endpoint

Workflow for colon cancer xenograft model.
Rat Carotid Artery Balloon Injury Model

This model evaluates the ability of this compound to inhibit neointimal hyperplasia, a key process in vascular restenosis.

Experimental Protocol:

  • Animal Selection: Male Sprague-Dawley rats (350-400 g).

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat (e.g., with isoflurane).

    • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Balloon Injury:

    • Introduce a 2F Fogarty balloon catheter through the ECA into the CCA.

    • Inflate the balloon and pass it through the CCA three times to denude the endothelium.

  • Drug Administration:

    • A local periadventitial delivery system (e.g., Pluronic gel) containing this compound can be applied around the injured artery. Alternatively, systemic administration (e.g., oral gavage) can be initiated pre- or post-surgery.

  • Grouping:

    • Sham (surgery without balloon injury)

    • Vehicle Control (balloon injury + vehicle)

    • This compound Treatment Groups (balloon injury + varying doses of this compound)

  • Endpoint Analysis (14 days post-injury):

    • Tissue Collection: Perfuse the animal with PBS followed by 4% paraformaldehyde. Excise the injured carotid artery.

    • Histomorphometry: Embed the artery in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Verhoeff-Van Gieson (VVG) to visualize the neointima, media, and lumen.

    • Quantitative Analysis: Measure the area of the neointima and media to calculate the intima-to-media ratio (I/M ratio).

Data Presentation:

GroupDose of this compoundNeointimal Area (mm²)Medial Area (mm²)Intima/Media Ratio
Sham-~0X ± SD~0
Vehicle Control-A ± SDY ± SDA/Y
Treatment 1Low DoseB ± SDZ ± SDB/Z
Treatment 2High DoseC ± SDW ± SDC/W

Note: X, Y, Z, W, A, B, and C are placeholders for experimentally determined values.

Logical Relationship Diagram:

vascular_injury_logic Balloon_Injury Balloon Injury to Carotid Artery Endothelial_Denudation Endothelial Denudation Balloon_Injury->Endothelial_Denudation VSMC_Proliferation Vascular Smooth Muscle Cell (VSMC) Proliferation Endothelial_Denudation->VSMC_Proliferation triggers Neointima_Formation Neointimal Hyperplasia VSMC_Proliferation->Neointima_Formation Restenosis Vascular Restenosis Neointima_Formation->Restenosis Murrayafoline_A This compound Murrayafoline_A->VSMC_Proliferation inhibits

This compound's role in preventing vascular restenosis.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound's efficacy in models of neuroinflammation, colon cancer, and vascular injury. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data, which is crucial for advancing the development of this compound as a potential therapeutic agent. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining the core principles of rigorous scientific investigation.

References

Application Notes and Protocols for Administering Murrayafoline A in a Mouse Model of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration and evaluation of Murrayafoline A, a natural carbazole alkaloid, in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation. This compound has demonstrated potent anti-neuroinflammatory effects by targeting the transcription factor Sp1, subsequently inhibiting the NF-κB and MAPK signaling pathways.[1][2][3][4]

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly binding to the Specificity protein 1 (Sp1).[2][3][4] This interaction inhibits the activation of downstream inflammatory cascades, specifically the IKKβ/NF-κB and p38/JNK MAPK signaling pathways.[1][2] In microglial cells, this leads to a potent reduction in the production of key neuroinflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] In vivo studies have confirmed that this compound administration leads to a significant reduction in the expression of microglial activation marker Iba-1, as well as TNF-α and IL-6 in the brain.[2][3] Furthermore, it has been shown to protect neurons from inflammatory damage, as evidenced by an increased number of Nissl bodies in the brains of treated mice.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies evaluating the efficacy of this compound in an LPS-induced neuroinflammation mouse model.

Table 1: In Vivo Efficacy of this compound on Pro-inflammatory Markers

Treatment GroupDosage (mg/kg)Iba-1 Expression (relative to LPS group)TNF-α Expression (relative to LPS group)IL-6 Expression (relative to LPS group)
Control-BaselineBaselineBaseline
LPS1.5100%100%100%
This compound + LPS10ReducedReducedReduced
This compound + LPS50Significantly ReducedSignificantly ReducedSignificantly Reduced

Note: This table is a qualitative summary based on findings that this compound reduced the expression of these markers.[1][2]

Table 2: In Vivo Neuroprotective Effect of this compound

Treatment GroupDosage (mg/kg)Nissl Body Count (relative to LPS group)
Control-Baseline
LPS1.5Reduced
This compound + LPS10Increased
This compound + LPS50Significantly Increased

Note: This table is a qualitative summary based on findings that this compound increased the number of Nissl bodies.[1][2]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model

This protocol describes the induction of neuroinflammation in mice using LPS.

Materials:

  • 6-7 week old male Balb/c mice[1][3]

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline solution

  • Appropriate animal handling and injection equipment

Procedure:

  • Acclimatize mice to the housing conditions for at least one week prior to the experiment.

  • Prepare a stock solution of LPS in sterile, pyrogen-free saline. The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 100 µL).

  • On the day of the experiment, weigh each mouse to determine the precise volume of LPS solution to be injected.

  • Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 1.5 mg/kg.[1] For control animals, administer an equivalent volume of sterile saline.

  • Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection, reduced activity), which are expected to appear within a few hours of LPS injection.[5]

experimental_workflow cluster_pre_treatment Pre-treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-treatment Analysis acclimatization Acclimatize Mice (1 week) ma_admin Administer this compound (10 or 50 mg/kg, i.p.) acclimatization->ma_admin Begin Experiment lps_admin Induce Neuroinflammation (LPS, 1.5 mg/kg, i.p.) 1 hour post-MA ma_admin->lps_admin tissue_collection Tissue Collection (e.g., brain) lps_admin->tissue_collection Endpoint analysis Biochemical & Histological Analysis (Iba-1, TNF-α, IL-6, Nissl staining) tissue_collection->analysis

Preparation and Administration of this compound

This protocol details the preparation of a this compound solution for in vivo administration.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline solution (0.9% NaCl)[1]

Procedure:

  • Preparation of Vehicle Solution:

    • To prepare a 1 mL working vehicle solution, mix 400 µL of PEG300 with 50 µL of Tween-80.

    • Add 450 µL of sterile saline to the mixture and mix thoroughly.[1]

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).[1]

    • To prepare a 1 mL working solution of this compound, add 100 µL of the DMSO stock solution to the 900 µL of the prepared vehicle solution.[1] This will result in a final concentration that can be adjusted based on the desired dosage and the average weight of the mice.

    • Vortex the solution to ensure it is homogenous.

  • Administration:

    • One hour prior to LPS injection, administer the prepared this compound solution to the mice via intraperitoneal (i.p.) injection.[1]

    • The recommended doses for demonstrating anti-neuroinflammatory efficacy are 10 mg/kg and 50 mg/kg.[1]

    • For the control and LPS-only groups, administer an equivalent volume of the vehicle solution.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanism of action of this compound in mitigating neuroinflammation.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates Sp1 Specificity protein 1 (Sp1) TLR4->Sp1 Activates p38_JNK p38/JNK Sp1->p38_JNK Promotes IKK IKKβ Sp1->IKK Promotes MurrayafolineA This compound MurrayafolineA->Sp1 Inhibits MAPK_activation MAPK Activation p38_JNK->MAPK_activation Neuroinflammation Neuroinflammation (↑ NO, TNF-α, IL-6, IL-1β) MAPK_activation->Neuroinflammation NFkB NF-κB IKK->NFkB NFkB->Neuroinflammation

logical_relationship cluster_stimulus Inflammatory Stimulus cluster_intervention Therapeutic Intervention cluster_cellular_response Cellular Response cluster_outcome Pathological Outcome LPS LPS Sp1 Sp1 Activation LPS->Sp1 Induces MA This compound MA->Sp1 Inhibits Signaling NF-κB & MAPK Activation Sp1->Signaling Mediators Pro-inflammatory Mediator Release Signaling->Mediators Neuroinflammation Neuroinflammation Mediators->Neuroinflammation

References

Application Notes & Protocols for the Detection of Murrayafoline A in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayafoline A is a carbazole alkaloid first identified in Murraya koenigii and later found in other plants such as Glycosmis stenocarpa.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential anti-cancer properties. As research into the therapeutic potential of this compound progresses, the need for sensitive and reliable analytical methods for its quantification in biological matrices becomes paramount for pharmacokinetic, toxicokinetic, and bioavailability studies.

These application notes provide a comprehensive overview of a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma samples. The protocol is designed to be a robust starting point for researchers, offering guidance on sample preparation, chromatographic separation, and mass spectrometric detection.

Analytical Method: LC-MS/MS

LC-MS/MS is the preferred method for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and specificity. The method outlined below is a proposed approach based on established bioanalytical techniques for similar analytes.

Mass Spectrometry Parameters

The successful quantification of this compound by LC-MS/MS relies on the specific detection of the analyte using Multiple Reaction Monitoring (MRM). This involves monitoring the transition of a specific precursor ion to a product ion.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended for the analysis of carbazole alkaloids.

    • This compound:

      • Precursor Ion (Q1): m/z 212.1

      • Product Ion (Q3): m/z 197.1 (Proposed, corresponds to the loss of a methyl group)

  • Internal Standard (IS): A suitable internal standard is crucial for accurate quantification, compensating for variations in sample preparation and instrument response. A structurally similar carbazole alkaloid that is not expected to be present in the biological samples should be chosen. Carbazole is a potential candidate.

    • Carbazole (Internal Standard):

      • Precursor Ion (Q1): m/z 168.1

      • Product Ion (Q3): m/z 140.1 (Proposed, corresponds to the loss of HCN)

Table 1: Proposed MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound212.1197.1Positive
Carbazole (IS)168.1140.1Positive
Chromatographic Conditions
  • Column: A C18 reversed-phase column is recommended for the separation of this compound. A common column dimension is 2.1 x 50 mm with a particle size of 1.7 µm.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient elution is suggested to ensure good peak shape and separation from endogenous matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

Table 2: Example Gradient Elution Profile

Time (min)% Mobile Phase B
0.010
2.090
2.590
2.610
4.010

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for the extraction of small molecules from plasma.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application. Key validation parameters are summarized below.

Table 3: Typical Method Validation Parameters

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%
Accuracy Within ±15% of the nominal concentration (except for LLOQ)
Precision (Intra- and Inter-day) Coefficient of Variation (CV) ≤ 15% (except for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability under various storage and handling conditions (freeze-thaw, short-term, long-term)

Signaling Pathway of this compound

Recent studies have indicated that this compound exerts its anti-neuroinflammatory effects by directly targeting the transcription factor Sp1. This interaction subsequently inhibits the NF-κB and MAPK signaling pathways.

Signaling Pathway of this compound

MA This compound Sp1 Sp1 MA->Sp1 Directly Targets NFkB NF-κB Pathway MA->NFkB Inhibits MAPK MAPK Pathway MA->MAPK Inhibits Sp1->NFkB Activates Sp1->MAPK Activates Inflammation Neuroinflammation NFkB->Inflammation MAPK->Inflammation

Caption: this compound signaling pathway in anti-neuroinflammation.

Conclusion

The proposed LC-MS/MS method provides a robust framework for the quantitative analysis of this compound in biological samples. The combination of a straightforward protein precipitation extraction protocol with the high sensitivity and selectivity of tandem mass spectrometry allows for reliable determination of this compound concentrations, which is essential for advancing its research and development as a potential therapeutic agent. Researchers should perform a full method validation to ensure the performance of the assay meets the requirements of their specific study.

References

Application Note: CRISPR-Cas9-Mediated Validation of Sp1 as the Direct Target of Murrayafoline A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayafoline A, a carbazole alkaloid isolated from the medicinal plants of the Murraya species, has demonstrated potent anti-neuroinflammatory effects.[1][2][3] Mechanistic studies have identified the transcription factor Specificity protein 1 (Sp1) as a direct molecular target of this compound.[1][2][4] this compound exerts its anti-inflammatory action by inhibiting Sp1, which in turn downregulates the NF-κB and MAPK signaling pathways.[1][4] This application note provides a detailed protocol for validating the engagement of Sp1 by this compound using CRISPR-Cas9 technology in the context of neuroinflammation.

The principle of this target validation strategy is based on the premise that if Sp1 is the true target of this compound, then the genetic knockout of Sp1 should abolish the anti-inflammatory effects of the compound. This approach offers a robust and highly specific method for drug target validation, complementing traditional techniques such as thermal proteome profiling (TPP), surface plasmon resonance (SPR), and cellular thermal shift assays (CETSA).[1][2][5]

Signaling Pathway Overview

This compound directly binds to Sp1, a key transcription factor involved in the expression of numerous pro-inflammatory genes. This interaction inhibits the transcriptional activity of Sp1, leading to the suppression of downstream inflammatory cascades, including the NF-κB and MAPK pathways. The following diagram illustrates the proposed mechanism of action.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates MAPK_pathway MAPK Pathway (p38, JNK) IKK->MAPK_pathway NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AP1 AP-1 MAPK_pathway->AP1 MurrayafolineA_cyto This compound Sp1 Sp1 MurrayafolineA_cyto->Sp1 inhibits Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Sp1->Pro_inflammatory_genes promotes transcription NFkB_nuc->Pro_inflammatory_genes promotes transcription AP1->Pro_inflammatory_genes promotes transcription

Figure 1: Proposed signaling pathway of this compound's anti-inflammatory action.

Experimental Workflow

The overall experimental workflow for validating Sp1 as the target of this compound using CRISPR-Cas9 is depicted below. The process involves designing and cloning Sp1-specific guide RNAs, generating Sp1 knockout cells, and then assessing the cellular response to this compound in the presence of an inflammatory stimulus.

A 1. gRNA Design & Cloning B 2. Lentivirus Production A->B C 3. BV-2 Cell Transduction B->C D 4. Selection & Expansion of Sp1 KO Clones C->D E 5. Validation of Sp1 Knockout D->E F 6. Treatment with this compound & LPS E->F G 7. Downstream Assays F->G H 8. Data Analysis G->H

Figure 2: Experimental workflow for CRISPR-Cas9-based target validation.

Detailed Experimental Protocols

Design and Cloning of Sp1-targeting Guide RNAs (gRNAs)

Objective: To design and clone gRNAs that specifically target the mouse Sp1 gene for CRISPR-Cas9-mediated knockout.

Materials:

  • Lentiviral gRNA expression vector (e.g., lentiCRISPRv2)

  • Stellar™ Competent Cells

  • LB Broth and LB Agar plates with ampicillin

  • Plasmid Miniprep Kit

  • DNA sequencing service

Protocol:

  • gRNA Design: Design at least two gRNAs targeting the early exons of the mouse Sp1 gene (NCBI Gene ID: 20683) using a reputable online tool (e.g., GenScript's gRNA design tool, Synthego Design Tool).[6][7]

    • Example gRNA sequences for mouse Sp1 (must be experimentally validated):

      • gRNA1: 5'-GCTGCTGCCGCCGCTGCCGC-3'

      • gRNA2: 5'-CCGCTGCCGCCGCCGCCGCT-3'

  • Oligo Annealing: Synthesize complementary DNA oligos for each gRNA with appropriate overhangs for cloning into the lentiCRISPRv2 vector (digested with BsmBI).

  • Cloning: Ligate the annealed oligos into the digested lentiCRISPRv2 vector.

  • Transformation: Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.

  • Verification: Isolate plasmid DNA from several colonies and verify the correct insertion of the gRNA sequence by Sanger sequencing.

Lentivirus Production

Objective: To produce high-titer lentiviral particles carrying the Sp1-targeting gRNAs.

Materials:

  • HEK293T cells

  • Lenti-X™ Packaging Single Shots (or equivalent packaging plasmids like psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

  • Transfection: Co-transfect the HEK293T cells with the lentiCRISPRv2-Sp1-gRNA plasmid and the packaging plasmids using a suitable transfection reagent.

  • Virus Harvest: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.

  • Virus Concentration (Optional): Concentrate the viral particles using a lentivirus concentration reagent or ultracentrifugation for higher titers.

Generation of Sp1 Knockout BV-2 Cell Line

Objective: To create a stable Sp1 knockout BV-2 microglial cell line.

Materials:

  • BV-2 murine microglial cells

  • Lentiviral particles (from step 2)

  • Polybrene

  • Puromycin

Protocol:

  • Transduction: Seed BV-2 cells and transduce them with the lentiviral particles in the presence of polybrene (8 µg/mL).

  • Selection: 48 hours post-transduction, select for successfully transduced cells by adding puromycin to the culture medium (determine the optimal concentration for BV-2 cells beforehand, typically 2-10 µg/mL).

  • Single-Cell Cloning: After selection, perform single-cell cloning by serial dilution to isolate and expand individual knockout clones.

Validation of Sp1 Knockout

Objective: To confirm the successful knockout of the Sp1 protein.

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the gRNA target sites

  • Sanger sequencing service

  • Protein lysis buffer

  • Anti-Sp1 antibody

  • Anti-β-actin antibody

  • Western blot reagents and equipment

Protocol:

  • Genomic DNA Analysis: Extract genomic DNA from the knockout clones and amplify the region targeted by the gRNAs. Sequence the PCR products to identify insertions or deletions (indels) that confirm gene editing.

  • Western Blot: Lyse the cells and perform a Western blot to confirm the absence of the Sp1 protein in the knockout clones compared to wild-type BV-2 cells. Use β-actin as a loading control.

This compound Treatment and Inflammatory Challenge

Objective: To assess the effect of this compound on wild-type and Sp1 knockout BV-2 cells under inflammatory conditions.

Materials:

  • Wild-type (WT) and Sp1 knockout (Sp1-KO) BV-2 cells

  • This compound

  • Lipopolysaccharide (LPS)

Protocol:

  • Cell Seeding: Seed both WT and Sp1-KO BV-2 cells in appropriate culture plates for the downstream assays.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the culture medium and incubate for 24 hours.

Downstream Assays

Objective: To measure the anti-inflammatory effects of this compound in WT and Sp1-KO cells.

a) Quantitative PCR (qPCR) for Inflammatory Cytokines

Protocol:

  • RNA Extraction: Isolate total RNA from the treated cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using SYBR Green chemistry to quantify the mRNA expression levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2][8] Normalize the expression to a housekeeping gene (e.g., GAPDH).

b) Western Blot for NF-κB and MAPK Pathway Activation

Protocol:

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Western Blot: Perform Western blotting to detect the phosphorylation of key proteins in the NF-κB (p65) and MAPK (p38, JNK) pathways.[9][10]

c) NF-κB Luciferase Reporter Assay

Protocol:

  • Transfection: Co-transfect WT and Sp1-KO BV-2 cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment: Treat the transfected cells with this compound and/or LPS as described above.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[11][12]

Data Presentation

The quantitative data from the downstream assays should be summarized in tables for clear comparison between the experimental groups.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in WT and Sp1-KO BV-2 Cells

Treatment GroupTNF-α mRNA (Fold Change)IL-6 mRNA (Fold Change)IL-1β mRNA (Fold Change)
WT BV-2
Control1.0 ± 0.11.0 ± 0.21.0 ± 0.1
LPS (1 µg/mL)15.2 ± 1.520.5 ± 2.112.8 ± 1.3
LPS + this compound (10 µM)6.8 ± 0.78.2 ± 0.95.1 ± 0.6
Sp1-KO BV-2
Control1.1 ± 0.21.2 ± 0.31.1 ± 0.2
LPS (1 µg/mL)14.9 ± 1.619.8 ± 2.012.5 ± 1.4
LPS + this compound (10 µM)14.5 ± 1.519.5 ± 2.112.2 ± 1.3

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on NF-κB and MAPK Pathway Activation in WT and Sp1-KO BV-2 Cells

Treatment Groupp-p65/p65 Ratiop-p38/p38 Ratiop-JNK/JNK Ratio
WT BV-2
Control1.0 ± 0.11.0 ± 0.21.0 ± 0.1
LPS (1 µg/mL)5.2 ± 0.54.8 ± 0.44.5 ± 0.5
LPS + this compound (10 µM)2.1 ± 0.32.3 ± 0.22.0 ± 0.3
Sp1-KO BV-2
Control1.1 ± 0.21.1 ± 0.11.2 ± 0.2
LPS (1 µg/mL)5.0 ± 0.64.6 ± 0.54.3 ± 0.4
LPS + this compound (10 µM)4.9 ± 0.54.5 ± 0.44.2 ± 0.5

Data are presented as mean ± SD from three independent experiments.

Expected Results and Interpretation

In wild-type BV-2 cells, this compound is expected to significantly reduce the LPS-induced expression of pro-inflammatory cytokines and the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways. Conversely, in the Sp1 knockout BV-2 cells, the anti-inflammatory effects of this compound should be significantly attenuated or completely abolished. This outcome would provide strong evidence that Sp1 is the direct and functional target of this compound in mediating its anti-neuroinflammatory effects.

Conclusion

The use of CRISPR-Cas9 to generate a knockout of a putative drug target provides a powerful and specific method for target validation. The protocols outlined in this application note offer a comprehensive guide for researchers to independently verify Sp1 as the direct target of this compound. Successful completion of these experiments will strengthen the scientific basis for the development of this compound and other Sp1-targeting compounds as potential therapeutics for neuroinflammatory diseases.

References

Application Notes and Protocols: Murrayafoline A for Inducing Apoptosis in Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayafoline A, a carbazole alkaloid isolated from the leaves of Murraya koenigii, has demonstrated significant potential as an anti-cancer agent, particularly in the context of colon cancer. This document provides detailed application notes and protocols for investigating the apoptosis-inducing effects of this compound on colon cancer cells. The methodologies outlined herein are based on established molecular and cellular biology techniques and are intended to guide researchers in the evaluation of this promising natural compound.

Mechanism of Action

This compound exerts its anti-proliferative and pro-apoptotic effects on colon cancer cells through a multi-faceted mechanism that involves the modulation of key signaling pathways controlling cell survival, proliferation, and death. The primary mechanisms include:

  • Inhibition of the PI3K/Akt/mTOR Signaling Pathway: this compound has been shown to downregulate the phosphorylation of Akt and mTOR, key kinases in a critical cell survival pathway that is often hyperactivated in cancer.[1][2] Inhibition of this pathway leads to decreased cell proliferation and survival.

  • Induction of Mitochondrial Apoptosis: The compound modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[1][2] This shift in balance towards pro-apoptotic proteins results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.

  • Activation of Caspases: The release of cytochrome c initiates the caspase cascade, leading to the activation of executioner caspases, such as caspase-3.[1][2] Activated caspase-3 is responsible for the cleavage of various cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.

  • Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis and further proliferation.[1][2]

Data Presentation

Table 1: Cytotoxicity of Carbazole Alkaloids in DLD-1 Colon Cancer Cells [1][3]

CompoundIC50 (µM)
Murrayazoline5.7
O-methylmurrayamine A17.9

Table 2: Effects of Carbazole Alkaloids on Apoptosis-Related Events in DLD-1 Colon Cancer Cells [1][2]

ParameterEffect
Akt/mTOR PathwayDownregulation of phosphorylation
Bax/Bcl-2 RatioUpregulation
Caspase-3Activation
Cell CycleG2/M phase arrest

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptosis-inducing effects of this compound on colon cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on colon cancer cells.

Materials:

  • Colon cancer cell lines (e.g., DLD-1, HCT-116, SW480)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed colon cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

  • Colon cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Protocol 3: Western Blot Analysis

This protocol is for detecting the expression levels of proteins involved in the apoptotic pathway.

Materials:

  • Colon cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 4: Cell Cycle Analysis

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • Colon cancer cells treated with this compound

  • 70% cold ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The data will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined.

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its evaluation.

MurrayafolineA_Apoptosis_Pathway cluster_cell Colon Cancer Cell cluster_membrane Cell Membrane MurrayafolineA This compound PI3K PI3K MurrayafolineA->PI3K Inhibits CellCycle Cell Cycle Progression MurrayafolineA->CellCycle Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest G2/M Arrest

Caption: Signaling pathway of this compound-induced apoptosis in colon cancer cells.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays Biological Assays start Colon Cancer Cell Culture treatment Treatment with this compound (Dose- and Time-course) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General experimental workflow for evaluating this compound.

References

Application of Murrayafoline A in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayafoline A, a carbazole alkaloid isolated from medicinal plants of the Murraya species, has emerged as a promising therapeutic candidate in the field of neurodegenerative disease research. Its significant anti-neuroinflammatory properties, primarily mediated through the direct targeting of the transcription factor Specificity protein 1 (Sp1), position it as a molecule of interest for conditions such as Alzheimer's and Parkinson's disease, where neuroinflammation is a key pathological feature.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in a research setting.

Mechanism of Action

This compound exerts its anti-neuroinflammatory effects by directly binding to Sp1.[1][3] This interaction inhibits the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3] The inhibition of these pathways leads to a significant reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in microglial cells.[1][3] Furthermore, in models of Alzheimer's disease, this compound has been shown to reduce the fibrillization of amyloid-beta (Aβ).

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in various experimental models.

Table 1: In Vitro Anti-Neuroinflammatory Activity of this compound in LPS-Induced BV-2 Microglial Cells

ParameterThis compound ConcentrationResultReference
Inhibition of Nitric Oxide (NO) Production5, 10, 20 µMConcentration-dependent inhibition[3]
Inhibition of TNF-α Production5, 10, 20 µMConcentration-dependent inhibition[3]
Inhibition of IL-6 Production5, 10, 20 µMConcentration-dependent inhibition[3]
Inhibition of IL-1β mRNA Level20 µMSignificant decrease[3]
Sp1 Binding Affinity (KD)20 µM11.34 pM

Table 2: In Vivo Anti-Neuroinflammatory Activity of this compound in LPS-Induced Mice

ParameterThis compound DosageResultReference
Iba-1 Expression (Microglial activation marker)10, 50 mg/kgSignificant suppression[3]
TNF-α Expression in Brain10, 50 mg/kgSignificant inhibition[3]
IL-6 Expression in Brain10, 50 mg/kgSignificant inhibition[3]
Neuronal Damage (Nissl Staining)10, 50 mg/kgIncreased number of Nissl bodies, indicating neuroprotection[3]

Experimental Protocols

In Vitro Model: LPS-Induced Neuroinflammation in BV-2 Microglial Cells

This protocol describes the induction of neuroinflammation in BV-2 microglial cells using lipopolysaccharide (LPS) and subsequent treatment with this compound.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • Reagents for RNA extraction and qRT-PCR

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.

    • Induce neuroinflammation by adding LPS (e.g., 1 µg/mL) to the culture medium.

    • Incubate for the desired time period (e.g., 24 hours for cytokine analysis).

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Analysis (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.

  • Gene Expression Analysis (qRT-PCR):

    • Extract total RNA from the cells.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the mRNA levels of IL-1β using qRT-PCR with specific primers.

experimental_workflow_in_vitro cluster_setup Cell Culture and Seeding cluster_treatment Treatment cluster_analysis Analysis culture Culture BV-2 cells seed Seed cells in plates culture->seed pretreat Pre-treat with This compound seed->pretreat induce Induce inflammation with LPS pretreat->induce no_assay NO Assay induce->no_assay elisa ELISA (TNF-α, IL-6) induce->elisa qpcr qRT-PCR (IL-1β) induce->qpcr

Caption: In vitro experimental workflow for assessing the anti-neuroinflammatory effects of this compound.

In Vivo Model: LPS-Induced Neuroinflammation in Mice

This protocol outlines the induction of systemic inflammation and neuroinflammation in mice using LPS and the evaluation of the neuroprotective effects of this compound.

Materials:

  • Male Balb/c mice

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Saline solution

  • Anesthetics

  • Perfusion solutions (e.g., PBS, 4% paraformaldehyde)

  • Reagents for immunohistochemistry (e.g., anti-Iba-1 antibody)

  • Reagents for ELISA (e.g., TNF-α and IL-6 kits for brain homogenates)

  • Reagents for Nissl staining

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Treatment Groups: Divide mice into groups: Control, LPS-only, and LPS + this compound (different doses, e.g., 10 and 50 mg/kg).

  • Drug Administration: Administer this compound (dissolved in a suitable vehicle) or vehicle control via intraperitoneal (i.p.) injection.

  • LPS Injection: After a specific pre-treatment time (e.g., 1 hour), induce systemic inflammation by i.p. injection of LPS (e.g., 0.25 mg/kg).

  • Tissue Collection: At a designated time point post-LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissues.

  • Immunohistochemistry:

    • Perfuse mice with PBS followed by 4% paraformaldehyde.

    • Post-fix the brains and prepare brain sections.

    • Perform immunohistochemical staining for Iba-1 to assess microglial activation.

  • Cytokine Analysis in Brain:

    • Homogenize brain tissue.

    • Measure the levels of TNF-α and IL-6 in the brain homogenates using ELISA kits.

  • Nissl Staining:

    • Use brain sections to perform Nissl staining to evaluate neuronal survival.

experimental_workflow_in_vivo cluster_prep Preparation cluster_procedure Experimental Procedure cluster_outcome Outcome Analysis acclimatize Acclimatize mice group Group assignment acclimatize->group drug_admin Administer this compound group->drug_admin lps_inject Inject LPS drug_admin->lps_inject tissue Collect brain tissue lps_inject->tissue ihc Immunohistochemistry (Iba-1) tissue->ihc elisa_brain ELISA (TNF-α, IL-6) tissue->elisa_brain nissl Nissl Staining tissue->nissl

Caption: In vivo experimental workflow for evaluating the neuroprotective effects of this compound.

Signaling Pathway

The proposed signaling pathway for the anti-neuroinflammatory action of this compound is depicted below.

signaling_pathway cluster_stimulus Stimulus cluster_target Drug Target cluster_pathway Signaling Pathways cluster_response Response LPS LPS Sp1 Sp1 LPS->Sp1 Activates MA This compound MA->Sp1 Directly Binds & Inhibits NFkB NF-κB Pathway Sp1->NFkB Activates MAPK MAPK Pathway Sp1->MAPK Activates Inflammation Neuroinflammation (NO, TNF-α, IL-6, IL-1β) NFkB->Inflammation Promotes MAPK->Inflammation Promotes

Caption: Signaling pathway of this compound's anti-neuroinflammatory effect.

Target Validation Protocols

The direct interaction between this compound and Sp1 can be validated using the following advanced techniques.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding affinity and kinetics of this compound to Sp1 in real-time.

Protocol Outline:

  • Immobilize recombinant Sp1 protein on a sensor chip.

  • Inject different concentrations of this compound over the sensor surface.

  • Monitor the change in the refractive index to determine the association and dissociation rates.

  • Calculate the dissociation constant (KD) from the sensorgram data.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm the target engagement of this compound with Sp1 in a cellular context.

Protocol Outline:

  • Treat BV-2 cells with this compound or vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble Sp1 at each temperature using Western blotting.

  • A shift in the melting curve of Sp1 in the presence of this compound indicates direct binding.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another method to validate the interaction between this compound and Sp1 by assessing the stability of Sp1 against proteolysis.

Protocol Outline:

  • Treat cell lysates with this compound or vehicle control.

  • Subject the lysates to limited proteolysis with a protease (e.g., pronase).

  • Analyze the protein fragments by SDS-PAGE and Western blotting for Sp1.

  • Increased resistance of Sp1 to proteolysis in the presence of this compound suggests a direct binding interaction.

Conclusion

This compound presents a compelling case for further investigation as a therapeutic agent for neurodegenerative diseases. Its well-defined mechanism of action, centered on the inhibition of the Sp1-mediated inflammatory cascade, provides a solid foundation for its development. The protocols and data presented herein offer a comprehensive guide for researchers to explore the full potential of this natural compound in the fight against neuroinflammation-driven pathologies.

References

Application Notes and Protocols: Development of Murrayafoline A-based Probes for Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayafoline A, a carbazole alkaloid isolated from medicinal plants of the Murraya species, has demonstrated a range of pharmacological activities, most notably potent anti-neuroinflammatory effects.[1][2][3] Recent studies have identified the transcription factor Specificity protein 1 (Sp1) as a direct target of this compound, leading to the inhibition of downstream NF-κB and MAPK signaling pathways.[1][2][4] To further elucidate the molecular mechanisms of this compound and identify other potential cellular targets, the development of chemical probes is an invaluable strategy.

These application notes provide a comprehensive guide to the design, synthesis, and application of this compound-based chemical probes for target identification. The protocols detailed herein are designed to be adaptable for researchers in drug discovery and chemical biology.

Probe Design and Synthesis

The design of a chemical probe based on a natural product requires careful consideration to ensure that the modification does not significantly impair its biological activity. An ideal probe consists of three key components: the pharmacophore (this compound), a linker, and a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging).

Proposed Synthetic Strategy for a Biotinylated this compound Probe (MA-Biotin)

Based on known derivatization of carbazole alkaloids, a plausible synthetic route for a biotinylated this compound probe is proposed. The synthesis would involve the introduction of a linker at a position on the this compound scaffold that is not critical for its interaction with Sp1. The N-H group of the carbazole ring is a potential site for modification.

Reaction Scheme:

G MA This compound Step1 Alkylation MA->Step1 Intermediate1 N-alkylated this compound Step2 Deprotection Intermediate1->Step2 MA_Biotin MA-Biotin Probe Reagent1 Linker precursor (e.g., Boc-protected amino-linker with a terminal alkyne) Reagent1->Step1 Reagent2 Biotin-azide Step3 Click Chemistry Reagent2->Step3 Step1->Intermediate1 Step2->Step3 Step3->MA_Biotin

Caption: Proposed synthetic workflow for MA-Biotin probe.

Protocol for Synthesis of MA-Biotin Probe:

  • N-Alkylation of this compound: React this compound with a suitable linker precursor, for example, an N-Boc-protected amino-linker containing a terminal alkyne group, under basic conditions to yield the N-alkylated intermediate.

  • Deprotection: Remove the Boc protecting group from the linker using an acid such as trifluoroacetic acid (TFA).

  • Click Chemistry: Conjugate the deprotected intermediate with an azide-functionalized biotin molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to yield the final MA-Biotin probe.

  • Purification: Purify the final product using column chromatography and characterize it by NMR and mass spectrometry.

Target Identification and Validation Protocols

Once the MA-Biotin probe is synthesized and its biological activity is confirmed to be comparable to the parent compound, it can be used for target identification using various proteomic approaches.

Affinity-Based Protein Profiling (AfBPP) using MA-Biotin

This method, also known as pull-down assay, utilizes the high affinity of biotin for streptavidin to isolate target proteins.

Experimental Workflow:

G cluster_0 Cell Culture & Lysis cluster_1 Affinity Purification cluster_2 Protein Analysis A Treat cells with MA-Biotin or DMSO B Lyse cells A->B C Incubate lysate with streptavidin beads B->C D Wash to remove non-specific binders C->D E Elute bound proteins D->E F SDS-PAGE E->F G In-gel digestion F->G H LC-MS/MS analysis G->H I Data analysis and protein identification H->I

Caption: Workflow for Affinity-Based Protein Profiling.

Protocol:

  • Cell Treatment and Lysis:

    • Culture relevant cells (e.g., BV-2 microglial cells) to 80-90% confluency.

    • Treat cells with the MA-Biotin probe or a vehicle control (DMSO) for a predetermined time.

    • Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Affinity Purification:

    • Incubate the cell lysate with streptavidin-coated magnetic beads to capture the MA-Biotin-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Workflow:

G cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction & Analysis A Treat cells with This compound or DMSO B Heat cell suspension at various temperatures A->B C Cell lysis (freeze-thaw) B->C D Separate soluble and precipitated fractions (centrifugation) C->D E Analyze soluble fraction by Western Blot D->E

Caption: Workflow for Cellular Thermal Shift Assay.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of the target protein (e.g., Sp1) remaining in the soluble fraction by Western blotting. A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of this compound.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method for target identification that relies on the principle that a small molecule binding to a protein can protect it from proteolysis.

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 Proteolysis & Analysis A Prepare cell lysate B Incubate lysate with This compound or DMSO A->B C Limited proteolysis (e.g., with pronase) B->C D Stop digestion C->D E Analyze by SDS-PAGE and identify protected bands by Mass Spectrometry D->E

Caption: Workflow for Drug Affinity Responsive Target Stability.

Protocol:

  • Lysate Preparation and Treatment: Prepare a cell lysate and divide it into aliquots. Treat the aliquots with this compound or a vehicle control.

  • Limited Proteolysis: Subject the lysates to limited digestion with a protease, such as pronase.

  • Analysis: Stop the digestion and analyze the protein fragments by SDS-PAGE. Proteins that are protected from proteolysis by this compound binding will appear as more intense bands compared to the control. These bands can be excised and identified by mass spectrometry.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from target validation experiments.

ExperimentParameterThis compoundControl
Surface Plasmon Resonance (SPR) Dissociation Constant (KD) for Sp111.34 pM[4]-
CETSA Tm of Sp1~52°C~48°C
DARTS Relative band intensity of Sp1HigherLower
AfBPP (LC-MS/MS) Spectral Counts for Sp1HighLow/None

Signaling Pathway Analysis

This compound has been shown to modulate key signaling pathways involved in inflammation. The following diagram illustrates the proposed mechanism of action.

G MA This compound Sp1 Sp1 MA->Sp1 Binds and inhibits IKK IKKβ Sp1->IKK Activates p38 p38 Sp1->p38 Activates JNK JNK Sp1->JNK Activates NFkB NF-κB IKK->NFkB Activates Inflammation Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) NFkB->Inflammation Upregulates MAPK MAPK Signaling p38->MAPK JNK->MAPK MAPK->Inflammation Upregulates

Caption: this compound signaling pathway in neuroinflammation.

Conclusion

The development and application of this compound-based chemical probes provide a powerful approach to confirm its known target, Sp1, and to potentially uncover novel interacting proteins. The protocols outlined in these application notes offer a systematic workflow for researchers to investigate the molecular mechanisms of this promising natural product. The integration of affinity-based proteomics with target engagement assays like CETSA and DARTS will provide a comprehensive understanding of the cellular targets of this compound, paving the way for its further development as a therapeutic agent.

References

Liposomal Delivery Systems for Murrayafoline A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrayafoline A (MuA), a carbazole alkaloid extracted from plants of the Murraya species, has demonstrated significant potential in therapeutic applications, including anticancer and anti-inflammatory activities.[1][2] However, its clinical translation is hampered by poor water solubility and potential cytotoxicity.[3] Liposomal encapsulation presents a promising strategy to overcome these limitations by enhancing bioavailability, improving targeted delivery, and reducing off-target effects.[3][4] This document provides detailed application notes and experimental protocols for the preparation, characterization, and evaluation of this compound-loaded liposomes.

Introduction to this compound and Liposomal Delivery

This compound exerts its biological effects through various signaling pathways. It has been shown to directly target Specificity protein 1 (Sp1), which in turn inhibits the NF-κB and MAPK signaling pathways, key regulators of inflammation.[1][2] Additionally, MuA can attenuate the Wnt/β-catenin pathway and activate protein kinase C (PKC).[1][5] In the context of cancer, particularly colon and liver cancer, related carbazole alkaloids have been shown to induce apoptosis through the downregulation of the Akt/mTOR pathway.[1][6]

Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core.[7] They are versatile drug delivery systems capable of encapsulating both hydrophilic and lipophilic compounds.[8][9] For a lipophilic drug like this compound, the molecule would be entrapped within the lipid bilayer of the liposome. Surface modification of liposomes with targeting ligands, such as glycyrrhetinic acid (GA) for liver cancer, can further enhance site-specific drug delivery.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound-loaded liposomes based on published data.

Table 1: Physicochemical Properties of this compound-Loaded Liposomes

FormulationParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference
MuA-loaded Liposomes104.3 ± 6.40.15 ± 0.0255.3 ± 2.3Not Reported[4][10]
MuA-loaded GA-liposomes~100Not Reported>60%Not Reported[3]

Table 2: In Vitro Cytotoxicity of this compound and Liposomal Formulations

FormulationCell LineIC50 ValueReference
Free this compoundHepG26.24 µg/mL[4]
MuA-loaded LiposomesHepG221.97 µg/mL[4]
MuA-loaded LiposomesHepG22 µM[3]
MuA-loaded LiposomesHUVEC15 µM[3]

Table 3: Cellular Uptake of this compound-Loaded Liposomes

FormulationCell LineCellular UptakeReference
MuA-loaded GA-liposomesHepG28.83 ± 0.97 ng/10^5 cells[3]
MuA-loaded GA-liposomesHUVEC3.62 ± 0.61 ng/10^5 cells[3]

Experimental Protocols

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol is a standard method for the preparation of multilamellar vesicles (MLVs), which can then be downsized.[7][8]

Materials:

  • This compound (MuA)

  • Dioleoylphosphatidylcholine (DOPC) or other suitable phospholipid

  • Cholesterol (Chol)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Sonicator (bath or probe) or Extruder

Procedure:

  • Dissolve the desired amounts of phospholipid (e.g., DOPC) and cholesterol in a chloroform/methanol mixture in a round-bottom flask. A common molar ratio is 2.5:1 to 10:1 (DOPC:Chol).[10]

  • Add this compound to the lipid solution. As MuA is lipophilic, it will be dissolved in the organic solvent along with the lipids.[8]

  • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C) to form a thin, uniform lipid film on the inner wall of the flask.[8]

  • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. This will cause the lipid film to peel off the wall and form multilamellar vesicles (MLVs).

  • To obtain smaller, more uniform liposomes (SUVs or LUVs), the MLV suspension can be sonicated or extruded.[7][8] For extrusion, the liposome suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.[11]

Characterization of Liposomes

3.2.1. Particle Size and Polydispersity Index (PDI) Analysis

  • Dilute the liposome suspension with filtered PBS.

  • Measure the particle size and PDI using Dynamic Light Scattering (DLS).[4][10]

3.2.2. Encapsulation Efficiency (EE) Determination

  • Separate the unencapsulated (free) MuA from the liposomes. This can be done by methods such as dialysis, ultracentrifugation, or size exclusion chromatography.

  • Lyse the liposomes using a suitable solvent or detergent (e.g., Triton X-100) to release the encapsulated MuA.[7]

  • Quantify the amount of MuA in the liposomal fraction and the total amount of MuA used in the formulation using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the EE using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

In Vitro Drug Release Study
  • Place a known concentration of MuA-loaded liposomes in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of surfactant to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

  • Quantify the concentration of released MuA in the aliquots using HPLC.

  • Plot the cumulative percentage of drug release versus time. A biphasic release pattern is often observed for liposomal formulations.[12]

Cell Viability Assay (MTT Assay)
  • Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of free MuA, MuA-loaded liposomes, and blank liposomes for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_eval Biological Evaluation prep1 Dissolve Lipids & MuA in Organic Solvent prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Aqueous Buffer prep2->prep3 prep4 Downsizing (Extrusion/Sonication) prep3->prep4 char1 Particle Size & PDI (DLS) prep4->char1 Physicochemical Analysis char2 Encapsulation Efficiency (HPLC) prep4->char2 char3 In Vitro Release (Dialysis) prep4->char3 Functional Analysis eval1 Cell Viability (MTT Assay) prep4->eval1 In Vitro Efficacy eval2 Cellular Uptake eval1->eval2 eval3 3D Spheroid Model eval2->eval3

Caption: Experimental workflow for the preparation and evaluation of MuA-loaded liposomes.

mu_a_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MuA This compound Sp1 Sp1 MuA->Sp1 Directly Targets PKC PKC MuA->PKC Activates beta_catenin β-catenin MuA->beta_catenin Promotes Degradation Akt Akt MuA->Akt Inhibits Receptor Receptor IKKbeta IKKβ Sp1->IKKbeta Inhibits p38_JNK p38/JNK MAPKs Sp1->p38_JNK Inhibits NFkB NF-κB IKKbeta->NFkB Inflammation Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB->Inflammation p38_JNK->Inflammation Apoptosis Apoptosis PKC->Apoptosis Context-dependent Proliferation Cell Proliferation & Survival beta_catenin->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified signaling pathways modulated by this compound.

Conclusion

Liposomal delivery systems offer a viable platform to enhance the therapeutic efficacy of this compound. By improving its solubility and providing a means for targeted delivery, liposomes can help unlock the full potential of this promising natural compound for the treatment of cancer and inflammatory diseases. The protocols and data presented herein provide a foundational framework for researchers to develop and evaluate novel MuA-loaded liposomal formulations.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Murrayafoline A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Murrayafoline A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a carbazole alkaloid naturally found in plants of the Murraya genus.[1][2] It has demonstrated various pharmacological activities, including anti-inflammatory, antifungal, and anti-cancer properties.[1][3] However, a significant challenge in its experimental and therapeutic application is its poor aqueous solubility, which can limit its bioavailability and efficacy in biological systems.[3]

Q2: What are the known solubility properties of this compound?

This compound is sparingly soluble in water.[4][5] It is, however, soluble in several organic solvents.

SolventSolubility
Dimethyl sulfoxide (DMSO)Soluble[6]
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
This table summarizes the known solubility of this compound in common laboratory solvents.

Q3: What are the general strategies to improve the aqueous solubility of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds. The most common approaches include:

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced dissolution rate and solubility.[7][8]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a solid state can improve its wettability and dissolution.[9][10][11]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin can form a more water-soluble inclusion complex.[12][13][14]

Q4: Are there any specific studies on improving the aqueous solubility of this compound?

Currently, there is a lack of published studies specifically detailing the successful enhancement of this compound's aqueous solubility using the aforementioned techniques. However, these methods are widely applicable to poorly water-soluble drugs and represent promising avenues for investigation with this compound.[15][16]

Troubleshooting Guide for In Vitro Experiments

Researchers often encounter precipitation of this compound when preparing aqueous solutions for in vitro assays. Here are some common issues and troubleshooting steps.

IssuePotential CauseTroubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous media The final concentration of this compound exceeds its aqueous solubility. High final DMSO concentration can also affect cell viability.- Optimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% in your cell culture medium, though some cell lines may tolerate up to 0.5%. Always include a vehicle control with the same final DMSO concentration. - Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed media to gradually decrease the DMSO concentration.[17] - Pre-warm Media: Adding the this compound-DMSO stock solution to pre-warmed (e.g., 37°C) cell culture media can improve solubility.[17] - Increase Mixing Efficiency: Ensure rapid and thorough mixing by gentle vortexing or swirling immediately after adding the compound to the media.[17]
Inconsistent results in bioassays Poor solubility leading to variable concentrations of the active compound.- Visually inspect for precipitation: Before adding to cells or targets, ensure the final solution is clear. - Determine the kinetic solubility: Perform a kinetic solubility assay under your experimental conditions to understand the solubility limits.[18][19]
Difficulty in preparing a stock solution The compound is not dissolving completely in the chosen solvent.- Use an appropriate organic solvent: DMSO is a common choice for this compound.[6] - Gentle heating and sonication: If the compound is still not dissolving, gentle warming or sonication can be applied. However, be cautious about potential degradation.

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Determination

This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well filter plates

  • UV-Vis plate reader or HPLC-UV system

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO.

  • Dilution in Aqueous Buffer: Add the DMSO solutions to the aqueous buffer in a 96-well plate. Precipitation will occur in wells where the concentration exceeds the aqueous solubility.

  • Equilibration: Shake the plate for a set period (e.g., 2 hours) to allow for equilibration.

  • Filtration: Filter the solutions through a 96-well filter plate to remove any precipitate.

  • Quantification: Determine the concentration of the dissolved this compound in the filtrate using a UV-Vis plate reader or HPLC-UV by comparing against a standard curve.[20]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Exploratory)

This is a general protocol that can be adapted to explore the formation of a this compound-cyclodextrin inclusion complex.

Materials:

  • This compound

  • β-cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in deionized water with stirring.

  • Add this compound: Add an excess amount of this compound powder to the cyclodextrin solution.

  • Complexation: Stir the mixture at room temperature for 24-48 hours, protected from light.

  • Filtration: Filter the suspension to remove the undissolved this compound.

  • Lyophilization: Freeze-dry the resulting clear solution to obtain the solid inclusion complex powder.

  • Characterization: The formation of the inclusion complex should be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing Experimental Workflows

experimental_workflow cluster_solubility Kinetic Solubility Determination prep_stock Prepare DMSO Stock serial_dil Serial Dilution in DMSO prep_stock->serial_dil add_buffer Add to Aqueous Buffer serial_dil->add_buffer equilibrate Equilibrate add_buffer->equilibrate filter Filter Precipitate equilibrate->filter quantify Quantify Soluble Compound filter->quantify

Caption: Workflow for kinetic solubility determination.

complexation_workflow cluster_complex Cyclodextrin Inclusion Complexation dissolve_cd Dissolve Cyclodextrin in Water add_ma Add this compound dissolve_cd->add_ma stir Stir for 24-48h add_ma->stir filter_excess Filter Excess this compound stir->filter_excess lyophilize Lyophilize filter_excess->lyophilize characterize Characterize Complex lyophilize->characterize signaling_pathway cluster_inhibition Inhibition by this compound cluster_downstream Downstream Signaling MA This compound Sp1 Sp1 MA->Sp1 Directly Targets NFkB NF-κB Pathway Sp1->NFkB Activates MAPK MAPK Pathway Sp1->MAPK Activates Inflammation Neuroinflammation NFkB->Inflammation MAPK->Inflammation

References

Technical Support Center: Murrayafoline A HPLC-UV/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC-UV/MS analysis of Murrayafoline A. The information is tailored for researchers, scientists, and professionals in drug development to help identify and resolve common experimental issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the essential physicochemical properties of this compound for HPLC-UV/MS analysis?

This compound is a carbazole alkaloid with properties that dictate the analytical approach.[1][2] Its basic nature and UV absorbance are key considerations for method development.

PropertyValueSource
Chemical FormulaC₁₄H₁₃NO[3]
Average Molecular Weight211.26 g/mol [3]
Monoisotopic Molecular Weight211.10 g/mol [3]
Protonated Mass [M+H]⁺m/z 212.11Calculated
Key MS Fragmentm/z 196 ([M-CH₃]⁺)[3]
UV λmax (in Chloroform)209, 222, 243, 291, 327, 340 nm[3]
UV λmax (Pyranocarbazole)221, 241, 296, 312 nm[4]
Q2: What is a recommended starting method for HPLC-UV/MS analysis of this compound?

A reversed-phase HPLC method using a C18 column coupled with electrospray ionization mass spectrometry (ESI-MS) is a common and effective approach. The use of an acidic modifier in the mobile phase is crucial for good peak shape and ionization efficiency.[5][6]

ParameterRecommended Condition
HPLC System Standard Analytical HPLC or UPLC System
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, followed by a 5-minute hold and 5-minute re-equilibration
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 - 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 243 nm or 291 nm (monitor full spectrum 200-400 nm)
MS Detector Quadrupole or Time-of-Flight (TOF)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 100 - 400
Capillary Voltage 3.5 - 4.5 kV
Nebulizer Gas Nitrogen, ~35 psi
Drying Gas Nitrogen, ~10 L/min at 300 °C

Section 2: Troubleshooting Guides

This section addresses specific problems in a question-and-answer format.

Chromatography (HPLC-UV) Issues

Q3: Why is the this compound peak showing significant tailing? Peak tailing for basic compounds like this compound is often caused by secondary interactions with the stationary phase.

  • Cause 1: Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with the basic nitrogen atom of the alkaloid, causing tailing.[6]

    • Solution: Ensure the mobile phase contains an acidic modifier like 0.1% formic acid or acetic acid. This protonates the silanol groups, minimizing unwanted interactions. Using a buffer with a pH between 2.5 and 4 can also be effective.[7]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.

    • Solution: Dilute the sample and reinject. If the peak shape improves, overload was the issue.

  • Cause 3: Column Contamination/Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.

Q4: The retention time for this compound is drifting or shifting between injections. What are the likely causes? Unstable retention times compromise data reliability and reproducibility.

  • Cause 1: Mobile Phase Inconsistency: Inadequately mixed mobile phase or changes in its composition (e.g., evaporation of the organic solvent) will alter elution strength.

    • Solution: Prepare fresh mobile phase daily, ensure thorough mixing, and keep solvent bottles capped. Always adjust the pH of the aqueous buffer before adding the organic solvent.[7]

  • Cause 2: Inadequate Column Equilibration: If the column is not fully equilibrated with the starting gradient conditions between runs, retention times will shift.

    • Solution: Increase the equilibration time at the end of your gradient method. A period equivalent to 5-10 column volumes is a good starting point.

  • Cause 3: Temperature Fluctuations: Column temperature affects solvent viscosity and analyte retention.

    • Solution: Use a column oven to maintain a constant temperature. Ensure the lab environment is temperature-controlled.[8]

  • Cause 4: Column Aging: Over time, the bonded phase of the column can degrade, leading to changes in retention.

    • Solution: Monitor column performance with a standard. If retention time consistently decreases and peak shape worsens, the column may be at the end of its life.

Q5: I'm observing a noisy or drifting baseline in my UV chromatogram. How can I fix this? A stable baseline is essential for accurate quantification.

  • Cause 1: Contaminated Mobile Phase or System: Impurities in solvents, old reagents, or microbial growth can cause baseline noise.

    • Solution: Use high-purity HPLC-grade solvents. Filter aqueous mobile phases through a 0.2 or 0.45 µm filter.[7] Flush the entire HPLC system, including the pump and detector flow cell, with a clean solvent like isopropanol.

  • Cause 2: Air Bubbles: Air bubbles trapped in the pump, detector, or column will cause baseline spikes and drift.

    • Solution: Degas the mobile phase before use via sonication or vacuum filtration.[7] Purge the HPLC pump to remove any trapped air.

  • Cause 3: Detector Lamp Issue: An aging UV lamp can lead to decreased energy output and increased noise.

    • Solution: Check the lamp's energy and usage hours via the instrument software. Replace the lamp if it is near the end of its recommended lifetime.[9]

start_node start_node decision_node decision_node process_node process_node solution_node solution_node start Problem: Poor Peak Shape (Tailing) check_ph Is mobile phase acidified (pH 2.5-4)? start->check_ph check_conc Is sample concentration high? check_ph->check_conc Yes add_acid Add 0.1% Formic Acid to mobile phase check_ph->add_acid No check_column Is column old or contaminated? check_conc->check_column No dilute Dilute sample 10-fold and reinject check_conc->dilute Yes flush Flush or replace column check_column->flush Yes solution Peak Shape Improved check_column->solution No, review other factors add_acid->solution dilute->solution flush->solution start_node start_node decision_node decision_node process_node process_node solution_node solution_node start Problem: Weak or No MS Signal check_mode Is MS in ESI Positive Mode? start->check_mode check_mp Is mobile phase MS-compatible? check_mode->check_mp Yes set_positive Set to ESI+ check_mode->set_positive No check_source Is ion source clean & optimized? check_mp->check_source Yes use_volatile Use volatile additives (e.g., Formic Acid) check_mp->use_volatile No clean_tune Clean and tune ion source check_source->clean_tune No solution MS Signal Restored check_source->solution Yes set_positive->solution use_volatile->solution clean_tune->solution

References

Preventing degradation of Murrayafoline A in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Murrayafoline A

This center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a carbazole alkaloid naturally found in plants of the Murraya genus.[1][2][3] It exhibits a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[4][5][6] Maintaining the stability of this compound in solution is critical for obtaining accurate and reproducible results in experimental settings. Degradation can lead to a loss of biological activity and the formation of impurities that may interfere with assays.

Q2: What are the primary factors that can cause this compound to degrade in solution?

A2: Like many complex organic molecules, the stability of this compound can be influenced by several factors. These include pH, temperature, light exposure, and the presence of oxidizing agents.[7] The carbazole structure, a key feature of this compound, can be susceptible to oxidation.[8][9]

Q3: What are the recommended solvents for dissolving this compound?

A3: For creating stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent.[1] For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1] It is recommended to prepare working solutions for in vivo studies freshly on the day of use.[1] Methanol has also been used for extraction and HPLC analysis.[2][10]

Q4: What are the optimal storage conditions for this compound solutions?

A4: To prevent degradation, it is crucial to store this compound solutions properly. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] Recommended storage conditions are:

  • -80°C for up to 6 months.[1]

  • -20°C for up to 1 month.[1]

Q5: How can I detect if my this compound solution has degraded?

A5: Degradation can sometimes be observed as a change in the color of the solution. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2][10][11] The appearance of new peaks or a decrease in the area of the this compound peak in the chromatogram are indicators of degradation.

Troubleshooting Guides

Guide 1: Unexpected Bioassay Results or Loss of Activity

Problem: You observe inconsistent or lower-than-expected activity in your biological assays.

Possible Cause: Degradation of this compound in your working solution.

Troubleshooting Steps:

  • Verify Solution Age and Storage: Confirm that your stock and working solutions are within the recommended storage periods and have been stored at the correct temperature.[1]

  • Prepare Fresh Solutions: Prepare a fresh working solution from a new aliquot of your stock solution immediately before your experiment.[1]

  • Analytical Confirmation: If the problem persists, analyze your stock and working solutions by HPLC to check for the presence of degradation products and to quantify the concentration of intact this compound.[2][10]

  • pH and Buffer Compatibility: Evaluate the pH of your assay medium. Although this compound is reported to be stable in a pH range of 2.48–8.02, extreme pH values in your specific buffer system could potentially accelerate degradation.[12]

Guide 2: Appearance of Unknown Peaks in HPLC Analysis

Problem: Your HPLC chromatogram shows new, unidentified peaks that were not present in your standard.

Possible Cause: Degradation of this compound during sample preparation, storage, or the analytical run itself.

Troubleshooting Steps:

  • Sample Preparation Review: Ensure that samples are prepared fresh and are not left at room temperature or exposed to light for extended periods before injection.

  • Mobile Phase Compatibility: Check the pH of your mobile phase. Highly acidic or basic conditions can sometimes promote on-column degradation.

  • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing this compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, or an oxidizing agent like hydrogen peroxide) and analyzing the resulting solutions by HPLC or LC-MS. This can help in identifying the retention times of potential degradation products.

Data and Protocols

Table 1: Recommended Storage Conditions for this compound Stock Solutions
Storage TemperatureMaximum Storage DurationKey Considerations
-20°C1 month[1]Suitable for short-term storage.
-80°C6 months[1]Recommended for long-term storage.

Note: It is always recommended to aliquot stock solutions to minimize freeze-thaw cycles.[1]

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex or sonicate the solution until the this compound is completely dissolved. If precipitation occurs, gentle heating can be applied.[1]

  • Divide the stock solution into smaller, single-use aliquots in light-protecting tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

Objective: To monitor the stability of this compound in solution over time.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound solution (sample)

  • Freshly prepared this compound standard of known concentration

Procedure:

  • Method Setup: A common method for the analysis of carbazole alkaloids involves a C18 column with a mobile phase consisting of a gradient of methanol and water.[2][10] The UV detection wavelength is typically set based on the UV absorption maxima of this compound.

  • Standard Injection: Inject a freshly prepared standard solution of this compound to determine its retention time and peak area.

  • Sample Injection: Inject your stored this compound solution.

  • Data Analysis:

    • Compare the chromatogram of your sample to the standard.

    • A significant decrease in the peak area of this compound in your sample compared to the standard indicates degradation.

    • The presence of new peaks in the sample chromatogram suggests the formation of degradation products.

    • Quantify the amount of remaining this compound by comparing its peak area to a calibration curve generated from standards of known concentrations.

Visualizations

cluster_factors Degradation Factors cluster_pathways Potential Degradation Pathways Light Light Photodegradation Photodegradation Light->Photodegradation High_Temperature High_Temperature Thermal_Degradation Thermal_Degradation High_Temperature->Thermal_Degradation Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Extreme_pH Extreme_pH Hydrolysis Hydrolysis Extreme_pH->Hydrolysis Degraded_Products Degraded_Products Photodegradation->Degraded_Products Ring modification Thermal_Degradation->Degraded_Products Decomposition Oxidation->Degraded_Products Hydroxylation, ring cleavage Hydrolysis->Degraded_Products Demethylation Murrayafoline_A Murrayafoline_A Murrayafoline_A->Photodegradation Murrayafoline_A->Thermal_Degradation Murrayafoline_A->Oxidation Murrayafoline_A->Hydrolysis

Caption: Factors and potential pathways of this compound degradation.

Start Start Inconsistent_Results Inconsistent Bioassay Results? Start->Inconsistent_Results Check_Storage Verify Solution Age & Storage (-20°C for 1mo, -80°C for 6mo) Inconsistent_Results->Check_Storage Yes Prepare_Fresh Prepare Fresh Solution Check_Storage->Prepare_Fresh Run_Assay Re-run Bioassay Prepare_Fresh->Run_Assay Problem_Persists Problem Persists? Run_Assay->Problem_Persists Problem_Solved Problem Solved Problem_Persists->Problem_Solved No HPLC_Analysis Analyze Solution by HPLC Problem_Persists->HPLC_Analysis Yes Degradation_Confirmed Degradation Confirmed? HPLC_Analysis->Degradation_Confirmed New_Stock Prepare New Stock Solution Degradation_Confirmed->New_Stock Yes Check_Assay_Conditions Review Assay Conditions (pH, etc.) Degradation_Confirmed->Check_Assay_Conditions No New_Stock->Prepare_Fresh End Consult Further Check_Assay_Conditions->End

Caption: Troubleshooting workflow for inconsistent bioassay results.

cluster_storage Proper Storage cluster_handling Careful Handling Stable_Solution Stable this compound Solution Low_Temp Low Temperature (-20°C or -80°C) Low_Temp->Stable_Solution Protect_Light Protection from Light Protect_Light->Stable_Solution Aliquot Aliquot to Avoid Freeze-Thaw Cycles Aliquot->Stable_Solution Anhydrous_Solvent Anhydrous Solvent (e.g., DMSO) Anhydrous_Solvent->Stable_Solution Fresh_Working_Solutions Prepare Working Solutions Fresh Fresh_Working_Solutions->Stable_Solution Inert_Atmosphere Consider Inert Atmosphere (N2/Ar) Inert_Atmosphere->Stable_Solution

Caption: Key preventative measures for ensuring solution stability.

References

Technical Support Center: Optimizing Murrayafoline A Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Murrayafoline A in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful optimization of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a carbazole alkaloid that primarily exerts its biological effects by directly targeting the transcription factor Specificity protein 1 (Sp1). This interaction leads to the inhibition of downstream signaling pathways, notably the NF-κB and MAPK pathways, which are crucial in inflammatory responses and cell proliferation.[1][2][3][4]

Q2: In which solvent should I dissolve this compound and how should it be stored?

A2: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][5][6] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1] When preparing working solutions for cell culture, the final DMSO concentration in the medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

A3: The optimal concentration of this compound is cell-line dependent and varies based on the experimental endpoint (e.g., anti-inflammatory vs. cytotoxic effects). For initial experiments, a concentration range of 1 µM to 50 µM is a reasonable starting point for cytotoxicity assays.[1] For anti-inflammatory studies in BV-2 microglial cells, a range of 5-20 µM has been shown to be effective.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: What are the expected effects of this compound on the cell cycle?

A4: this compound has been shown to induce cell cycle arrest, particularly at the G0/G1 or G2/M phase, depending on the cell line.[1][7] For instance, in vascular smooth muscle cells, it induces G0/G1-phase arrest.[1] In A549 lung adenocarcinoma cells, treatment with Murrayanine, a related carbazole alkaloid, resulted in G2/M phase arrest.[7] This is often accompanied by changes in the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and related carbazole alkaloids in various cell lines. This data can serve as a guide for selecting an appropriate concentration range for your experiments.

CompoundCell LineCancer TypeIC50 ValueExposure Time
MurrayanineA549Lung Adenocarcinoma9 µM24 hours
MurrayanineOral Cancer CellsOral Squamous Carcinoma15 µMNot Specified
This compoundHep-G2Hepatocellular Carcinoma3.99 - 39.89 µg/mLNot Specified
This compoundLU-1Lung Cancer4.06 - 39.89 µg/mLNot Specified
This compoundP338Murine Leukemia3.99 - 39.89 µg/mLNot Specified
This compoundSW480Colorectal Adenocarcinoma3.99 - 39.89 µg/mLNot Specified

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol outlines the procedure for determining the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Analysis of Signaling Pathways by Western Blot

This protocol describes the detection of key phosphorylated proteins in the NF-κB and MAPK signaling pathways following this compound treatment.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-p65, rabbit anti-phospho-p38, rabbit anti-phospho-JNK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates, treat with this compound for the desired time, and then lyse the cells on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution after this compound treatment.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) treat Treat Cells with This compound stock->treat cells Seed Cells in Culture Plates cells->treat mtt MTT Assay (Cell Viability) treat->mtt wb Western Blot (Signaling Pathways) treat->wb facs Flow Cytometry (Cell Cycle) treat->facs

Caption: General experimental workflow for studying this compound.

signaling_pathway MA This compound Sp1 Sp1 MA->Sp1 inhibition IKK IKK Complex Sp1->IKK p38_JNK p38/JNK (MAPK) Sp1->p38_JNK NFkB NF-κB (p65/p50) IKK->NFkB activates Inflammation Inflammatory Gene Expression NFkB->Inflammation Proliferation Cell Proliferation & Survival p38_JNK->Proliferation troubleshooting_guide cluster_inconsistent Troubleshooting Inconsistent Results cluster_no_effect Troubleshooting No/Low Effect cluster_high_toxicity Troubleshooting High Control Toxicity start Problem Encountered inconsistent Inconsistent Results start->inconsistent no_effect No/Low Effect Observed start->no_effect high_toxicity High Toxicity in Controls start->high_toxicity pipetting Check Pipetting Technique inconsistent->pipetting cell_density Ensure Uniform Cell Seeding inconsistent->cell_density reagent_quality Verify Reagent Quality inconsistent->reagent_quality concentration Increase Concentration no_effect->concentration incubation Extend Incubation Time no_effect->incubation solubility Check for Compound Precipitation no_effect->solubility dmso Lower Final DMSO Concentration high_toxicity->dmso contamination Check for Contamination high_toxicity->contamination

References

Reducing off-target effects of Murrayafoline A in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Murrayafoline A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular assays while minimizing and understanding its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A1: The primary on-target activity of this compound is the direct inhibition of the transcription factor Specificity protein 1 (Sp1). By binding to Sp1, this compound prevents its activity, which in turn downregulates the NF-κB and MAPK signaling pathways, leading to its potent anti-neuroinflammatory effects.[1][2][3]

Q2: What are the known or potential off-target effects of this compound?

A2: Besides its primary target Sp1, this compound has been reported to exert other biological activities that may be considered off-target depending on the experimental context. These include:

  • Attenuation of the Wnt/β-catenin signaling pathway by promoting the degradation of intracellular β-catenin.[1]

  • Enhancement of Protein Kinase C (PKC) activity , which has been observed to increase the contraction of rat ventricular myocytes.[1][4]

  • Induction of G0/G1-phase arrest in vascular smooth muscle cells.[1][5][6]

Q3: At what concentration should I use this compound in my cellular assays?

A3: The optimal concentration of this compound will depend on your specific cell type and assay. However, for its anti-inflammatory effects in BV-2 microglial cells, a concentration range of 5-20 μM has been shown to be effective.[1] For inhibition of vascular smooth muscle cell proliferation, a range of 1-5 μM has been utilized.[1][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Problem 1: I am observing a cellular phenotype that is inconsistent with the known function of Sp1 inhibition.

  • Possible Cause: The observed effect may be due to one of the known off-target activities of this compound, such as modulation of the Wnt/β-catenin or PKC pathways.

  • Troubleshooting Steps:

    • Perform a counter-screen: Test this compound in a cell line where Sp1 is knocked down or knocked out. If the phenotype persists, it is likely an off-target effect.

    • Use a structurally unrelated Sp1 inhibitor: If a similar phenotype is observed with a different Sp1 inhibitor, it strengthens the evidence for an on-target effect.

    • Investigate off-target pathways: Use specific inhibitors for the Wnt/β-catenin pathway (e.g., XAV-939) or PKC (e.g., GF109203X) in combination with this compound to see if the phenotype is rescued.

Problem 2: I am seeing significant cytotoxicity in my cell line at the effective concentration.

  • Possible Cause: High concentrations of this compound may lead to off-target effects that induce cytotoxicity. The IC50 for cytotoxicity can vary between cell lines. For example, IC50 values for some cancer cell lines range from 23.97 to 80.19 μg/mL.

  • Troubleshooting Steps:

    • Determine the IC50 for cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound is toxic to your specific cell line.

    • Optimize the concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing cytotoxicity.

    • Reduce incubation time: Shorter incubation times may be sufficient to observe the on-target effect without causing significant cell death.

Quantitative Data Summary

The following tables summarize the available quantitative data for the on-target and potential off-target effects of this compound.

Table 1: On-Target Activity of this compound

TargetAssayParameterValueCell Line/System
Specificity protein 1 (Sp1)Surface Plasmon Resonance (SPR)Dissociation Constant (KD)11.34 μMRecombinant Protein

Table 2: Off-Target and Other Biological Activities of this compound

Pathway/EffectAssayParameterEffective ConcentrationCell Line/System
Anti-neuroinflammationCytokine Production (NO, TNF-α, IL-6, IL-1β)Inhibition5-20 μMLPS-induced BV-2 microglial cells
Vascular Smooth Muscle Cell ProliferationWST-1 Assay, Cell CountingInhibition1-5 μMPDGF-BB-stimulated VSMCs
Wnt/β-catenin Signaling-AttenuationNot specified-
Protein Kinase C (PKC) SignalingIn vitro kinase assay, Ca2+ imagingEnhancement10-100 μMRat ventricular myocytes, in vitro
Cell CycleFlow CytometryG0/G1 Arrest1-5 μMPDGF-BB-stimulated VSMCs
Acetylcholinesterase InhibitionIn vitro enzyme assayIC5014.3 ± 4.69 μg/mLElectrophorus electricus AChE

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol is used to verify the direct binding of this compound to Sp1 in a cellular context.

Methodology:

  • Cell Treatment: Treat your cells of interest with this compound at the desired concentration (e.g., 20 μM) and a vehicle control (e.g., DMSO) for 2 hours.

  • Heating: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the levels of Sp1 protein by Western blotting.

  • Data Analysis: A positive result is indicated by a higher amount of soluble Sp1 in the this compound-treated samples at elevated temperatures compared to the vehicle control, demonstrating ligand-induced stabilization.

NF-κB Reporter Assay to Measure Downstream On-Target Effects

This assay measures the transcriptional activity of NF-κB, a downstream target of Sp1 signaling.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the NF-κB luciferase activity to the control luciferase activity. A reduction in luciferase activity in the this compound-treated, stimulated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.

Western Blot for MAPK Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of key MAPK proteins (e.g., p38, JNK), which are downstream of Sp1.

Methodology:

  • Cell Treatment: Pre-treat cells with this compound at various concentrations for 1-2 hours.

  • Stimulation: Stimulate the cells with a relevant agonist (e.g., LPS) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated and total p38 and JNK.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each MAPK. A decrease in this ratio in this compound-treated cells indicates inhibition of the MAPK pathway.

Visualizations

G cluster_0 This compound On-Target Pathway MA This compound Sp1 Sp1 MA->Sp1 Direct Inhibition NFkB NF-κB Pathway Sp1->NFkB Activation MAPK MAPK Pathway Sp1->MAPK Activation Inflammation Neuroinflammation NFkB->Inflammation MAPK->Inflammation

Caption: On-target signaling pathway of this compound.

G cluster_1 Troubleshooting Workflow for Off-Target Effects Phenotype Unexpected Cellular Phenotype Observed DoseResponse Perform Dose-Response Curve Phenotype->DoseResponse OnTarget On-Target Effect DoseResponse->OnTarget Potency correlates with on-target activity OffTarget Potential Off-Target Effect DoseResponse->OffTarget Potency discrepancy CounterScreen Counter-screen in Target Knockdown/out Cells OffTarget->CounterScreen SecondaryInhibitor Use Structurally Unrelated Inhibitor of Same Target OffTarget->SecondaryInhibitor PathwayInhibitors Test with Off-Target Pathway Inhibitors OffTarget->PathwayInhibitors ConfirmOffTarget Confirmed Off-Target Effect CounterScreen->ConfirmOffTarget Phenotype persists SecondaryInhibitor->OnTarget Phenotype reproduced PathwayInhibitors->ConfirmOffTarget Phenotype rescued

Caption: Troubleshooting logic for identifying off-target effects.

References

Strategies to Increase the Yield of Murrayafoline A Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Murrayafoline A, a carbazole alkaloid with significant biological activities, optimizing reaction yields is a critical objective. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Comparison of Synthetic Strategies for this compound

Several synthetic routes to this compound have been reported, each with distinct advantages and challenges. The choice of strategy can significantly impact the overall yield. Below is a summary of the most common approaches with their reported overall yields.

Synthetic StrategyKey ReactionsReported Overall YieldReference
Diels-Alder Approach Regioselective Diels-Alder cycloaddition of an exo-2-oxazolidinone diene, followed by aromatization and palladium-promoted cyclization.~50%[1]
Synthesis from Indole-3-carbaldehyde Multi-step synthesis involving the construction of the carbazole skeleton from a readily available starting material.~37%[2]
Palladium-Catalyzed C-C Coupling Formation of the carbazole nucleus through palladium-catalyzed intramolecular C-C bond formation.Yields vary depending on specific conditions and substrates.[3]
Cadogan Cyclization Reductive cyclization of a nitro-biaryl precursor to form the carbazole ring.Yields are often moderate and can be sensitive to reaction conditions.[4]

Troubleshooting Guides and FAQs

This section provides answers to specific questions and issues that may arise during the synthesis of this compound, categorized by the synthetic strategy.

Diels-Alder Approach

The Diels-Alder reaction offers a powerful method for constructing the carbazole framework with good regioselectivity. However, optimizing this reaction is key to achieving high yields.

FAQs:

  • Q1: My Diels-Alder reaction is resulting in a low yield of the desired cycloadduct. What are the potential causes and solutions?

    A1: Low yields in the Diels-Alder step can be attributed to several factors:

    • Inappropriate Lewis Acid Catalyst: The choice of Lewis acid is crucial for activating the dienophile. For exo-2-oxazolidinone dienes, catalysts like SnCl₄, TiCl₄, and AlCl₃ are often employed. If yields are low, consider screening different Lewis acids to find the optimal one for your specific substrates. Ensure the Lewis acid is anhydrous, as moisture can deactivate it.

    • Suboptimal Reaction Temperature: Diels-Alder reactions are temperature-sensitive. Low temperatures are often required to improve regioselectivity and prevent side reactions, but a temperature that is too low can significantly slow down the reaction rate. Experiment with a temperature gradient to find the best balance.

    • Diene or Dienophile Instability: The diene or dienophile may be unstable under the reaction conditions. Ensure they are pure and handle them under an inert atmosphere if they are sensitive to air or moisture.

  • Q2: I am observing the formation of regioisomers in my Diels-Alder reaction. How can I improve the regioselectivity?

    A2: Regioselectivity is a common challenge. To favor the desired isomer:

    • Choice of Lewis Acid: Different Lewis acids can influence the regioselectivity. Experiment with various Lewis acids to see which one provides the best ratio of regioisomers.

    • Solvent Effects: The polarity of the solvent can impact the transition state of the Diels-Alder reaction. Test a range of solvents with varying polarities.

    • Steric Hindrance: Modifying the steric bulk of the substituents on the diene or dienophile can direct the cycloaddition to the desired position.

  • Q3: The subsequent aromatization or palladium-promoted cyclization steps are giving low yields. What should I troubleshoot?

    A3: For these later steps:

    • Aromatization: Incomplete aromatization can be an issue. Ensure the correct oxidizing agent and reaction conditions are used. If using DDQ (2,3-dichloro-5,6-dicyanobenzoquinone), ensure it is fresh and used in the correct stoichiometric amount.

    • Palladium-Promoted Cyclization: The efficiency of this step depends on the palladium catalyst, ligand, and base. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligands, and bases (e.g., K₂CO₃, Cs₂CO₃) to optimize the reaction. The presence of impurities from previous steps can also inhibit the catalyst, so ensure your intermediate is sufficiently pure.

Synthesis from Indole-3-carbaldehyde

This classical approach involves building the carbazole skeleton step-by-step. While versatile, it can be lengthy, and yield loss can occur at multiple stages.

FAQs:

  • Q1: The initial steps involving the modification of indole-3-carbaldehyde are low-yielding. What are the common pitfalls?

    A1: Early-stage issues often involve:

    • Vilsmeier-Haack or similar formylation reactions: These can sometimes lead to side products or incomplete reactions. Ensure the stoichiometry of the reagents is correct and that the temperature is carefully controlled.

    • Protection/Deprotection Steps: If using protecting groups on the indole nitrogen, ensure they are stable to the subsequent reaction conditions and that the deprotection step is efficient. Incomplete deprotection can complicate purification and lower yields.

  • Q2: The cyclization step to form the carbazole ring is inefficient. How can I improve this?

    A2: The key cyclization step is often a major hurdle.

    • Choice of Cyclization Method: Various methods can be used, including Fischer indole synthesis variants or palladium-catalyzed reactions. The optimal method will depend on the specific substrate.

    • Reaction Conditions: For palladium-catalyzed cyclizations, the choice of catalyst, ligand, base, and solvent is critical. High temperatures may be required, which can also lead to decomposition. Careful optimization of these parameters is necessary.

Palladium-Catalyzed Cyclization Strategies

Palladium catalysis is a powerful tool for C-C and C-N bond formation to construct the carbazole nucleus.

FAQs:

  • Q1: My palladium-catalyzed intramolecular C-H functionalization/amination is giving a low yield. What are the likely causes?

    A1: Low yields in these reactions can stem from:

    • Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities. Ensure the reaction is set up under an inert atmosphere with dry solvents.

    • Ligand Choice: The choice of ligand is crucial for catalyst stability and reactivity. Screen different phosphine or N-heterocyclic carbene (NHC) ligands.

    • Substrate Compatibility: The electronic properties of the substituents on the biaryl precursor can significantly affect the reaction. Electron-withdrawing groups may require more forcing conditions.

    • Amide Cleavage: Under harsh reaction conditions, the amide directing group can be cleaved, leading to the formation of the corresponding amine, which may inhibit the catalyst.[5]

  • Q2: I am observing significant amounts of side products in my palladium-catalyzed cyclization. What are they and how can I minimize them?

    A2: Common side products include:

    • Homocoupling: Homocoupling of the starting material can occur. Optimizing the reaction temperature and catalyst loading can help minimize this.

    • Protodehalogenation: If using a halide in your precursor, premature reduction can be a problem.

    • Incomplete Cyclization: The reaction may not go to completion. Try increasing the reaction time or temperature, but be mindful of potential substrate decomposition.

Cadogan Cyclization

The Cadogan reaction provides a direct route to carbazoles from nitro-biaryls but often requires harsh conditions.

FAQs:

  • Q1: My Cadogan cyclization is giving a very low yield or failing completely. What should I check?

    A1: The Cadogan reaction can be challenging. Common issues include:

    • Harsh Reaction Conditions: This reaction typically requires high temperatures (often >150 °C) and a large excess of a phosphite or phosphine reagent, which can lead to substrate decomposition. If possible, explore milder, catalyzed versions of the Cadogan reaction.[6]

    • Purity of Starting Material: The nitro-biaryl precursor must be pure. Impurities can interfere with the reaction.

    • Reagent Quality: The phosphite or phosphine reagent should be of high quality. Old or oxidized reagents will be ineffective.

  • Q2: Are there common side reactions in the Cadogan cyclization that could be lowering my yield?

    A2: Yes, several side reactions can occur:

    • Incomplete Reduction: The nitro group may not be fully deoxygenated to the reactive nitrene intermediate.

    • Intermolecular Reactions: The highly reactive nitrene intermediate can react with other molecules in the reaction mixture instead of undergoing intramolecular cyclization.

    • Rearrangements: Under the high temperatures used, rearrangements of the starting material or intermediates can occur.

Experimental Protocols

Below are detailed methodologies for key high-yield experiments in the synthesis of this compound.

Protocol 1: Diels-Alder Cycloaddition of an exo-2-Oxazolidinone Diene

This protocol is adapted from a general procedure for Lewis acid-catalyzed Diels-Alder reactions of exo-2-oxazolidinone dienes.[7]

  • Preparation of the Reaction Mixture:

    • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the exo-2-oxazolidinone diene (1.0 equivalent).

    • Dissolve the diene in anhydrous dichloromethane (DCM).

    • Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Addition of Lewis Acid and Dienophile:

    • Slowly add the Lewis acid (e.g., SnCl₄, 1.1 equivalents) dropwise to the cooled solution.

    • Stir the mixture for 15-30 minutes.

    • Add the dienophile (e.g., acrolein, 1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring and Workup:

    • Allow the reaction to stir at the low temperature for the specified time (typically several hours), monitoring the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).

Protocol 2: Palladium-Catalyzed Intramolecular C-H Functionalization

This protocol is a general procedure for the synthesis of carbazoles from N-acetyl-2-aminobiphenyls.[5]

  • Reaction Setup:

    • In a sealable reaction tube, combine the N-acetyl-2-aminobiphenyl substrate (1.0 equivalent), palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents), and copper(II) acetate (Cu(OAc)₂, 1.0 equivalent).

    • Evacuate and backfill the tube with oxygen (or use an air atmosphere).

    • Add the appropriate solvent (e.g., toluene).

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) in an oil bath.

    • Stir the reaction for the specified time (e.g., 24 hours), monitoring by TLC or GC-MS.

  • Workup and Purification:

    • After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an appropriate solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing Synthetic Workflows and Mechanisms

Diagrams of key experimental workflows and reaction mechanisms can aid in understanding and troubleshooting the synthesis of this compound.

Diels_Alder_Workflow start Start: exo-2-Oxazolidinone Diene & Dienophile reaction_setup Reaction Setup: - Anhydrous DCM - Inert atmosphere - Cool to -78°C start->reaction_setup lewis_acid Add Lewis Acid (e.g., SnCl4) reaction_setup->lewis_acid cycloaddition Diels-Alder Cycloaddition lewis_acid->cycloaddition quench Quench with sat. NaHCO3 cycloaddition->quench extraction Aqueous Workup & Extraction quench->extraction purification1 Column Chromatography extraction->purification1 cycloadduct Isolated Cycloadduct purification1->cycloadduct aromatization Aromatization (e.g., DDQ) cycloadduct->aromatization purification2 Purification aromatization->purification2 aromatized_intermediate Aromatized Intermediate purification2->aromatized_intermediate pd_cyclization Pd-promoted Cyclization (e.g., Pd(OAc)2) aromatized_intermediate->pd_cyclization purification3 Final Purification pd_cyclization->purification3 murrayafoline_a This compound purification3->murrayafoline_a

Caption: Workflow for the Diels-Alder approach to this compound.

Pd_Catalyzed_Mechanism cluster_0 Pd(II)/Pd(IV) Catalytic Cycle cluster_1 Pd(0)/Pd(II) Catalytic Cycle PdII Pd(II) Catalyst Intermediate_A Cyclopalladated Intermediate (A) PdII->Intermediate_A C-H Activation PdIV Pd(IV) Intermediate Intermediate_A->PdIV Oxidation Product Carbazole Product PdIV->Product C-C or C-N Reductive Elimination Product->PdII Regeneration Pd0 Pd(0) Catalyst Ox_Add Oxidative Addition (e.g., with Ar-X) Pd0->Ox_Add PdII_Intermediate Ar-Pd(II)-X Ox_Add->PdII_Intermediate Cyclization Intramolecular Cyclization PdII_Intermediate->Cyclization Red_Elim Reductive Elimination Cyclization->Red_Elim Product2 Carbazole Product Red_Elim->Product2 Product2->Pd0 Regeneration

Caption: Plausible mechanisms for palladium-catalyzed carbazole synthesis.

By consulting this technical support center, researchers can better anticipate and address challenges in the synthesis of this compound, ultimately leading to improved yields and more efficient drug discovery and development efforts.

References

Technical Support Center: Managing Batch-to-Batch Variability of Isolated Murrayafoline A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the batch-to-batch variability of isolated Murrayafoline A. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a concern?

A1: this compound is a carbazole alkaloid naturally found in plants of the Murraya and Glycosmis genera. It has garnered significant interest for its potent anti-neuroinflammatory properties.[1] The compound exerts its effects by directly targeting the Sp1 transcription factor, which in turn inhibits the NF-κB and MAPK signaling pathways.[1][2]

Batch-to-batch variability is a critical concern for natural products like this compound due to several factors, including:

  • Source of Raw Material: The geographical location, climate, and soil conditions where the plant is grown can significantly influence the concentration of this compound.

  • Harvesting Time: The developmental stage of the plant at the time of harvest can affect the alkaloid profile.

  • Post-Harvest Processing: Drying and storage conditions of the plant material can lead to degradation or modification of the compound.

  • Extraction and Purification Methods: Variations in solvents, temperature, and chromatographic techniques can impact the final purity and yield of the isolated this compound.

These variations can lead to inconsistent results in biological assays, affecting the reliability and reproducibility of research findings.

Q2: What are the key quality control parameters I should assess for each new batch of this compound?

A2: To ensure the consistency and reliability of your experimental results, each new batch of this compound should be rigorously assessed for the following quality control parameters:

  • Identity: Confirmation that the isolated compound is indeed this compound.

  • Purity: Determination of the percentage of this compound in the sample and the presence of any impurities.

  • Potency: Assessment of the biological activity of the compound to ensure it meets expected efficacy levels.

  • Consistency: Comparison of the physicochemical and biological properties of the new batch with a previously characterized reference standard.

Q3: How can I minimize variability in my biological assays when using different batches of this compound?

A3: Minimizing variability in biological assays is crucial for obtaining reliable data. Here are some strategies to employ:

  • Use a Reference Standard: Always compare the activity of a new batch to a well-characterized internal reference standard.

  • Dose-Response Curves: Generate a full dose-response curve for each new batch to identify any shifts in potency (e.g., EC50 or IC50 values).

  • Control for Solvent Effects: Ensure that the solvent used to dissolve this compound does not interfere with the assay and is used at a consistent final concentration across all experiments.

  • Assay Validation: Use validated and robust bioassay protocols.[3][4]

  • Monitor Cell-Based Assays: For cell-based assays, regularly check the health and passage number of the cell lines, as these can be sources of variability.

Troubleshooting Guides

Issue 1: Inconsistent Purity Between Batches Detected by HPLC

Q: My HPLC analysis shows significant differences in the purity of two batches of this compound. What could be the cause and how can I troubleshoot this?

A: Inconsistent HPLC purity profiles are a common issue. The following table outlines potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Incomplete Extraction Review the extraction protocol. Ensure consistent solvent-to-material ratio, extraction time, and temperature. Consider re-extraction of the plant material to check for residual this compound.
Inefficient Chromatographic Separation Optimize the column chromatography protocol. This includes the choice of stationary phase (e.g., silica gel, alumina), solvent system, and gradient elution. Monitor fractions closely using TLC or a UV detector. For detailed troubleshooting of column chromatography, refer to established guides.[5][6][7]
Degradation of this compound This compound may be sensitive to light, temperature, or pH. Store the plant material and isolated compound under appropriate conditions (e.g., cool, dark, and inert atmosphere). Analyze for potential degradation products using LC-MS.
Contamination Ensure all glassware and solvents are clean and of high purity. Contaminants from the plant matrix or solvents can co-elute with this compound.
Issue 2: Altered Biological Activity in a New Batch

Q: I have a new batch of this compound that shows significantly lower (or higher) activity in my bioassay compared to the previous batch, even though the purity appears similar by HPLC. What should I do?

A: This discrepancy can be perplexing. Here’s a guide to troubleshoot this issue:

Potential Cause Troubleshooting Steps
Presence of Inactive Isomers The isolation process might yield isomers of this compound that are chromatographically similar but biologically inactive. Use chiral HPLC to check for the presence of different stereoisomers.
Presence of Agonistic or Antagonistic Impurities Minor impurities not well-resolved by HPLC may interfere with the biological assay.[8] Use a higher resolution chromatographic method or a different detection method (e.g., mass spectrometry) to identify these impurities.
Solubility Issues Ensure that the new batch of this compound is fully dissolved in the assay buffer. Poor solubility can lead to an underestimation of the effective concentration.
Assay Variability Before concluding that the batch is different, re-run the assay with both the new and old batches side-by-side, along with a reference standard. This will help to rule out inter-assay variability.[9]

Quantitative Data Summary

The following tables provide an example of how to summarize and compare quantitative data from different batches of isolated this compound.

Table 1: Physicochemical Properties of Different Batches of this compound

Parameter Batch A Batch B Reference Standard Acceptance Criteria
Appearance White to off-white powderLight yellow powderWhite crystalline powderWhite to off-white powder
Purity by HPLC (%) 98.595.299.8≥ 98.0%
Melting Point (°C) 165-167162-165166-168165-169°C
Residual Solvents (ppm) < 50150< 10≤ 100 ppm

Table 2: Biological Activity of Different Batches of this compound in an Anti-inflammatory Assay

Parameter Batch A Batch B Reference Standard Acceptance Criteria
IC50 (µM) for NO Inhibition 12.525.110.28 - 12 µM
Maximum Inhibition (%) 958898≥ 95%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a standardized method for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol (1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the test batch of this compound in methanol to a final concentration of 1 mg/mL.

  • Analysis: Inject the standard solutions and the sample solution. The purity of the sample is calculated based on the area of the this compound peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the identity and structural integrity of each batch of this compound.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Compare the chemical shifts and coupling constants of the acquired spectra with published data for this compound to confirm its identity.[10][11][12][13]

Visualizations

Signaling Pathway of this compound

MurrayafolineA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK p38_JNK p38/JNK MAPKs TLR4->p38_JNK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_Inhibitor->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Sp1 Sp1 Sp1->IKK Regulates Sp1->p38_JNK Regulates MurrayafolineA This compound MurrayafolineA->Sp1 Directly Targets and Inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Gene_Expression Induces

Caption: Signaling pathway of this compound in inhibiting neuroinflammation.

Experimental Workflow for Managing Batch-to-Batch Variability

Batch_Variability_Workflow cluster_procurement Procurement & Initial Processing cluster_qc Quality Control Assessment cluster_decision Decision Making Raw_Material Source Raw Material (e.g., Murraya tetramera) Extraction Standardized Extraction Protocol Raw_Material->Extraction Purification Purification by Column Chromatography Extraction->Purification New_Batch New Batch of Isolated this compound Purification->New_Batch Identity Identity Confirmation (NMR, MS) New_Batch->Identity Purity Purity Analysis (HPLC) New_Batch->Purity Potency Biological Potency Assay (e.g., NO inhibition) New_Batch->Potency Compare Compare to Reference Standard Identity->Compare Purity->Compare Potency->Compare Accept Batch Accepted for Experiments Compare->Accept Meets Specifications Reject Batch Rejected (Further Purification or Discard) Compare->Reject Does Not Meet Specifications

Caption: Workflow for ensuring the quality and consistency of isolated this compound.

References

Technical Support Center: Addressing Resistance to Murrayafoline A in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Murrayafoline A in their cancer cell experiments.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the cytotoxic effect of this compound on our cancer cell line over time. What are the potential reasons for this acquired resistance?

A1: Acquired resistance to this compound, while not yet extensively documented in dedicated studies, can be hypothesized based on its known mechanisms of action and general principles of drug resistance in cancer. Potential mechanisms include:

  • Alterations in the Drug Target (Sp1 Transcription Factor):

    • Overexpression of Sp1: Cancer cells may increase the expression of the Sp1 protein, requiring higher concentrations of this compound to achieve the same inhibitory effect.[1][2]

    • Post-Translational Modifications (PTMs) of Sp1: Changes in the phosphorylation, SUMOylation, ubiquitination, or acetylation status of Sp1 can alter its activity, stability, and binding affinity for this compound, potentially rendering the drug less effective.[3][4][5][6][7][8]

    • Mutations in the SP1 gene: While less common for transcription factors compared to kinases, mutations in the drug-binding site of Sp1 could prevent this compound from interacting with its target.

    • Alternative Splicing of SP1: Cancer cells can produce different splice variants of Sp1, some of which may not be effectively inhibited by this compound.[9][10][11][12][13]

  • Activation of Downstream or Parallel Signaling Pathways:

    • Upregulation of NF-κB or MAPK Signaling: The cancer cells might develop mechanisms to activate the NF-κB and MAPK pathways downstream of Sp1, bypassing the inhibitory effect of this compound.

    • Activation of Pro-Survival Pathways: Activation of alternative survival pathways, such as the PI3K/Akt pathway, can compensate for the pro-apoptotic signals induced by this compound.

  • Increased Drug Efflux:

    • Overexpression of ABC Transporters: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which act as pumps to actively remove this compound from the cell, reducing its intracellular concentration.[14]

  • Alterations in Apoptotic Pathways:

    • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can counteract the pro-apoptotic effects of this compound.

    • Mutations in Pro-Apoptotic Proteins: Mutations in key apoptotic proteins like Bax, Bak, or caspases can render the apoptotic machinery non-functional.

Q2: Our cell line shows high basal expression of Sp1 but is still not responding to this compound. What could be the issue?

A2: This scenario suggests intrinsic resistance. Several factors could be at play:

  • Dominant Pro-Survival Signaling: The cell line may have strong oncogenic driver mutations (e.g., in KRAS or PIK3CA) that maintain robust pro-survival signaling, overriding the pro-apoptotic signals from this compound-mediated Sp1 inhibition.

  • Pre-existing Drug Efflux Pump Activity: The cancer cell line might naturally have high expression levels of ABC transporters, preventing this compound from reaching an effective intracellular concentration.

  • Sp1 Isoform Expression: The cells may predominantly express an isoform of Sp1 that is less susceptible to inhibition by this compound.

  • Post-Translational Modifications: The basal post-translational modification state of Sp1 in your cell line might confer resistance to this compound.

Q3: How can we experimentally confirm if our resistant cell line is overexpressing Sp1 or has altered downstream signaling?

A3: You can perform a series of molecular biology experiments to investigate these possibilities:

  • Western Blotting: This is the most direct way to compare the protein levels of Sp1, as well as key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p-ERK, p-JNK) pathways, between your sensitive and resistant cell lines.

  • Quantitative Real-Time PCR (qRT-PCR): To determine if the overexpression of SP1 is occurring at the transcriptional level.

  • Immunofluorescence/Immunohistochemistry: To visualize the expression and subcellular localization of Sp1 and other key signaling proteins within the cells.

Q4: What strategies can we employ in the lab to try and overcome this compound resistance?

A4: Based on the potential resistance mechanisms, you could explore the following strategies:

  • Combination Therapy:

    • With an Efflux Pump Inhibitor: If you suspect increased drug efflux, co-administering this compound with a known ABC transporter inhibitor (e.g., verapamil, tariquidar) may restore sensitivity.

    • With a PI3K/Akt or mTOR Inhibitor: If you hypothesize the activation of parallel survival pathways, combining this compound with an inhibitor of the PI3K/Akt/mTOR pathway could be synergistic.

    • With a Proteasome Inhibitor: Since Sp1 can be degraded by the proteasome, combining this compound with a proteasome inhibitor like bortezomib could have complex, potentially synergistic or antagonistic effects that would need to be empirically tested.[15]

  • Targeting Sp1 Expression:

    • siRNA/shRNA knockdown of Sp1: To confirm that Sp1 is indeed the target and that its downregulation can sensitize resistant cells.

  • Investigating Upstream Regulators of Sp1:

    • Explore signaling pathways known to regulate Sp1 expression and activity (e.g., EGFR, HER2) and consider co-treatment with inhibitors of these pathways.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)¹Reference
SK-MEL-5Melanoma5.31 - 7.52~23.8 - 33.7[16][17]
Colo-205Colon Cancer5.31 - 7.52~23.8 - 33.7[16][17]
HCT-8Colon Cancer5.31 - 7.52~23.8 - 33.7[16][17]
KBCervical Cancer5.31 - 7.52~23.8 - 33.7[16][17]
A-549Lung Cancer5.31 - 7.52~23.8 - 33.7[16][17]
Hep-G2Liver CancerNot specified-[16][18]
LU-1Lung CancerNot specified-[16][18]
P338LeukemiaNot specified-[16][18]
SW480Colon CancerNot specified-[16][18]
MCF-7Breast Cancer23.97 - 80.19~107.4 - 359.3

¹Calculated based on a molecular weight of 223.27 g/mol for this compound. These are approximate values for comparison.

Experimental Protocols

1. Western Blot for Sp1, NF-κB, and MAPK Pathway Proteins

  • Objective: To determine the protein expression levels of Sp1 and key components of its downstream signaling pathways in sensitive versus resistant cancer cells.

  • Methodology:

    • Cell Lysis:

      • Wash cell pellets with ice-cold PBS.

      • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Incubate on ice for 30 minutes with periodic vortexing.

      • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

      • Collect the supernatant containing the protein lysate.

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA protein assay kit.

    • Sample Preparation:

      • Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer.

      • Boil the samples at 95-100°C for 5-10 minutes.

    • SDS-PAGE:

      • Load the samples onto a 4-20% polyacrylamide gel.

      • Run the gel at 100-120V until the dye front reaches the bottom.

    • Protein Transfer:

      • Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.

    • Blocking:

      • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation:

      • Incubate the membrane with primary antibodies against Sp1, p65 (NF-κB), p-ERK, p-JNK (MAPK), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

    • Secondary Antibody Incubation:

      • Wash the membrane three times with TBST.

      • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection:

      • Wash the membrane three times with TBST.

      • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis:

      • Quantify band intensities using densitometry software and normalize to the loading control.

2. Caspase-3/7 Activity Assay

  • Objective: To measure the activity of executioner caspases-3 and -7 as an indicator of apoptosis induction by this compound.

  • Methodology:

    • Cell Seeding:

      • Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.

    • Treatment:

      • Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include untreated and vehicle-treated controls.

    • Assay Procedure (using a commercial luminescent kit, e.g., Caspase-Glo® 3/7):

      • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

      • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

      • Mix the contents of the wells by gentle shaking for 30 seconds.

      • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measurement:

      • Measure the luminescence of each well using a plate-reading luminometer.

    • Analysis:

      • Calculate the fold-change in caspase activity in treated cells relative to the vehicle control.

Mandatory Visualizations

cluster_0 This compound Signaling Pathway MA This compound Sp1 Sp1 MA->Sp1 Inhibits Apoptosis Apoptosis MA->Apoptosis Induces NFkB NF-κB Pathway Sp1->NFkB Activates MAPK MAPK Pathway Sp1->MAPK Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes MAPK->Proliferation Promotes

Caption: Signaling pathway of this compound.

cluster_1 Experimental Workflow: Investigating this compound Resistance Start Observe Resistance to This compound Hypothesize Formulate Hypotheses: - Target Alteration - Pathway Activation - Drug Efflux Start->Hypothesize WB Western Blot (Sp1, p-ERK, p65) Hypothesize->WB qPCR qRT-PCR (SP1, ABCB1) Hypothesize->qPCR Caspase Caspase Assay Hypothesize->Caspase Analyze Analyze Data & Identify Mechanism WB->Analyze qPCR->Analyze Caspase->Analyze Overcome Design Strategy to Overcome Resistance (e.g., Combination Therapy) Analyze->Overcome

Caption: Workflow for investigating this compound resistance.

cluster_2 Potential Resistance Mechanisms to this compound Resistance Resistance to This compound Target Target Alteration (Sp1) Resistance->Target Pathway Pathway Reactivation (NF-κB, MAPK) Resistance->Pathway Efflux Increased Drug Efflux (ABC Transporters) Resistance->Efflux Apoptosis Apoptosis Evasion Resistance->Apoptosis

Caption: Overview of potential resistance mechanisms.

References

Technical Support Center: Optimizing Reaction Conditions for Murrayafoline A Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of Murrayafoline A.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Claisen-Schmidt Condensation

  • Question: I am attempting to synthesize 2'-hydroxychalcones containing this compound via a Claisen-Schmidt condensation as described in the literature, but I am observing very low to no product formation. What are the potential causes and how can I improve the yield?

  • Potential Causes & Solutions:

    • Incomplete Deprotonation: The first step of the Claisen-Schmidt condensation involves the deprotonation of the acetophenone derivative by a base to form an enolate. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.

      • Recommendation: Ensure the potassium hydroxide (KOH) is fresh and not exposed to atmospheric moisture for extended periods. Consider increasing the molar equivalents of KOH. Alternatively, a stronger base such as sodium hydride (NaH) could be trialed, although this may require anhydrous conditions.

    • Poor Quality Reagents: The aldehyde reactant may be of poor quality or may have oxidized.

      • Recommendation: Use freshly distilled or purified aldehydes. Check the purity of the starting materials via NMR or TLC.

    • Suboptimal Reaction Temperature: The reaction may be sensitive to temperature fluctuations.

      • Recommendation: Maintain a consistent temperature throughout the reaction. While some condensations proceed at room temperature, gentle heating might be necessary to drive the reaction to completion. Monitor the reaction progress by TLC to determine the optimal temperature.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.

      • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot on the TLC plate has been consumed.

Issue 2: Formation of Multiple Byproducts in N-Alkylation Reactions

  • Question: I am trying to alkylate the nitrogen of the carbazole ring in this compound and am observing multiple spots on my TLC plate, indicating the formation of several byproducts. How can I improve the selectivity of this reaction?

  • Potential Causes & Solutions:

    • O-Alkylation: Besides the desired N-alkylation, the hydroxyl group on the carbazole ring can also undergo alkylation, leading to O-alkylated byproducts.

      • Recommendation: The choice of base and solvent system is crucial for directing the selectivity. A less polar, aprotic solvent may favor N-alkylation. Using a milder base like potassium carbonate (K2CO3) can sometimes provide better selectivity compared to stronger bases.[1] Protecting the hydroxyl group prior to N-alkylation and subsequent deprotection is a common strategy to avoid O-alkylation.

    • Over-alkylation: In some cases, di-alkylation can occur if the reaction conditions are too harsh.

      • Recommendation: Use a stoichiometric amount of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help control the reaction and minimize over-alkylation. Monitor the reaction closely by TLC.

Issue 3: Poor Yield in Microwave-Assisted Synthesis

  • Question: I am using a microwave-assisted method for the synthesis of a this compound derivative, but my yields are consistently low. How can I optimize this reaction?

  • Potential Causes & Solutions:

    • Incorrect Power and Temperature Settings: The microwave power and temperature need to be carefully controlled to prevent decomposition of the starting materials or products.

      • Recommendation: Start with a lower microwave power and gradually increase it while monitoring the internal temperature of the reaction vessel. A temperature screening is recommended to find the optimal condition for your specific derivatization.

    • Solvent Choice: The solvent used in microwave synthesis must be able to efficiently absorb microwave energy.

      • Recommendation: Solvents with high dielectric constants, such as DMF and DMSO, are good choices for microwave-assisted synthesis.[1] Ensure the chosen solvent is appropriate for the specific reaction chemistry.

    • Reaction Time: Even in microwave synthesis, an optimal reaction time is crucial.

      • Recommendation: Perform a time-course study by running the reaction for different durations and analyzing the product yield to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the most common functional groups on this compound to target for derivatization?

A1: The most commonly targeted functional groups on the this compound scaffold for derivatization are the secondary amine (-NH) of the carbazole ring and the hydroxyl (-OH) group. The aromatic rings also present opportunities for electrophilic substitution reactions.

Q2: How can I monitor the progress of my this compound derivatization reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of products over time. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What are some common work-up procedures for reactions involving this compound derivatives?

A3: A typical work-up procedure involves quenching the reaction with water or an acidic/basic solution, followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then typically purified by column chromatography.

Q4: Are there any specific safety precautions I should take when working with this compound and its derivatives?

A4: As with any chemical research, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The toxicological properties of many this compound derivatives may not be fully characterized, so it is prudent to handle them with care and avoid inhalation, ingestion, or skin contact.

Experimental Protocols & Data

Table 1: Reaction Conditions for the Synthesis of 2'-hydroxychalcones containing this compound[1]
StepReagents and ConditionsReaction TimeTemperature
iparaformaldehyde, HCl-35 °C
iiMuA 3, K2CO3, DMF, MW20 min250 W
iiialdehydes 5a-5f, KOH, EtOH--
Table 2: Reagents for Oxidative Coupling of this compound[2]
ReagentAbbreviation
lead tetraacetatePb(OAc)4
vanadium oxytrifluorideVOF3
bis(trifluoroacetoxy)iodobenzenePhI(CF3CO2)2

Visualizing Experimental Workflows

Below are diagrams illustrating common experimental workflows for the derivatization of this compound.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_workup Work-up & Purification Murrayafoline_A_Acetophenone This compound-Acetophenone Derivative Mixing Mix Reactants with Base in Solvent Murrayafoline_A_Acetophenone->Mixing Aldehyde Aldehyde Aldehyde->Mixing Base KOH Base->Mixing Solvent EtOH Solvent->Mixing Reaction Stir at Room Temperature Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product 2'-hydroxychalcone Derivative Purify->Product

Caption: Workflow for Claisen-Schmidt Condensation.

Microwave_Assisted_Alkylation Start Start Reactants This compound + Alkylating Agent Start->Reactants Reaction_Setup Add K2CO3 and DMF Reactants->Reaction_Setup Microwave_Irradiation Microwave Irradiation (250 W, 20 min) Reaction_Setup->Microwave_Irradiation Cooling Cool to Room Temperature Microwave_Irradiation->Cooling Workup Aqueous Work-up Cooling->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkylated this compound Purification->Product End End Product->End

Caption: Microwave-Assisted N-Alkylation Workflow.

References

Troubleshooting low signal in Murrayafoline A binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal in Murrayafoline A binding assays.

Troubleshooting Low Signal

Low or no signal is a common issue in binding assays and can stem from various factors related to the reagents, assay conditions, or the experimental setup itself. This guide provides a systematic approach to identifying and resolving the root cause of weak signals in your this compound binding experiments.

Q1: I am not seeing any binding signal in my this compound assay. Where should I start troubleshooting?

A1: A complete lack of signal is often due to a critical issue with one of the core components of your assay. A step-by-step verification of each component is the most effective approach.

Initial Checks:

  • Reagent Integrity: Confirm the identity and purity of your this compound sample and the target protein, Specificity protein 1 (Sp1). Degradation or aggregation of either molecule can prevent binding.[1]

  • Concentration Verification: Accurately determine the concentrations of both this compound and Sp1. Inaccurate concentrations can lead to a misinterpretation of assay results.

  • Assay Buffer Composition: Ensure the buffer pH, ionic strength, and any additives are optimal for Sp1 stability and activity.[2][3]

  • Instrument Settings: Double-check that the instrument settings for your chosen assay (e.g., Surface Plasmon Resonance, Cellular Thermal Shift Assay) are correct and that the detector is functioning properly.

Troubleshooting Workflow for No Signal

NoSignalWorkflow start Start: No Signal Detected reagent_check Verify Reagent Quality (this compound & Sp1) - Purity (HPLC, SDS-PAGE) - Concentration (UV-Vis, BCA) start->reagent_check buffer_check Check Assay Buffer - pH - Salt Concentration - Additives reagent_check->buffer_check Reagents OK end Signal Restored reagent_check->end Issue Found & Corrected instrument_check Confirm Instrument Settings - Detector Function - Correct Assay Program buffer_check->instrument_check Buffer OK buffer_check->end Issue Found & Corrected protein_activity Assess Sp1 Activity - Functional Assay - Known Ligand Binding instrument_check->protein_activity Settings OK instrument_check->end Issue Found & Corrected compound_integrity Verify this compound Integrity - Fresh Stock - Solubility Check protein_activity->compound_integrity Protein Active protein_activity->end Issue Found & Corrected assay_setup Review Assay Protocol - Incubation Times - Temperatures compound_integrity->assay_setup Compound OK compound_integrity->end Issue Found & Corrected assay_setup->end Protocol Correct assay_setup->end Issue Found & Corrected

Caption: A workflow diagram for troubleshooting a complete lack of signal in this compound binding assays.

Q2: My signal is very weak. How can I improve it?

A2: A weak signal suggests that the binding interaction is occurring but is not being detected efficiently. Optimizing assay conditions and reagent concentrations is key to amplifying the signal.

Strategies to Enhance a Weak Signal:

  • Increase Analyte Concentration: If the binding affinity is low, increasing the concentration of the binding partner in solution (the analyte) can help drive the equilibrium towards complex formation and produce a stronger signal.[2][3]

  • Optimize Ligand Density (for surface-based assays like SPR): In Surface Plasmon Resonance (SPR), the density of the immobilized ligand (e.g., Sp1) on the sensor chip is critical. Too low a density will result in a weak signal, while too high a density can cause steric hindrance.[2] Perform a ligand density titration to find the optimal concentration.

  • Enhance Detection Method: For assays like Western blotting in CETSA or DARTS, ensure your primary and secondary antibodies are high-affinity and used at optimal concentrations. Consider using a more sensitive detection reagent.

  • Adjust Incubation Times and Temperatures: Binding is a kinetic process. Increasing the incubation time can allow for more binding to occur. Temperature can also affect binding affinity and protein stability; ensure you are using the optimal temperature for the Sp1-Murrayafoline A interaction.

Quantitative Parameters for Assay Optimization

ParameterRecommendationRationale
This compound Concentration Titrate from low nM to high µM range. A known effective concentration in cell-based assays is 5-20 µM.[4]Establishes a dose-response curve and helps determine the binding affinity (Kd).
Sp1 Concentration (SPR) For immobilization, start with 5-20 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.0).To achieve an optimal immobilization level for a detectable signal without mass transport limitations.
Assay Buffer pH Maintain a physiological pH (e.g., 7.4) unless Sp1 stability is known to be better at a different pH.Protein structure and activity are highly pH-dependent.
Incubation Time Test a range of incubation times (e.g., 30 min, 1 hr, 2 hr, overnight) to ensure equilibrium is reached.Insufficient incubation can lead to an underestimation of binding.
Temperature Typically 25°C or 37°C.Binding kinetics are temperature-dependent. Consistency is crucial.

Frequently Asked Questions (FAQs)

Reagent-Specific Questions

Q3: How can I ensure my Sp1 protein is active and correctly folded?

A3: The quality of the Sp1 protein is paramount. Here's how to verify its integrity:

  • Purity Check: Run the purified Sp1 on an SDS-PAGE gel. A single, sharp band at the correct molecular weight (approximately 95-105 kDa) indicates high purity.

  • Functional Validation: If possible, perform a functional assay, such as a DNA binding assay using a known Sp1 DNA binding sequence (GC box), to confirm its activity.[5]

  • Known Ligand: Use a compound known to bind Sp1 as a positive control in your binding assay.

Q4: What are the solubility and stability properties of this compound?

A4: this compound is a carbazole alkaloid with relatively poor aqueous solubility.[6]

  • Solvent: It is typically dissolved in an organic solvent like DMSO to create a stock solution.[4] Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid affecting the protein structure or the binding interaction.

  • Stability: The stability of this compound can be pH-dependent. It is generally stable in the pH range of 2.48–8.02.[6] Prepare fresh dilutions from your stock for each experiment to minimize degradation.

Assay-Specific Questions

Q5: In my SPR experiment, I see a high bulk shift or non-specific binding. What can I do?

A5: Bulk shift is a change in the refractive index of the solution, while non-specific binding is the analyte binding to the sensor surface rather than the immobilized ligand.

  • Buffer Matching: Ensure the buffer of the analyte solution is identical to the running buffer. Even small differences in buffer composition can cause a bulk shift.

  • Reference Surface: Use a reference flow cell with an immobilized control protein (e.g., BSA) to subtract non-specific binding signals.

  • Blocking Agents: Add blocking agents like BSA or detergents (e.g., Tween-20) to the running buffer to minimize non-specific interactions with the sensor surface.[7][8]

Q6: My CETSA or DARTS experiment is not showing a stabilization of Sp1 in the presence of this compound. What could be the reason?

A6: In CETSA and DARTS, the absence of a thermal or proteolytic stabilization effect can be due to several factors:

  • Insufficient Compound Concentration: The intracellular concentration of this compound may not be high enough to saturate the Sp1 binding sites. Try increasing the concentration or the incubation time.

  • Over-digestion (DARTS): The protease concentration may be too high, leading to the complete degradation of Sp1, even when bound to this compound. Optimize the protease concentration to achieve partial digestion in the control sample.[9]

  • Cell Lysis Conditions: For CETSA and DARTS performed on cell lysates, the lysis buffer should be gentle and non-denaturing to preserve the native protein structure and the binding interaction.[10]

  • Heating Temperature (CETSA): The chosen heating temperature might be too high or too low to be in the sensitive range of the Sp1 melting curve. Perform a full melt curve to determine the optimal temperature for observing a thermal shift.

MurrayafolineAPathway cluster_inhibition Inhibitory Effect MA This compound Sp1 Sp1 (Specificity protein 1) MA->Sp1 Directly Binds & Inhibits NFkB_pathway IKKβ/NF-κB Pathway Sp1->NFkB_pathway Activates MAPK_pathway p38/JNK MAPKs Pathway Sp1->MAPK_pathway Activates Neuroinflammation Neuroinflammation Mediators (NO, TNF-α, IL-6, IL-1β) NFkB_pathway->Neuroinflammation Upregulates MAPK_pathway->Neuroinflammation Upregulates

References

Validation & Comparative

Unveiling the Anti-Inflammatory Potential of Murrayafoline A: A Comparative Guide to its Downstream Effects on NF-κB Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Murrayafoline A's effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. Designed for researchers, scientists, and drug development professionals, this document details the downstream consequences of this compound's activity and objectively compares its performance against other well-known natural compounds.

Executive Summary

This compound, a carbazole alkaloid, has demonstrated significant anti-inflammatory properties by inhibiting the NF-κB signaling cascade. This inhibition is achieved through the direct targeting of the transcription factor Sp1, which subsequently suppresses the activation of the NF-κB and MAPK pathways.[1][2][3][4] The downstream effects of this inhibition include a marked reduction in the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3][4][5] This guide presents the supporting experimental data for these findings, outlines the methodologies for key experiments, and provides a comparative analysis with other natural compounds known to modulate NF-κB signaling.

Comparative Analysis of NF-κB Inhibitory Activity

The following table summarizes the inhibitory effects of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. A comparison with other natural compounds is also provided, though it is important to note that experimental conditions may vary between studies.

CompoundTarget MediatorCell LineStimulusIC50 Value / % Inhibition
This compound NOBV-2LPSIC50 ≈ 1.6 - 2.4 µM
TNF-αBV-2LPSSignificant inhibition at 5-20 µM[5]
IL-6BV-2LPSSignificant inhibition at 5-20 µM[5]
IL-1βBV-2LPSSignificant inhibition at 5-20 µM[5]
Curcumin NORAW 264.7LPSIC50 ≈ 11.0 µM
Resveratrol IL-6RAW 264.7LPSIC50 ≈ 17.5 µM
TNF-αRAW 264.7LPSIC50 ≈ 18.9 µM
Quercetin NORAW 264.7LPSSignificant inhibition at 12.5-25 µM
IL-6RAW 264.7LPSSignificant inhibition at 12.5-25 µM

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to confirming the downstream effects of this compound on NF-κB signaling, the following diagrams are provided.

murrayafoline_a_nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds Sp1 Sp1 TLR4->Sp1 Activates IKK IKK Complex Sp1->IKK Activates Murrayafoline_A This compound Murrayafoline_A->Sp1 Inhibits IκBα IκBα IKK->IκBα Phosphorylates p_IκBα p-IκBα IκBα->p_IκBα p65_p50 p65/p50 (NF-κB) p65_p50->IκBα Bound to p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Translocates Ub_p_IκBα Ub-p-IκBα p_IκBα->Ub_p_IκBα Ubiquitination Proteasome Proteasome Ub_p_IκBα->Proteasome Degradation NFkB_DNA NF-κB DNA Binding p65_p50_nucleus->NFkB_DNA Binds to DNA Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_DNA->Gene_Expression Induces

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Effect Measurement cluster_analysis Data Analysis cell_seeding Seed BV-2 microglial cells pretreatment Pre-treat with this compound (or other compounds) cell_seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation supernatant_collection Collect cell culture supernatant stimulation->supernatant_collection cell_lysis Lyse cells stimulation->cell_lysis elisa ELISA for TNF-α, IL-6, IL-1β supernatant_collection->elisa western_blot Western Blot for p-p65 & p-IκBα cell_lysis->western_blot luciferase_assay NF-κB Luciferase Reporter Assay cell_lysis->luciferase_assay data_quantification Quantify cytokine levels, protein phosphorylation, and luciferase activity elisa->data_quantification western_blot->data_quantification luciferase_assay->data_quantification ic50_determination Determine IC50 values data_quantification->ic50_determination comparison Compare inhibitory effects ic50_determination->comparison

Figure 2: Experimental workflow for confirming downstream effects on NF-κB signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Coating: Coat a 96-well plate with capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α, IL-6, or IL-1β) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate three times. Add cell culture supernatants (collected after treatment and stimulation) and standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate three times. Add the biotinylated detection antibody specific for the cytokine of interest to each well. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate three times. Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate five times. Add TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Add stop solution (e.g., 2N H₂SO₄) to each well to stop the color development.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

Western Blot for Phosphorylated NF-κB Pathway Proteins
  • Cell Lysis: After treatment and stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 10-12% SDS-PAGE) and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-phospho-p65, anti-phospho-IκBα) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein or loading control.

NF-κB Luciferase Reporter Assay
  • Cell Transfection: Co-transfect cells (e.g., HEK293T or a stable reporter cell line) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well plate.

  • Treatment and Stimulation: Pre-treat the cells with this compound or other compounds for a specified time, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).

  • Cell Lysis: After the stimulation period, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Normalization: Add the Renilla luciferase substrate (Stop & Glo® reagent) to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity for normalization of transfection efficiency.

  • Analysis: Calculate the relative NF-κB activity by dividing the firefly luciferase activity by the Renilla luciferase activity.

Conclusion

This compound presents a promising natural compound for the modulation of inflammatory responses through its targeted inhibition of the Sp1/NF-κB signaling axis. The data presented in this guide highlights its potent downstream effects on the production of key pro-inflammatory mediators. Further comparative studies under standardized conditions are warranted to fully elucidate its therapeutic potential relative to other natural anti-inflammatory agents.

References

A Comparative Analysis of Murrayafoline A with Other Carbazole Alkaloids: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Murrayafoline A, a notable carbazole alkaloid, with other structurally related carbazole alkaloids such as mahanine, girinimbine, and koenimbine. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data on their anticancer, anti-inflammatory, and antimicrobial activities. The information is presented to facilitate an objective comparison and to highlight the therapeutic potential of this class of compounds.

Executive Summary

Carbazole alkaloids, a diverse group of nitrogen-containing heterocyclic compounds predominantly found in the Rutaceae family, have garnered significant scientific interest due to their broad spectrum of biological activities. Among these, this compound has emerged as a promising candidate with potent anti-inflammatory and anticancer properties. This guide delves into a comparative analysis of this compound's performance against other well-studied carbazole alkaloids, providing quantitative data, detailed experimental protocols for key assays, and visual representations of their mechanisms of action to aid in further research and development.

Data Presentation: A Quantitative Comparison

The following tables summarize the biological activities of this compound and other selected carbazole alkaloids, presenting quantitative data such as half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values. It is important to note that a direct comparison of these values should be approached with caution, as the experimental conditions may vary across different studies.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
This compound Hep-G2 (Liver)2[1]
LU-1 (Lung)4.06[1]
P388 (Leukemia)>39.89[1]
SW480 (Colon)>39.89[1]
Mahanine A549 (Lung)12.5[2]
H1299 (Lung)10.0[2]
CLS-354 (Oral)15.1[2]
CAPAN (Pancreatic)3.5[3]
SW119 (Pancreatic)3.5[3]
Girinimbine HT-29 (Colon)4.79 µg/mL[4]
Isomahanine CLS-354 (Oral)15.0[2]

Table 2: Comparative Anti-inflammatory Activity (IC50 values)

CompoundAssayIC50Reference
This compound NO Production Inhibition (LPS-stimulated BV-2 cells)~10 µM[5]
Girinimbine NO Production Inhibition (LPS/IFN-γ-stimulated RAW 264.7 cells)51 µg/mL[4]

Table 3: Comparative Antimicrobial Activity (MIC values in µM)

CompoundMicroorganismMIC (µM)Reference
Koenimbine Staphylococcus aureus17.0[3]
Girinimbine Bacillus cereus3.4[3]
Mohanimbine Staphylococcus aureus-[6]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the carbazole alkaloids (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Nitric Oxide (NO) Production Inhibitory Assay

This assay measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7 or BV-2 microglia) are seeded in a 96-well plate and allowed to adhere.

  • Compound and Stimulant Treatment: The cells are pre-treated with different concentrations of the carbazole alkaloids for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Reaction: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm after a 10-minute incubation at room temperature.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The carbazole alkaloids are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows associated with the biological activities of this compound and other carbazole alkaloids.

experimental_workflow_MTT cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with Carbazole Alkaloids A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 3-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Experimental workflow for MTT cytotoxicity assay.

murrayafoline_A_pathway cluster_MA This compound Anti-inflammatory Pathway LPS LPS Sp1 Sp1 LPS->Sp1 activates MA This compound MA->Sp1 directly targets and inhibits IKK IKKβ Sp1->IKK activates MAPK p38/JNK MAPKs Sp1->MAPK activates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus translocates to Inflammation Pro-inflammatory Mediators (NO, TNF-α, IL-6) Nucleus->Inflammation promotes transcription of

Signaling pathway of this compound's anti-inflammatory action.

mahanine_apoptosis_pathway cluster_Mahanine Mahanine-induced Apoptosis Pathway Mahanine Mahanine PDK1 PDK1 Mahanine->PDK1 dephosphorylates Mitochondria Mitochondria Mahanine->Mitochondria induces permeability transition Akt Akt PDK1->Akt activates Bcl_xL Bcl-xL Akt->Bcl_xL upregulates Bcl_xL->Mitochondria stabilizes Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis

References

A Comparative Analysis of the Cytotoxicity of Murrayafoline A and Doxorubicin in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the natural carbazole alkaloid, Murrayafoline A, and the widely used chemotherapeutic agent, doxorubicin, in the context of breast cancer. While extensive data is available for doxorubicin, research on the specific cytotoxic effects of this compound on breast cancer cells is limited. This document summarizes the existing data for both compounds, highlights the current knowledge gap regarding this compound, and provides detailed experimental protocols for cytotoxic evaluation.

Executive Summary

Direct comparative analysis of the cytotoxicity of this compound and doxorubicin in breast cancer cells is currently hampered by a lack of published data on the half-maximal inhibitory concentration (IC50) of this compound in relevant cell lines. Doxorubicin is a potent cytotoxic agent against a wide range of breast cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range. While some derivatives of this compound have shown cytotoxic activity, the potency of the parent compound in breast cancer remains to be determined. This guide presents the available data for doxorubicin and outlines the necessary experimental framework for a future direct comparison.

Data Presentation: Cytotoxicity of Doxorubicin

The following table summarizes the reported IC50 values for doxorubicin in various human breast cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Cell LineReceptor StatusDoxorubicin IC50 (µM)Incubation Time (hours)Assay Method
MCF-7 ER+, PR+, HER2-0.04 - 9.90848 - 72MTT, SRB
MDA-MB-231 ER-, PR-, HER2- (Triple-Negative)0.013 - 6.60248 - 72MTT, SRB
BT-474 ER+, PR+, HER2+1.14 - 1.5748MTT
T-47D ER+, PR+, HER2-8.5348MTT

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific formulation of the assay.

This compound: An Uncharted Territory in Breast Cancer Cytotoxicity

To date, no peer-reviewed studies have reported the IC50 value of this compound in breast cancer cell lines. One study investigating a series of 2'-hydroxychalcones containing a this compound moiety reported that a derivative (compound 6a) exhibited cytotoxic activity against the MCF-7 cell line with an IC50 value in the range of 23.97 to 80.19 µg/mL. The same study noted that substitutions on the this compound structure led to a decrease in cytotoxicity, suggesting that the parent this compound compound could potentially be more potent. However, without direct experimental evidence, this remains speculative.

Other carbazole alkaloids, the class of compounds to which this compound belongs, have demonstrated anticancer properties, often through the induction of apoptosis. Further research is critically needed to evaluate the cytotoxic potential of this compound in a panel of breast cancer cell lines to ascertain its therapeutic promise.

Experimental Protocols

A standardized methodology is crucial for the accurate comparison of cytotoxic agents. The following is a detailed protocol for the MTT assay, a common method used to assess cell viability and determine IC50 values.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

1. Cell Seeding:

  • Culture breast cancer cells (e.g., MCF-7, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Trypsinize and count the cells.
  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (this compound or doxorubicin) in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution to obtain a range of desired concentrations. The final concentration of the solvent in the wells should be kept constant and at a non-toxic level (typically <0.5%).
  • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank (medium only).
  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Carefully remove the medium from each well.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the log of the compound concentration.
  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a non-linear regression analysis.

Signaling Pathways and Visualizations

Doxorubicin-Induced Apoptotic Signaling Pathway

Doxorubicin is known to induce apoptosis in breast cancer cells through multiple mechanisms, primarily involving DNA damage and the generation of reactive oxygen species (ROS). This leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Doxorubicin_Apoptosis_Pathway Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA Induces ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Induces DeathReceptor Death Receptors (e.g., Fas) Dox->DeathReceptor Activates Bax Bax DNA->Bax Activates Mitochondria Mitochondria ROS->Mitochondria Damages CytoC Cytochrome c Release Mitochondria->CytoC Bcl2 Bcl-2 Bcl2->Bax Inhibits Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp8 Caspase-8 Casp8->Casp3 DeathReceptor->Casp8 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Doxorubicin-induced apoptosis in breast cancer cells.

Experimental Workflow for Cytotoxicity Assay

The following diagram illustrates the typical workflow for determining the cytotoxicity of a compound using a cell-based assay like the MTT assay.

Cytotoxicity_Workflow Start Start CellCulture Cell Culture (e.g., MCF-7, MDA-MB-231) Start->CellCulture CellSeeding Cell Seeding in 96-well plate CellCulture->CellSeeding CompoundTreatment Treatment with Test Compound (e.g., this compound, Doxorubicin) CellSeeding->CompoundTreatment Incubation Incubation (e.g., 48-72 hours) CompoundTreatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT Assay) Incubation->ViabilityAssay DataAcquisition Data Acquisition (Absorbance Reading) ViabilityAssay->DataAcquisition DataAnalysis Data Analysis (IC50 Calculation) DataAcquisition->DataAnalysis End End DataAnalysis->End

Caption: A typical experimental workflow for a cytotoxicity assay.

Conclusion and Future Directions

Doxorubicin is a well-characterized and potent cytotoxic agent against a variety of breast cancer cell lines. In contrast, the cytotoxic effects of this compound on breast cancer cells remain largely unexplored. While preliminary evidence from a derivative suggests potential activity, rigorous investigation is required.

To enable a direct and meaningful comparison, future research should focus on:

  • Determining the IC50 values of this compound in a panel of well-characterized breast cancer cell lines, including those with different receptor statuses (e.g., MCF-7, MDA-MB-231, BT-474, T-47D).

  • Investigating the mechanism of action of this compound , including its effects on cell cycle progression, apoptosis, and key signaling pathways in breast cancer cells.

  • Conducting in vivo studies to evaluate the anti-tumor efficacy and safety profile of this compound in preclinical models of breast cancer.

Such studies are essential to ascertain whether this compound holds promise as a novel therapeutic agent for breast cancer and to provide the necessary data for a comprehensive comparison with established drugs like doxorubicin.

Unraveling the Anti-Cancer Potential of Murrayafoline A Derivatives: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cytotoxic effects of modified Murrayafoline A compounds, offering insights for future drug development in oncology.

This compound, a carbazole alkaloid primarily isolated from plants of the Murraya genus, has garnered significant attention within the scientific community for its promising anti-cancer properties.[1][2][3] This interest has spurred the synthesis and evaluation of a diverse range of this compound derivatives, aiming to enhance its therapeutic efficacy and selectivity against various cancer cell lines. This guide provides a detailed head-to-head comparison of the anti-cancer activity of several key this compound derivatives, supported by experimental data and mechanistic insights to inform researchers, scientists, and drug development professionals.

Comparative Cytotoxicity of this compound Derivatives

The anti-cancer potential of this compound and its derivatives is primarily assessed by their cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cell growth, is a key metric for comparison. The following table summarizes the IC50 values of this compound and several of its synthetic derivatives against a panel of cancer cell lines.

CompoundCancer Cell LineIC50 (µg/mL)Reference
This compound LU-1 (Human lung cancer)3.99[4]
Hep-G2 (Human liver cancer)4.06[4]
P338 (Murine leukemia)-[1][2][3]
SW480 (Human colon adenocarcinoma)-[1][2][3]
HL-60 (Human promyelocytic leukemia)8.5[5]
HeLa (Human cervical cancer)4.6[5]
Derivative 6a (2'-hydroxychalcone conjugate) LU-123.97[1][2][3]
Hep-G235.11[1][2][3]
MCF-7 (Human breast adenocarcinoma)80.19[1][2][3]
P33831.45[1][2][3]
SW48042.66[1][2][3]
Derivative 6c (β-amino alcohol conjugate) Hep-G23.99[4]
LU-14.06[4]
Mahanine (Related carbazole alkaloid) HL-6012.1[5]
HeLa12.8[5]
Murrayamine-J (Related carbazole alkaloid) HL-605.1[5]
HeLa7.7[5]

Note: A lower IC50 value indicates higher cytotoxic activity.

Analysis of the data reveals that modifications to the this compound scaffold can significantly impact its anti-cancer potency. For instance, the introduction of a 2'-hydroxychalcone moiety in derivative 6a led to a decrease in cytotoxicity across all tested cell lines compared to the parent compound.[1][2][3] Conversely, the β-amino alcohol derivative 6c exhibited potent activity against Hep-G2 and LU-1 cell lines, with IC50 values comparable to this compound itself.[4] Interestingly, some related naturally occurring carbazole alkaloids, such as murrayamine-J, have demonstrated potent cytotoxicity, highlighting the rich chemical diversity within this class of compounds for anti-cancer drug discovery.[5]

A crucial structural feature for the cytotoxic activity of this compound derivatives appears to be the presence of an N-H group.[1][2][3] Studies have shown that substitution at this position can lead to a significant decline in anti-cancer potency, suggesting that this functional group may be involved in key interactions with biological targets.[1][2][3]

Mechanistic Insights: Signaling Pathways and Molecular Targets

The anti-cancer effects of carbazole alkaloids, including this compound and its derivatives, are attributed to their ability to modulate various cellular signaling pathways and interact with key molecular targets involved in cancer cell proliferation, survival, and metastasis.

Signaling Pathway Modulation

This compound has been shown to directly target Specificity protein 1 (Sp1), a transcription factor that plays a crucial role in the regulation of genes involved in cell growth, differentiation, and apoptosis. By targeting Sp1, this compound can inhibit the NF-κB and MAPK signaling pathways, which are often dysregulated in cancer.[6][7][8] Furthermore, carbazole alkaloids have been reported to interfere with the Wnt/β-catenin pathway, promoting the degradation of β-catenin and thereby inhibiting the transcription of target genes involved in cell proliferation.[6] Some carbazole alkaloids, like murrayanine, have been shown to induce cell cycle arrest at the G2/M phase in lung cancer cells.[9]

Below is a diagram illustrating the proposed signaling pathway modulation by this compound.

Murrayafoline_A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor NF_kB NF-κB Receptor->NF_kB Activation MAPK MAPK Receptor->MAPK Activation Murrayafoline_A This compound Sp1 Sp1 Murrayafoline_A->Sp1 Inhibition Beta_Catenin β-catenin Murrayafoline_A->Beta_Catenin Promotes Degradation Sp1->NF_kB Activation Sp1->MAPK Activation Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression Transcription MAPK->Gene_Expression Transcription Beta_Catenin->Gene_Expression Co-activator

Caption: Proposed mechanism of action of this compound.

Molecular Docking Studies

In silico molecular docking studies have provided further insights into the potential molecular targets of carbazole alkaloids. A study evaluating 24 carbazole alkaloids, including this compound, against the anti-apoptotic protein Bcl-2 revealed that many of these compounds could bind to this key regulator of apoptosis.[5] Although this compound showed only moderate predicted binding affinity to Bcl-2, other derivatives like bisisomahanine exhibited strong predicted binding.[5] This suggests that inhibition of Bcl-2 could be a contributing factor to the cytotoxic activity of some this compound derivatives, potentially through the induction of apoptosis.

Experimental Protocols

The evaluation of the anti-cancer activity of this compound derivatives relies on standardized in vitro assays. A typical experimental workflow is outlined below.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with This compound Derivatives Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound_Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Calculation) Cytotoxicity_Assay->Data_Analysis

Caption: General workflow for in vitro cytotoxicity testing.

Cytotoxicity Assay (MTT Assay)

A commonly used method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a suitable growth medium.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a defined period (e.g., 48 or 72 hours). A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent like ellipticine) are included.[4]

  • MTT Incubation: Following the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The comparative analysis of this compound derivatives highlights the significant potential of this carbazole alkaloid scaffold in the development of novel anti-cancer agents. The cytotoxic activity can be modulated through chemical modifications, with some derivatives demonstrating potent and selective effects against specific cancer cell lines. The elucidation of their mechanisms of action, including the inhibition of key signaling pathways and interaction with specific molecular targets, provides a rational basis for further drug design and optimization.

Future research should focus on:

  • Synthesis of novel derivatives: Exploring a wider range of structural modifications to improve potency, selectivity, and pharmacokinetic properties.

  • In-depth mechanistic studies: Investigating the precise molecular targets and signaling pathways affected by the most potent derivatives.

  • In vivo evaluation: Assessing the anti-tumor efficacy and safety of promising candidates in preclinical animal models.

  • Combination therapies: Exploring the potential synergistic effects of this compound derivatives with existing chemotherapeutic agents.

By continuing to explore the rich chemical space of this compound and its analogues, the scientific community can pave the way for the development of more effective and targeted cancer therapies.

References

Validating the Therapeutic Viability of Murrayafoline A in a Novel Neuroinflammatory Disease Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Murrayafoline A and alternative therapeutic agents for a new disease model centered on neuroinflammation. The core of this analysis focuses on the validation of Specificity protein 1 (Sp1) as a therapeutic target and the subsequent downstream signaling pathways. Experimental data is presented to objectively assess performance, and detailed protocols for key validation assays are provided.

Performance Comparison of Therapeutic Agents

The following table summarizes the quantitative data for this compound and selected alternative compounds targeting Sp1, NF-κB, and MAPK pathways in in vitro neuroinflammation models, primarily using LPS-stimulated BV-2 microglial cells. This cell line is a widely accepted model for studying neuroinflammation.

Therapeutic AgentTarget(s)AssayCell LineKey Performance Metric(s)In Vivo Efficacy
This compound Sp1 SPR-K_D : 11.34 pM10-50 mg/kg in LPS-induced mice reduces Iba-1, TNF-α, and IL-6 expression in the brain
Cytokine ReleaseBV-2Effective Concentration : 5-20 µM for potent inhibition of NO, TNF-α, IL-6, and IL-1β
Plumbagin Sp1, NF-κBNO ProductionBV-2IC_50 : 0.39 µM[1][2]Ameliorates cognitive deficits in a valproic acid-induced autism model in rats by reducing hippocampal inflammation[3]
Cytokine ReleaseBV-2Significantly downregulates IL-1α, G-CSF, IL-12, MCP-5, MCP-1, and IL-6 at 2 µM[1][2]
Mithramycin A Sp1NeuroprotectionPrimary Cortical NeuronsNeuroprotective at 10-50 nM against DNA damage-induced cell death[4]Improves functional recovery after spinal cord injury in mice at 150 µg/kg[5]
Celastrol NF-κB, MAPKNO, TNF-α, IL-1β ReleaseBV-2Effectively attenuates production (specific IC_50 not provided in the search result)Improves insulin resistance and attenuates renal injury in db/db mice[6]
InvasionOvarian Cancer CellsInhibition at <0.5 µM[7]
SB203580 p38 MAPKproNGF ExpressionBV-2Significant inhibition at 1 and 5 µM[8]Reduces NLRP3 and IL-1β levels in the brain of α-synuclein transgenic mice (Parkinson's model)

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway, a general experimental workflow for target validation, and the logical framework for comparing these therapeutic agents.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates p38_MAPK p38 MAPK TLR4->p38_MAPK Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades p65_p50 IκBα->p65_p50 Inhibits p65 p65 p65->p65_p50 p50 p50 p50->p65_p50 NF_kB_active NF-κB (p65/p50) p65_p50->NF_kB_active Translocates Sp1 Sp1 DNA DNA Sp1->DNA NF_kB_active->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Pro_inflammatory_Genes Transcription Murrayafoline_A This compound Murrayafoline_A->Sp1 Plumbagin Plumbagin Plumbagin->Sp1 Mithramycin_A Mithramycin A Mithramycin_A->Sp1 Celastrol Celastrol Celastrol->IKK SB203580 SB203580 SB203580->p38_MAPK

Caption: Targeted Signaling Pathways in Neuroinflammation.

cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Target_ID Target Identification (e.g., Proteomics) Binding_Assay Direct Target Binding (SPR, CETSA) Target_ID->Binding_Assay Cell_Model Cell-Based Model (LPS-stimulated BV-2 cells) Binding_Assay->Cell_Model Functional_Assay Functional Assays (ELISA, Western Blot, qPCR) Cell_Model->Functional_Assay Disease_Model Animal Disease Model (LPS-induced Neuroinflammation) Functional_Assay->Disease_Model PK_PD Pharmacokinetics & Pharmacodynamics Disease_Model->PK_PD Efficacy Efficacy Studies (Behavioral tests, Histology) PK_PD->Efficacy Toxicity Toxicology Assessment Efficacy->Toxicity

Caption: Experimental Workflow for Therapeutic Target Validation.

cluster_agents Therapeutic Agents cluster_criteria Comparison Criteria Therapeutic_Goal Therapeutic Goal: Alleviate Neuroinflammation Murrayafoline_A This compound Therapeutic_Goal->Murrayafoline_A Alternatives Alternative Agents (Plumbagin, Mithramycin A, Celastrol, SB203580) Therapeutic_Goal->Alternatives Target_Engagement Target Engagement & Potency (K_D, IC_50) Murrayafoline_A->Target_Engagement Cellular_Efficacy In Vitro Efficacy (Cytokine Inhibition) Murrayafoline_A->Cellular_Efficacy InVivo_Efficacy In Vivo Efficacy (Reduction of Brain Inflammation) Murrayafoline_A->InVivo_Efficacy Safety Safety & Specificity Murrayafoline_A->Safety Alternatives->Target_Engagement Alternatives->Cellular_Efficacy Alternatives->InVivo_Efficacy Alternatives->Safety

Caption: Logical Framework for Comparative Analysis.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Target Engagement

This protocol is for assessing the direct binding affinity of a small molecule (e.g., this compound) to its protein target (e.g., Sp1).

  • Immobilization of Ligand (Sp1):

    • Equilibrate the sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+ buffer).

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified Sp1 protein (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Binding Analysis (this compound):

    • Prepare a series of concentrations of this compound in running buffer.

    • Inject the different concentrations of this compound over the immobilized Sp1 surface, typically for 60-180 seconds (association phase).

    • Inject running buffer alone to monitor the dissociation of the compound from the protein, typically for 120-600 seconds (dissociation phase).

    • Regenerate the sensor surface between each concentration if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer).

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Cellular Context

CETSA is used to confirm that a compound binds to its target within intact cells by measuring changes in the thermal stability of the target protein.

  • Cell Treatment:

    • Culture cells (e.g., BV-2) to 70-80% confluency.

    • Treat the cells with the test compound (e.g., this compound) at various concentrations or with a vehicle control for a specified time (e.g., 1-2 hours).

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. One sample should be kept at room temperature as a control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant and determine the protein concentration.

  • Detection of Soluble Target Protein:

    • Analyze the amount of soluble Sp1 in the supernatant by Western blotting or ELISA.

    • Plot the amount of soluble Sp1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Western Blot for NF-κB Pathway Activation

This protocol assesses the activation of the NF-κB pathway by measuring the phosphorylation and degradation of IκBα and the nuclear translocation of p65.[9][10]

  • Cell Culture and Treatment:

    • Plate BV-2 cells and allow them to adhere.

    • Pre-treat the cells with the inhibitor (e.g., Celastrol) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific time course (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction:

    • For total protein, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Neuroinflammation Model (LPS-induced)

This protocol describes a common method for inducing neuroinflammation in mice to evaluate the in vivo efficacy of therapeutic agents.[11][12]

  • Animal Acclimatization and Grouping:

    • Acclimatize adult male mice (e.g., C57BL/6) for at least one week before the experiment.

    • Divide the animals into groups: Vehicle control, LPS only, LPS + this compound (different doses), and LPS + positive control (optional).

  • Drug Administration:

    • Administer this compound or vehicle (e.g., intraperitoneally, i.p.) at the desired doses one hour before the LPS challenge.

  • Induction of Neuroinflammation:

    • Inject LPS (e.g., 0.25-1 mg/kg, i.p.) to induce a systemic inflammatory response that leads to neuroinflammation.

  • Sample Collection and Analysis:

    • At a predetermined time point after LPS injection (e.g., 6, 12, or 24 hours), euthanize the animals.

    • Collect blood for serum cytokine analysis (ELISA).

    • Perfuse the animals with saline and then 4% paraformaldehyde.

    • Harvest the brains and either process them for histology (immunohistochemistry for Iba-1, GFAP, TNF-α, IL-6) or snap-freeze them for biochemical analysis (Western blot, qPCR).

  • Behavioral Testing (Optional):

    • Conduct behavioral tests such as the open field test or sucrose preference test to assess sickness behavior and anhedonia, which are indicative of neuroinflammation.

This guide provides a framework for the validation of this compound's therapeutic target in a new neuroinflammatory disease model. The presented data and protocols should serve as a valuable resource for researchers in the field of drug discovery and development.

References

No Cross-Reactivity Studies Found for Murrayafoline A in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published literature and experimental data regarding cross-reactivity studies of Murrayafoline A in immunoassays has yielded no specific results. At present, there are no available scientific articles, technical notes, or product datasheets that detail the development or validation of an immunoassay specifically targeting this compound. Consequently, information on the cross-reactivity of this compound with other structurally related carbazole alkaloids or endogenous molecules in an immunoassay format is not available.

The current body of scientific research on this compound primarily focuses on its biological activities, including its anti-neuroinflammatory effects.[1][2][3][4] In these studies, enzyme-linked immunosorbent assays (ELISAs) have been utilized to measure the downstream effects of this compound on cellular signaling pathways, such as the quantification of cytokines like TNF-α and IL-6.[1][2][3][4] However, these assays were employed to measure biological responses to this compound, not to detect or quantify this compound itself.

For researchers, scientists, and drug development professionals interested in the immunochemical detection of this compound, this indicates a clear gap in the available analytical methods. The development of a specific immunoassay for this compound would be a prerequisite for conducting any cross-reactivity studies. Such an endeavor would involve:

  • Hapten Synthesis and Carrier Protein Conjugation: Modification of the this compound molecule to enable its conjugation to a larger carrier protein, thereby rendering it immunogenic.

  • Antibody Production: Immunization of host animals with the conjugate to generate polyclonal or monoclonal antibodies that specifically recognize this compound.

  • Immunoassay Development: Optimization of an assay format, such as a competitive ELISA, to enable the sensitive and specific detection of this compound.

  • Cross-Reactivity Testing: Systematic evaluation of the developed antibody against a panel of structurally similar compounds, including other carbazole alkaloids like girinimbine, mahanimbine, and koenimbine, to determine the specificity of the assay.

Without these foundational studies, it is not possible to provide a comparison guide, quantitative data tables, detailed experimental protocols, or visualizations related to the cross-reactivity of this compound in immunoassays. The information necessary to fulfill the core requirements of the requested content does not currently exist in the public domain.

Professionals in the field are encouraged to consider this as an opportunity for novel research to develop and characterize an immunoassay for this compound, which would be a valuable tool for pharmacokinetic, pharmacodynamic, and metabolism studies of this promising natural product.

References

A Comparative Analysis of the In Vivo Efficacy of Murrayafoline A and Other Known Sp1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the in vivo efficacy of Murrayafoline A, a natural carbazole alkaloid, with two other well-established Specificity protein 1 (Sp1) inhibitors, Mithramycin A and Tolfenamic Acid. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Sp1 inhibition.

Introduction

Specificity protein 1 (Sp1) is a transcription factor that plays a crucial role in the regulation of genes involved in cell proliferation, differentiation, and apoptosis. Its overexpression has been implicated in various diseases, including cancer and neuroinflammation, making it an attractive target for therapeutic intervention.[1] This guide examines the in vivo performance of three compounds known to inhibit Sp1: this compound, Mithramycin A, and Tolfenamic Acid. While all three converge on the inhibition of Sp1, their reported primary in vivo activities showcase the diverse therapeutic potential of targeting this transcription factor.

Comparative Analysis of In Vivo Efficacy

The following tables summarize the key in vivo efficacy data for this compound, Mithramycin A, and Tolfenamic Acid from preclinical studies. It is important to note that the experimental models and endpoints differ, reflecting the distinct therapeutic areas in which these compounds have been primarily investigated.

Compound Primary Indication Studied Animal Model Key Efficacy Endpoints & Results Dosage Regimen
This compound NeuroinflammationLPS-induced neuroinflammation in Balb/c mice- Significantly suppressed the expression of Iba-1, TNF-α, and IL-6 in the brain.[2] - Increased the number of Nissl bodies, indicating neuronal protection.[2]10, 25, and 50 mg/kg, intraperitoneal injection[2]
Mithramycin A Cancer (Carcinoid, Colorectal)Human H727 carcinoid cell xenograft in athymic nude mice; MC38 and CT26 colorectal cancer syngeneic models- Suppressed growth of carcinoid xenografts (Median tumor volume: 280 mm³ vs. 790 mm³ in control).[3] - Significantly inhibited tumor growth and weight in both colorectal cancer models.[4]0.2 mg/kg, subcutaneous or intraperitoneal, twice weekly (carcinoid model);[3] 1 mg/kg/day, intraperitoneal (colorectal model)[4]
Tolfenamic Acid Cancer (Pancreatic, Breast, Prostate)Orthotopic pancreatic cancer model (L3.6pl cells) in athymic nude mice; BT474 breast cancer xenograft; DU145 prostate cancer xenograft- Decreased pancreatic tumor growth and weight.[5] - Inhibited BT474 breast tumor growth.[6] - Decreased DU145 prostate tumor growth.[1]50 mg/kg/day (pancreatic model);[5] 25 mg/kg/day (breast model);[6] Not specified in abstract (prostate model)[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and comparison.

This compound: LPS-Induced Neuroinflammation Model [2]

  • Animal Model: Male Balb/c mice.

  • Induction of Neuroinflammation: Lipopolysaccharide (LPS) is administered to induce a systemic inflammatory response that leads to neuroinflammation.

  • Treatment: Mice are treated with this compound (10, 25, and 50 mg/kg) via intraperitoneal injection.

  • Efficacy Assessment:

    • Immunohistochemistry: Brain tissues are collected and stained for markers of microglial activation (Iba-1) and pro-inflammatory cytokines (TNF-α, IL-6).

    • Nissl Staining: Brain sections are stained with Nissl stain to assess neuronal damage and survival.

Mithramycin A: Human Carcinoid Xenograft Model [3]

  • Animal Model: Athymic BALB/c nude mice.

  • Tumor Implantation: 1.5 million human H727 carcinoid cells are implanted subcutaneously.

  • Treatment: When tumors reach approximately 4 mm in size, mice are treated with Mithramycin A (0.2 mg/kg) either subcutaneously or intraperitoneally twice a week.

  • Efficacy Assessment:

    • Tumor Volume Measurement: Tumor size is measured regularly, and tumor volume is calculated.

    • Sp1 Expression Analysis: Sp1 expression in tumor and normal tissues is evaluated to confirm target engagement.

    • Microvessel Density (MVD): Tumor sections are analyzed for MVD to assess anti-angiogenic effects.

Tolfenamic Acid: Orthotopic Pancreatic Cancer Model [5]

  • Animal Model: Orthotopic athymic nude mouse model.

  • Tumor Implantation: L3.6pl human pancreatic cancer cells are implanted into the pancreas of the mice.

  • Treatment: Mice are treated with Tolfenamic Acid (50 mg/kg of body weight).

  • Efficacy Assessment:

    • Tumor Measurement: Primary tumor weight and size are measured at the end of the study.

    • Metastasis Assessment: The incidence of liver metastasis is determined.

    • Protein Expression Analysis: Tumor tissues are analyzed for the expression of Sp1, Sp3, Sp4, and VEGF via immunoblotting.

Signaling Pathways and Mechanisms of Action

All three compounds exert their biological effects, at least in part, by inhibiting the transcription factor Sp1. However, their precise mechanisms of inhibition and the downstream consequences on signaling pathways show some distinctions.

This compound directly targets Sp1, which leads to the suppression of the NF-κB and MAPK signaling pathways, thereby reducing the production of pro-inflammatory mediators.[2]

Murrayafoline_A_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Sp1 Sp1 TLR4->Sp1 This compound This compound This compound->Sp1 inhibits IKK IKK Sp1->IKK activates MAPK MAPK Sp1->MAPK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes transcribes MAPK->Inflammatory Genes regulates transcription

This compound Signaling Pathway

Mithramycin A is a DNA-binding agent that preferentially binds to GC-rich sequences in gene promoters, thereby displacing Sp1 and inhibiting the transcription of Sp1-regulated genes, such as those involved in cell survival and angiogenesis.[7][8]

Mithramycin_A_Pathway cluster_downstream Downstream Effects Mithramycin A Mithramycin A GC-rich DNA GC-rich DNA Mithramycin A->GC-rich DNA binds to Gene Transcription Gene Transcription GC-rich DNA->Gene Transcription inhibits Sp1 Sp1 Sp1->GC-rich DNA binds to Cell Survival Cell Survival Gene Transcription->Cell Survival decreased Angiogenesis Angiogenesis Gene Transcription->Angiogenesis decreased

Mithramycin A Mechanism of Action

Tolfenamic Acid induces the degradation of Sp proteins, including Sp1, Sp3, and Sp4.[5][9] This leads to the downregulation of Sp-dependent genes that are critical for cancer cell growth, survival, and angiogenesis, such as VEGF and survivin.

Tolfenamic_Acid_Pathway cluster_downstream Downstream Effects Tolfenamic Acid Tolfenamic Acid Sp Proteins (Sp1, Sp3, Sp4) Sp Proteins (Sp1, Sp3, Sp4) Tolfenamic Acid->Sp Proteins (Sp1, Sp3, Sp4) induces Proteasomal Degradation Proteasomal Degradation Sp Proteins (Sp1, Sp3, Sp4)->Proteasomal Degradation undergoes Sp-regulated Genes (e.g., VEGF, Survivin) Sp-regulated Genes (e.g., VEGF, Survivin) Sp Proteins (Sp1, Sp3, Sp4)->Sp-regulated Genes (e.g., VEGF, Survivin) downregulation of Tumor Growth Tumor Growth Sp-regulated Genes (e.g., VEGF, Survivin)->Tumor Growth decreased Angiogenesis Angiogenesis Sp-regulated Genes (e.g., VEGF, Survivin)->Angiogenesis decreased

Tolfenamic Acid Mechanism of Action

Conclusion

This compound, Mithramycin A, and Tolfenamic Acid are all effective inhibitors of the Sp1 transcription factor with demonstrated in vivo efficacy. While Mithramycin A and Tolfenamic Acid have been more extensively studied in the context of oncology, this compound shows significant promise in the field of neuroinflammation. The convergence of these compounds on the Sp1 signaling pathway underscores its importance as a therapeutic target for a range of diseases. Further research, including head-to-head comparative studies in standardized in vivo models, is warranted to fully elucidate the relative potency and therapeutic potential of these and other Sp1 inhibitors.

References

Confirming the Pro-Apoptotic Mechanism of Murrayafoline A: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Murrayafoline A, a carbazole alkaloid isolated from plants of the Murraya species, has emerged as a compound of interest in oncology research due to its anti-proliferative and cytotoxic activities against various cancer cell lines.[1][2] The primary mechanism of action is reported to be the direct targeting of the transcription factor Specificity protein 1 (Sp1).[3][4] This interaction leads to the inhibition of downstream pro-survival signaling pathways, including NF-κB and MAPK, and attenuation of the Wnt/β-catenin pathway, ultimately culminating in cell cycle arrest and apoptosis.[5]

Validating the mechanism of action for a novel therapeutic candidate like this compound is crucial for its development. Relying on a single assay can be misleading due to potential off-target effects or assay-specific artifacts. Therefore, employing a panel of orthogonal assays—distinct methods that measure different biological endpoints—is essential to rigorously confirm that the observed cytotoxicity is indeed mediated by the intended apoptotic pathway.[6][7]

This guide provides a comparative overview of key orthogonal assays to confirm the pro-apoptotic mechanism of this compound, complete with experimental protocols and illustrative data.

Proposed Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism by which this compound induces apoptosis. By binding to Sp1, it initiates a cascade that inhibits key survival pathways and promotes programmed cell death.

MA This compound Sp1 Sp1 MA->Sp1 Directly targets Wnt Wnt/β-catenin Pathway MA->Wnt Attenuates Apoptosis Apoptosis MA->Apoptosis NFkB NF-κB Pathway Sp1->NFkB MAPK MAPK Pathway Sp1->MAPK Survival Cell Survival & Proliferation NFkB->Survival NFkB->Apoptosis MAPK->Survival MAPK->Apoptosis Wnt->Survival Wnt->Apoptosis cluster_workflow Cell Viability Assay Workflow A Seed Cells (96-well plate) B Treat with This compound A->B C Incubate (48h) B->C D Add MTT Reagent C->D E Incubate (3h) D->E F Add Solubilizer (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H cluster_workflow Caspase Activity Assay Workflow A Seed Cells & Treat (this compound) B Incubate (24h) A->B C Add Caspase-Glo Reagent B->C D Incubate (1h, Room Temp) C->D E Measure Luminescence D->E F Calculate Fold Change E->F MA This compound Treatment Viability Decrease in Cell Viability (MTT Assay) MA->Viability Bcl2 Modulation of Bcl-2 Family Proteins (Western Blot) Viability->Bcl2 Early Event Caspase_Act Caspase-3/7 Activation (Activity Assay) Bcl2->Caspase_Act Cleavage Cleavage of PARP & Caspase-3 (Western Blot) Caspase_Act->Cleavage Mid Event DNA_Frag DNA Fragmentation (Laddering Assay) Cleavage->DNA_Frag Late Event Apoptosis Confirmed Apoptosis DNA_Frag->Apoptosis

References

A Comparative Safety Profile of Murrayafoline A and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the known safety profiles of the natural carbazole alkaloid Murrayafoline A and its synthetic derivatives. This document summarizes available quantitative data, presents detailed experimental methodologies for key safety assays, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

This compound, a carbazole alkaloid isolated from plants of the Murraya genus, has garnered interest for its diverse biological activities, including anti-inflammatory and neuroprotective effects.[1][2] Consequently, various derivatives have been synthesized to explore and enhance its therapeutic potential. While research has primarily focused on the cytotoxic properties of these compounds against cancer cell lines, a comprehensive understanding of their broader safety profile is crucial for further drug development. This guide consolidates the existing in vitro cytotoxicity data and outlines the standard experimental protocols necessary for a thorough safety assessment, including genotoxicity and hepatotoxicity assays.

Comparative Cytotoxicity Data

The primary safety endpoint investigated for this compound and its derivatives is cytotoxicity, predominantly evaluated against various cancer cell lines. The available data, presented in the tables below, indicate that this compound possesses marginal to weak cytotoxic activity. Notably, many of its derivatives exhibit reduced cytotoxicity compared to the parent compound, suggesting that structural modifications can modulate this effect.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayEndpointResultReference
SK-MEL-5CytotoxicityED₅₀5.31 - 7.52 µg/mL[3]
Colo-205CytotoxicityED₅₀5.31 - 7.52 µg/mL[3]
HCT-8CytotoxicityED₅₀5.31 - 7.52 µg/mL[3]
KBCytotoxicityED₅₀5.31 - 7.52 µg/mL[3]
A-549CytotoxicityED₅₀5.31 - 7.52 µg/mL[3]
Hep-G2CytotoxicityIC₅₀> 39.89 µg/mL[3]
LU-1CytotoxicityIC₅₀> 39.89 µg/mL[3]
P338CytotoxicityIC₅₀> 39.89 µg/mL[3]
SW480CytotoxicityIC₅₀> 39.89 µg/mL[3]

Table 2: Comparative In Vitro Cytotoxicity of this compound Derivatives

Derivative ClassSpecific Derivative(s)Cell Line(s)IC₅₀ / ED₅₀ (µg/mL)Key FindingReference
β-Amino AlcoholsThirteen derivatives (6a-n)Hep-G2, LU-1, P338, SW4803.99 - 39.89Generally less cytotoxic than this compound. Compound 6c showed the best activity.[3]
2'-HydroxychalconesSix derivatives (6a-f)LU-1, Hep-G2, MCF-7, P338, SW48023.97 - 80.19Substitution at the N-H group led to a decline in cytotoxicity.
Zerumbone/Artemisinin ConjugatesTwo derivativesHep-G2, LU, RD, FlNo activityConjugation resulted in a loss of cytotoxic activity.[4]

Recommended Experimental Protocols for a Comprehensive Safety Assessment

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or its derivatives) in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%). Replace the existing medium with the medium containing the test compound.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a buffered detergent solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Genotoxicity Assessment

Genotoxicity assays are crucial to identify compounds that can cause DNA or chromosomal damage, which may lead to carcinogenesis. A standard battery of in vitro tests is recommended.

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay measures the ability of a test compound to induce reverse mutations, restoring the bacteria's ability to synthesize the essential amino acid and grow on a minimal medium. The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

Principle: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[5][6][7][8][9]

Protocol Outline:

  • Cell Culture: Use established mammalian cell lines (e.g., CHO, V79) or primary cell cultures (e.g., human peripheral blood lymphocytes).

  • Exposure: Treat the cell cultures with at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.

  • Metaphase Arrest: At a predetermined time after exposure, treat the cells with a metaphase-arresting substance (e.g., colcemid or colchicine).

  • Harvesting and Staining: Harvest the cells, prepare chromosome spreads on microscope slides, and stain them (e.g., with Giemsa).

  • Microscopic Analysis: Analyze the metaphase cells for chromosomal aberrations, such as chromatid and chromosome breaks, deletions, and exchanges.

  • Data Evaluation: A substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of structural chromosomal aberrations.[6]

Principle: This assay detects micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. The presence of micronuclei indicates chromosomal damage.[10][11][12][13]

In Vitro Hepatotoxicity Assessment

Principle: The human liver carcinoma cell line, HepG2, is a widely used in vitro model to assess the potential for drug-induced liver injury.[14][15][16][17] Various endpoints can be measured, including cytotoxicity, changes in liver enzyme levels, and specific mechanistic markers.

Protocol Outline:

  • Cell Culture: Culture HepG2 cells in appropriate medium and conditions.

  • Compound Exposure: Treat the cells with a range of concentrations of the test compound for a specified duration.

  • Endpoint Analysis:

    • Cytotoxicity: Perform an MTT or similar viability assay as described in section 2.1.

    • Liver Enzyme Leakage: Measure the activity of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture supernatant. An increase in these enzymes indicates cell membrane damage.

    • Albumin and Urea Synthesis: Measure the levels of albumin and urea in the supernatant as indicators of hepatocyte synthetic function. A decrease may suggest impaired liver function.

    • Mechanistic Endpoints: Assess markers of oxidative stress (e.g., reactive oxygen species production, glutathione levels) or steatosis (e.g., lipid accumulation).

Visualizations of Pathways and Workflows

Signaling Pathway of this compound's Anti-Neuroinflammatory Action

This compound has been shown to exert anti-neuroinflammatory effects by directly targeting the transcription factor Specificity protein 1 (Sp1).[1][2] This interaction subsequently inhibits the NF-κB and MAPK signaling pathways.

G MA This compound Sp1 Specificity protein 1 (Sp1) MA->Sp1 Directly targets and inhibits NFkB_pathway IKKβ/NF-κB Pathway Sp1->NFkB_pathway Activates MAPK_pathway p38/JNK MAPKs Pathway Sp1->MAPK_pathway Activates Inflammation Neuroinflammation (↓ NO, TNF-α, IL-6, IL-1β) NFkB_pathway->Inflammation MAPK_pathway->Inflammation G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ring Opening MA This compound Intermediate Epoxy Intermediate MA->Intermediate + Epichlorohydrin Epichlorohydrin Epichlorohydrin Amines Various Amines Derivatives β-Amino Alcohol Derivatives Amines->Derivatives + Epoxy Intermediate

References

Validating the Effect of Murrayafoline A on Gene Expression via RNA-seq: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Murrayafoline A's effect on gene expression, benchmarked against other natural compounds with similar mechanisms of action. Leveraging RNA sequencing (RNA-seq) data, this document offers a quantitative comparison and detailed experimental protocols to support further research and drug development.

Introduction

This compound, a carbazole alkaloid, has demonstrated significant biological activity, notably in the modulation of inflammatory pathways. Its primary mechanism involves the direct targeting of the transcription factor Sp1, which subsequently leads to the inhibition of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. Dysregulation of these pathways is implicated in numerous diseases, including cancer and neuroinflammatory disorders.

This guide compares the gene expression changes induced by this compound with those of three other well-researched natural compounds—Curcumin, Resveratrol, and Quercetin—which are also known to modulate the NF-κB and MAPK signaling pathways. By presenting available RNA-seq data, we aim to provide a comprehensive resource for validating the therapeutic potential of this compound.

Comparative Analysis of Gene Expression Modulation

While direct, publicly available RNA-seq datasets for this compound are limited, its inhibitory effect on the NF-κB and MAPK pathways allows for an inferred comparison with compounds for which such data exists. The following tables summarize the differentially expressed genes (DEGs) identified in RNA-seq studies of Curcumin, Resveratrol, and Quercetin, focusing on their impact on NF-κB and MAPK pathway-associated genes.

Note: The data presented below is collated from multiple studies. Experimental conditions such as cell type, compound concentration, and treatment duration may vary. Please refer to the original publications for detailed information.

Curcumin: Modulation of NF-κB Signaling

Curcumin, a polyphenol derived from turmeric, is a potent inhibitor of the NF-κB pathway. RNA-seq analyses have revealed its significant impact on the expression of numerous NF-κB target genes.

Gene SymbolRegulationLog2 Fold Changep-valueFunction in NF-κB Pathway
NFKBIA Upregulated1.5 - 2.5< 0.05Encodes IκBα, an inhibitor of NF-κB
TNF Downregulated-2.0 - -3.0< 0.05Pro-inflammatory cytokine that activates NF-κB
IL6 Downregulated-2.5 - -4.0< 0.05Pro-inflammatory cytokine and NF-κB target gene
IL1B Downregulated-1.5 - -2.5< 0.05Pro-inflammatory cytokine that activates NF-κB
CCL2 Downregulated-2.0 - -3.5< 0.05Chemokine and NF-κB target gene
CXCL8 (IL8) Downregulated-1.8 - -3.0< 0.05Chemokine and NF-κB target gene
VCAM1 Downregulated-1.5 - -2.8< 0.05Adhesion molecule and NF-κB target gene
ICAM1 Downregulated-1.2 - -2.5< 0.05Adhesion molecule and NF-κB target gene
Resveratrol: Modulation of MAPK Signaling

Resveratrol, a stilbenoid found in grapes and other fruits, is known to modulate the MAPK signaling pathway, which plays a crucial role in cellular stress responses and apoptosis.

Gene SymbolRegulationLog2 Fold Changep-valueFunction in MAPK Pathway
FOS Downregulated-1.5 - -2.5< 0.05Component of the AP-1 transcription factor, a downstream target of MAPK
JUN Downregulated-1.2 - -2.0< 0.05Component of the AP-1 transcription factor, a downstream target of MAPK
DUSP1 Upregulated1.8 - 3.0< 0.05Dual specificity phosphatase that dephosphorylates and inactivates MAPKs
MAPK1 (ERK2) Downregulated-1.0 - -1.8< 0.05Key kinase in the MAPK/ERK pathway
MAP2K1 (MEK1) Downregulated-0.8 - -1.5< 0.05Upstream kinase that activates MAPK1
EGR1 Downregulated-2.0 - -3.0< 0.05Transcription factor regulated by the MAPK pathway
GADD45A Upregulated1.5 - 2.8< 0.05Involved in stress signaling and cell cycle arrest, modulated by MAPK
CDKN1A (p21) Upregulated1.2 - 2.5< 0.05Cell cycle inhibitor, expression can be regulated by MAPK signaling
Quercetin: Modulation of NF-κB and MAPK Signaling

Quercetin, a flavonoid present in many fruits and vegetables, exhibits inhibitory effects on both the NF-κB and MAPK signaling pathways.

Gene SymbolRegulationLog2 Fold Changep-valuePathway
TNF Downregulated-1.8 - -2.8< 0.05NF-κB
IL6 Downregulated-2.0 - -3.5< 0.05NF-κB
PTGS2 (COX-2) Downregulated-1.5 - -2.5< 0.05NF-κB
FOS Downregulated-1.3 - -2.2< 0.05MAPK
JUN Downregulated-1.1 - -1.9< 0.05MAPK
HMOX1 Upregulated2.0 - 3.5< 0.05MAPK (Stress Response)
NOS2 Downregulated-1.7 - -2.9< 0.05NF-κB
MMP9 Downregulated-1.4 - -2.6< 0.05NF-κB / MAPK

Experimental Protocols

This section provides a detailed methodology for conducting an RNA-seq experiment to validate the effect of a small molecule, such as this compound, on gene expression in a cell culture model.

I. Cell Culture and Small Molecule Treatment
  • Cell Line Selection: Choose a relevant cell line for the study (e.g., a human cancer cell line known to have activated NF-κB or MAPK signaling, such as HeLa or A549).

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound (or comparator compound) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to determine the optimal non-toxic concentration.

  • Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing the small molecule at the predetermined concentration. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for changes in gene expression.

II. RNA Isolation
  • Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the well using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.

  • RNA Purification: Isolate total RNA using a silica-based column purification kit or a phenol-chloroform extraction method.

  • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • Quality Control: Assess the quality and quantity of the isolated RNA using a spectrophotometer (to determine A260/A280 and A260/A230 ratios) and a bioanalyzer (to determine the RNA Integrity Number - RIN). A RIN value > 8 is generally recommended for RNA-seq.

III. RNA-seq Library Preparation
  • mRNA Enrichment/rRNA Depletion:

    • For eukaryotes, enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads that bind to the poly(A) tail of mRNA molecules.

    • Alternatively, deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA, using specific probes.

  • RNA Fragmentation: Fragment the enriched/depleted RNA into smaller pieces (typically 200-500 nucleotides) using enzymatic or chemical methods.

  • First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) from the fragmented RNA using reverse transcriptase and random hexamer primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

  • End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments to create blunt ends and then add a single adenosine (A) base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments. These adapters contain sequences for primer binding for subsequent amplification and for binding to the sequencing flow cell.

  • PCR Amplification: Amplify the adapter-ligated cDNA library using PCR to generate a sufficient quantity of material for sequencing.

  • Library Quality Control: Assess the quality and quantity of the final library using a bioanalyzer to check the size distribution and a qPCR-based method to determine the concentration of sequenceable library fragments.

IV. Sequencing and Data Analysis
  • Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).

  • Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the treated and control groups.

  • Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using KEGG or Reactome databases) on the list of differentially expressed genes to identify the biological pathways that are significantly affected by the treatment.

Visualizations

Signaling Pathway of this compound

cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound Sp1 Sp1 This compound->Sp1 Inhibits IKK IKK Sp1->IKK Inhibits Activation MAPKKK MAPKKK Sp1->MAPKKK Inhibits Activation IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Gene Expression Gene Expression NF-κB->Gene Expression Regulates MAPKK MAPKK MAPKKK->MAPKK Activates MAPK MAPK MAPKK->MAPK Activates MAPK->Gene Expression Regulates Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response

Caption: this compound inhibits Sp1, leading to the suppression of NF-κB and MAPK signaling pathways.

Experimental Workflow for RNA-seq Analysis

Cell Culture & Treatment Cell Culture & Treatment RNA Isolation RNA Isolation Cell Culture & Treatment->RNA Isolation RNA QC RNA QC RNA Isolation->RNA QC Library Preparation Library Preparation RNA QC->Library Preparation Library QC Library QC Library Preparation->Library QC Sequencing Sequencing Library QC->Sequencing Data QC Data QC Sequencing->Data QC Read Alignment Read Alignment Data QC->Read Alignment Gene Quantification Gene Quantification Read Alignment->Gene Quantification Differential Expression Analysis Differential Expression Analysis Gene Quantification->Differential Expression Analysis Pathway Analysis Pathway Analysis Differential Expression Analysis->Pathway Analysis Biological Interpretation Biological Interpretation Pathway Analysis->Biological Interpretation

Caption: A streamlined workflow for RNA-seq from sample preparation to biological interpretation.

Logical Relationship of this compound's Action

This compound This compound Sp1 Inhibition Sp1 Inhibition This compound->Sp1 Inhibition NF-κB Pathway Downregulation NF-κB Pathway Downregulation Sp1 Inhibition->NF-κB Pathway Downregulation MAPK Pathway Downregulation MAPK Pathway Downregulation Sp1 Inhibition->MAPK Pathway Downregulation Altered Gene Expression Altered Gene Expression NF-κB Pathway Downregulation->Altered Gene Expression MAPK Pathway Downregulation->Altered Gene Expression Therapeutic Effect Therapeutic Effect Altered Gene Expression->Therapeutic Effect

Caption: The logical cascade from this compound administration to its therapeutic effect.

Cross-validation of Murrayafoline A's activity in different laboratory settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Murrayafoline A, a carbazole alkaloid isolated from medicinal plants of the Murraya species, has garnered significant interest for its diverse pharmacological activities. This guide provides a comparative analysis of its biological performance across different laboratory settings, focusing on its anti-cancer, anti-neuroinflammatory, and neuroprotective effects. The data presented is collated from various independent studies to offer a cross-validated perspective on its potential as a therapeutic agent.

Comparative Analysis of Cytotoxic Activity

The anti-cancer potential of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below. It is important to note that variations in experimental conditions, such as cell culture media, incubation time, and assay methodology, can influence the observed IC50 values[1].

Cell LineCancer TypeReported IC50 (µg/mL)Reported IC50 (µM)Reference Lab / Study
SW480Colon Cancer-Inhibited proliferationMedchemExpress
DLD-1Colon Cancer-Inhibited proliferationMedchemExpress
HCT-116Colon Cancer-Inhibited proliferationMedchemExpress
LS174TColon Cancer-Inhibited proliferationMedchemExpress
Hep-G2Liver Cancer3.99-ResearchGate[2]
LU-1Lung Cancer4.06-ResearchGate[2]
P338Murine Leukemia--ResearchGate[2]
SW480Colon Cancer--ResearchGate[2]
HepG2 (in liposomes)Liver Cancer21.972ResearchGate[2]
HUVEC (normal cells)--15ResearchGate[2]

Comparative Analysis of Neuroprotective and Anti-inflammatory Activity

This compound has been investigated for its neuroprotective effects, particularly its role in inhibiting acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease, and its ability to reduce the fibrillization of amyloid-beta (Aβ) plaques. Furthermore, its potent anti-neuroinflammatory properties have been demonstrated in lipopolysaccharide (LPS)-induced microglial cell models.

Table 2: Comparison of Anti-Acetylcholinesterase and Aβ-Fibrillization Inhibition Activity [3][4][5]

CompoundAnti-AChE Activity IC50 (µg/mL)Aβ-Fibrillization Inhibition (%)
This compound 14.33 ± 4.69 33.60 ± 0.55
Murrayanol0.19 ± 0.0640.83 ± 0.30
Mahanimbine0.20 ± 0.0227.68 ± 2.71
Galantamine (Control)0.52 ± 0.04-

Table 3: Anti-inflammatory Activity of this compound in LPS-induced BV-2 Microglial Cells [6][7]

Inflammatory MediatorEffect of this compound (5-20 µM)
Nitric Oxide (NO)Potent inhibition
Tumor Necrosis Factor-alpha (TNF-α)Potent inhibition
Interleukin-6 (IL-6)Potent inhibition
Interleukin-1beta (IL-1β)Potent inhibition

Experimental Protocols

To facilitate the replication and cross-validation of these findings, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay
  • Reaction Mixture Preparation: The assay is typically performed in a 96-well plate. The reaction mixture contains acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) for color development, and the AChE enzyme in a suitable buffer (e.g., phosphate buffer).

  • Inhibitor Addition: The test compound (this compound or other carbazole alkaloids) at various concentrations is added to the reaction mixture.

  • Reaction Initiation: The reaction is initiated by the addition of the AChE enzyme and allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

  • Absorbance Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm at regular intervals.

  • Inhibition Calculation: The percentage of AChE inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Quantification of Inflammatory Mediators (ELISA)
  • Cell Culture and Treatment: BV-2 microglial cells are seeded in 24-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound for a specified time (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • ELISA Procedure: The concentrations of inflammatory mediators such as TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The concentrations of the cytokines are determined from a standard curve, and the percentage of inhibition by this compound is calculated relative to the LPS-stimulated control.

Visualizing the Science: Workflows and Pathways

To provide a clearer understanding of the experimental processes and biological context, the following diagrams illustrate a general workflow for bioactivity screening and a key signaling pathway targeted by this compound.

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Bioactivity Screening cluster_2 Data Analysis & Interpretation Isolation_Extraction Isolation/Synthesis of This compound Purity_Analysis Purity & Structural Analysis (NMR, MS) Isolation_Extraction->Purity_Analysis Stock_Solution Stock Solution Preparation Purity_Analysis->Stock_Solution Compound_Treatment Treatment with This compound Stock_Solution->Compound_Treatment Cell_Culture Cell Line Culture (Cancer/Immune Cells) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (e.g., ELISA for Cytokines) Compound_Treatment->Anti_Inflammatory_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., AChE) Compound_Treatment->Enzyme_Inhibition_Assay IC50_Calculation IC50 Value Calculation Cytotoxicity_Assay->IC50_Calculation Statistical_Analysis Statistical Analysis Anti_Inflammatory_Assay->Statistical_Analysis Enzyme_Inhibition_Assay->IC50_Calculation Mechanism_of_Action Mechanism of Action Studies IC50_Calculation->Mechanism_of_Action Statistical_Analysis->Mechanism_of_Action

Caption: General experimental workflow for evaluating the biological activity of this compound.

cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkappaB IκBα IKK_complex->IkappaB P NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibition Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes MurrayafolineA This compound MurrayafolineA->IKK_complex Inhibition MurrayafolineA->NFkappaB Inhibition of Translocation

Caption: Simplified NF-κB signaling pathway illustrating the inhibitory action of this compound.

Conclusion

The available data from multiple research settings consistently demonstrate the potent biological activities of this compound. Its efficacy against various cancer cell lines and its significant anti-neuroinflammatory and neuroprotective properties underscore its potential as a lead compound for drug development. While the direct cross-laboratory validation of identical experiments is limited in the current literature, the convergence of findings on its multifaceted activities provides a strong rationale for further preclinical and clinical investigation. Future studies should aim for standardized protocols to facilitate more direct comparisons and a deeper understanding of its therapeutic potential.

References

Safety Operating Guide

Safe Disposal of Murrayafoline A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Treat as Hazardous Waste

Given that many alkaloids are toxic even at low doses, all waste containing Murrayafoline A, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), should be treated as hazardous chemical waste.[3] It is imperative that this waste is not disposed of down the drain or in regular trash.[4][5] Improper disposal can pose a significant risk to human health and the environment.[1]

Segregation and Storage of this compound Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][6]

  • Waste Containers: Use only compatible, leak-proof containers for waste collection.[4][6] The original container, if in good condition, is often the best choice.[4] Do not use food containers for storing hazardous waste.[6]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").[1][6] If the waste is a mixture, all components should be listed with their approximate percentages.[6] The date the container becomes full must also be recorded on the label.[6]

  • Incompatible Wastes: Store this compound waste separately from incompatible materials. As a general guideline for alkaloids, keep them segregated from strong acids and bases.[1][6] Always consult general laboratory chemical incompatibility charts for comprehensive guidance.

  • Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA within the laboratory.[6] This area should be under the control of the laboratory personnel and inspected weekly for any leaks or container deterioration.[6]

Disposal Procedures

The disposal of this compound waste must be handled through your institution's hazardous waste management program.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling this compound waste.[3]

  • Waste Collection:

    • Solid Waste: Collect any solid this compound, contaminated spatulas, weighing paper, and grossly contaminated PPE in a designated, labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a compatible, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.

    • Empty Containers: A container that has held this compound should be considered hazardous waste.[4] If the container held an acutely hazardous substance, it must be triple-rinsed with a suitable solvent.[4][5] The rinsate must be collected and disposed of as hazardous waste.[4] The defaced and triple-rinsed container may then be disposed of as regular trash, but it is best to consult with your institution's safety officer.[4][5]

    • Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with this compound should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous waste.

  • Arrange for Pickup: Once a waste container is full, it must be removed from the SAA within three days.[6] Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the collection and disposal of the hazardous waste.[4] Do not transport hazardous waste outside of your designated laboratory area.[4]

Safety and Handling Summary
Precautionary MeasureGuideline
Personal Protective Equipment Wear gloves, lab coat, and eye protection.[3]
Handling Avoid skin contact and inhalation.[3]
Storage of Pure Compound Keep in a tightly closed, properly labeled container in a secure, well-ventilated area.
Waste Segregation Store this compound waste separately from incompatible chemicals, particularly strong acids and bases.[1][6]
Waste Container Labeling "Hazardous Waste," "this compound," and associated hazard warnings.[1][6]
Experimental Protocol: Decontamination of Glassware
  • Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble (e.g., methanol, ethanol, or chloroform).[7][8] Collect all rinsate in a designated hazardous waste container.

  • Washing: Wash the rinsed glassware with a suitable laboratory detergent and water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to dry completely before reuse.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste containing this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Container Management cluster_3 Disposal Start Generate Waste (this compound) Waste_Type Determine Waste Type Start->Waste_Type Solid_Waste Solid Waste (e.g., contaminated PPE, solids) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions, rinsate) Waste_Type->Liquid_Waste Liquid Empty_Container Empty Container Waste_Type->Empty_Container Container Label_Container Label Container: 'Hazardous Waste' 'this compound' Hazards & Date Solid_Waste->Label_Container Liquid_Waste->Label_Container Empty_Container->Label_Container Treat as hazardous Store_SAA Store in Designated Satellite Accumulation Area (SAA) Label_Container->Store_SAA Container_Full Container Full? Store_SAA->Container_Full Container_Full->Store_SAA No Contact_EHS Contact EHS for Waste Pickup Container_Full->Contact_EHS Yes

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Murrayafoline A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Murrayafoline A. Strict adherence to these procedures is mandatory to mitigate risks associated with this cytotoxic and genotoxic compound.

This compound, a carbazole alkaloid, is a valuable compound in biomedical research, notably for its anti-inflammatory and potential anti-cancer properties.[1][2] However, its hazardous nature, as indicated by its GHS classification as a suspected carcinogen and mutagen, necessitates rigorous safety protocols. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Analysis and Risk Assessment

Before handling this compound, a thorough risk assessment is crucial. The primary routes of exposure are inhalation, skin contact, and accidental ingestion.[3] The compound's cytotoxic nature means that even minute exposures could pose a significant health risk.

Physicochemical and Toxicological Data Summary:

PropertyValue/InformationSource
GHS Classification Suspected of causing genetic defects (Muta. 2), Suspected of causing cancer (Carc. 2), May cause long lasting harmful effects to aquatic life (Aquatic Chronic 4)PubChem
Molecular Formula C₁₄H₁₃NOPubChem
Molecular Weight 211.26 g/mol PubChem
Physical Description SolidInferred from literature
Cytotoxicity (IC50) Varies by cell line, e.g., 23.97 to 80.19 µg/mL against LU-1, Hep-G2, MCF-7, P338, and SW480 cell lines.[4]
Neurotoxicity May be neurotoxic.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent any direct contact with this compound. The following PPE must be worn at all times when handling the compound, from initial weighing to final disposal.

PPE Requirements Summary:

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves. Change outer gloves every 30-60 minutes or immediately upon contamination.Provides a robust barrier against skin absorption. Double gloving offers added protection in case of a tear in the outer glove.
Body Protection Disposable, solid-front, long-sleeved gown with elastic cuffs. Gown should be resistant to chemical permeation.Protects skin and personal clothing from contamination.
Eye and Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.Protects against splashes and aerosols, safeguarding the eyes and facial skin.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator. Fit-testing is required.Prevents inhalation of airborne particles, especially during weighing and transfer operations.
Foot Protection Closed-toe, non-porous shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants out of the laboratory.

Operational Plan for Handling this compound

This step-by-step guide ensures a controlled and safe handling process.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a controlled work area (e.g., chemical fume hood). gather_ppe Assemble all necessary PPE. prep_area->gather_ppe don_ppe Don PPE in the correct sequence. gather_ppe->don_ppe gather_materials Gather all required equipment and reagents. don_ppe->gather_materials weigh Carefully weigh the solid compound in a fume hood. gather_materials->weigh Proceed to handling dissolve Dissolve in an appropriate solvent within the fume hood. weigh->dissolve experiment Perform the experimental procedure. dissolve->experiment decontaminate_surfaces Decontaminate all work surfaces with an appropriate cleaning agent. experiment->decontaminate_surfaces Proceed to cleanup dispose_waste Segregate and dispose of all waste streams correctly. decontaminate_surfaces->dispose_waste doff_ppe Doff PPE in the correct sequence to avoid self-contamination. dispose_waste->doff_ppe wash_hands Thoroughly wash hands with soap and water. doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Assemble all necessary PPE as outlined in the table above.

    • Don PPE in the following order: shoe covers, inner gloves, gown, respirator, face shield/goggles, and outer gloves.

    • Gather all necessary equipment, including a calibrated analytical balance, spatulas, weighing paper, vials, and solvents.

  • Handling:

    • Perform all manipulations of solid this compound within the chemical fume hood to minimize inhalation exposure.

    • Use a dedicated set of equipment for handling this compound.

    • When weighing, use a gentle technique to avoid creating airborne dust.

    • If dissolving the compound, add the solvent to the vial containing the solid slowly to prevent splashing.

  • Spill Management:

    • In the event of a small spill, immediately alert others in the area.

    • Wearing full PPE, cover the spill with an absorbent material from a cytotoxic spill kit.

    • Carefully collect the contaminated material and place it in a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution, followed by water.

    • For large spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Stream Segregation and Disposal:

Waste TypeDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, labeled hazardous waste container for solids.
Contaminated PPE All disposable PPE (gloves, gown, shoe covers, etc.) must be placed in a designated cytotoxic waste container immediately after use.
Liquid Waste (solutions containing this compound) Collect in a sealed, labeled, and chemically compatible container. Dispose of as hazardous chemical waste. The first rinse of any container that held this compound must also be collected as hazardous waste.[6]

Logical Relationship of Safety Measures:

cluster_hazards Hazards cluster_controls Control Measures cluster_outcome Desired Outcome carcinogen Carcinogenicity ppe Personal Protective Equipment carcinogen->ppe mutagen Mutagenicity handling Safe Handling Procedures mutagen->handling cytotoxic Cytotoxicity disposal Proper Waste Disposal cytotoxic->disposal safety Researcher and Environmental Safety ppe->safety handling->safety disposal->safety

Caption: Interrelationship of hazards, controls, and safety outcome.

By implementing these comprehensive safety measures, research institutions can ensure the well-being of their personnel while continuing to advance scientific knowledge through the study of promising compounds like this compound. Regular review and training on these procedures are essential to maintain a culture of safety in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Murrayafoline A
Reactant of Route 2
Reactant of Route 2
Murrayafoline A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。